molecular formula C23H25ClN4O3 B15175020 (r)-Ozanimod hcl

(r)-Ozanimod hcl

Cat. No.: B15175020
M. Wt: 440.9 g/mol
InChI Key: HAOOCAKHSFYDBU-VEIFNGETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(r)-Ozanimod hcl is a useful research compound. Its molecular formula is C23H25ClN4O3 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H25ClN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

5-[3-[(1R)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride

InChI

InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H/t20-;/m1./s1

InChI Key

HAOOCAKHSFYDBU-VEIFNGETSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@H](C4=CC=C3)NCCO)C#N.Cl

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl

Origin of Product

United States

Foundational & Exploratory

(R)-Ozanimod HCl: A Technical Guide to its Mechanism of Action at S1P1 and S1P5 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ozanimod HCl, the active ingredient in ZEPOSIA®, is a selective sphingosine-1-phosphate (S1P) receptor modulator that exhibits high affinity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3]. This technical guide provides an in-depth overview of the mechanism of action of this compound at these two receptors, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Mechanism of Action

This compound is a prodrug that is metabolized to its active moieties, primarily CC112273 and CC1084037. These active metabolites act as potent agonists at S1P1 and S1P5 receptors[4].

The therapeutic effects of Ozanimod in autoimmune diseases such as relapsing multiple sclerosis (MS) and ulcerative colitis (UC) are primarily attributed to its action on the S1P1 receptor on lymphocytes[5]. The binding of Ozanimod's active metabolites to S1P1 induces receptor internalization, rendering lymphocytes unresponsive to the endogenous S1P gradient that is crucial for their egress from secondary lymphoid organs[6]. This sequestration of lymphocytes in the lymph nodes prevents their migration to sites of inflammation, thereby reducing the inflammatory cascade central to the pathophysiology of these diseases.

The role of S1P5 receptor activation by Ozanimod is an area of active investigation, with potential implications for neuroprotection and remyelination, given the high expression of S1P5 in oligodendrocytes within the central nervous system (CNS)[7][8][9].

Quantitative Data: Binding Affinities and Functional Potency

The interaction of this compound and its active metabolites with S1P1 and S1P5 receptors has been characterized by various in vitro assays. The following tables summarize the key quantitative data for binding affinity (Ki) and functional potency (EC50).

Table 1: Binding Affinities (Ki) of Ozanimod and its Metabolites for S1P1 and S1P5 Receptors

CompoundReceptorKi (nM)Assay Method
OzanimodS1P10.63Radioligand Binding Assay ([³H]-ozanimod)[10]
S1P53.13Radioligand Binding Assay ([³H]-ozanimod)[10]
CC112273S1P1Not explicitly found-
S1P5Not explicitly found-
CC1084037S1P1Not explicitly found-
S1P5Not explicitly found-

Table 2: Functional Potency (EC50) of Ozanimod and its Metabolites at S1P1 and S1P5 Receptors

CompoundReceptorEC50 (nM)Assay Method
Ozanimod (RPC1063)S1P10.41 ± 0.16[³⁵S]GTPγS Binding Assay[4]
S1P511 ± 4.3[³⁵S]GTPγS Binding Assay[4]
RP-101075 (active metabolite)S1P10.27 ± 0.06[³⁵S]GTPγS Binding Assay[4]
S1P55.9 ± 1.0[³⁵S]GTPγS Binding Assay[4]
OzanimodS1P1~1.5β-arrestin Recruitment Assay[11]
S1P5~10-fold weaker than S1P1[³⁵S]GTPγS Binding Assay[11]

Signaling Pathways

S1P1 Receptor Signaling

Activation of the S1P1 receptor by Ozanimod's active metabolites initiates a signaling cascade characteristic of Gαi-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, Gβγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC).

A critical event following agonist binding to S1P1 is the recruitment of β-arrestin. This process is essential for the internalization of the receptor, which is the key mechanism for inducing functional antagonism and subsequent lymphocyte sequestration[12].

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ozanimod Ozanimod (Active Metabolites) S1P1 S1P1 Receptor Ozanimod->S1P1 Binds to G_protein Gαi/βγ S1P1->G_protein Activates BetaArrestin β-Arrestin S1P1->BetaArrestin Recruits AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Internalization Receptor Internalization BetaArrestin->Internalization Mediates

Caption: S1P1 receptor signaling cascade initiated by Ozanimod.

S1P5 Receptor Signaling

The S1P5 receptor is predominantly expressed in oligodendrocytes and microglia within the CNS[7][13]. Similar to S1P1, S1P5 couples to Gαi, leading to the inhibition of adenylyl cyclase[14][15]. Additionally, S1P5 can couple to Gα12/13, which activates the Rho/Rho kinase pathway[11][14].

The functional consequences of S1P5 activation by Ozanimod are multifaceted and depend on the developmental stage of the oligodendrocyte. In immature oligodendrocytes, S1P5 activation can lead to process retraction through the Rho kinase pathway[8][9]. In contrast, in mature oligodendrocytes, S1P5 signaling promotes survival via a pertussis toxin-sensitive (Gαi-mediated), Akt-dependent pathway[8][9].

S1P5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ozanimod Ozanimod (Active Metabolites) S1P5 S1P5 Receptor (Oligodendrocyte) Ozanimod->S1P5 Binds to G_protein_i Gαi/βγ S1P5->G_protein_i Activates G_protein_1213 Gα12/13 S1P5->G_protein_1213 Activates AdenylylCyclase Adenylyl Cyclase G_protein_i->AdenylylCyclase Inhibits Akt Akt Pathway G_protein_i->Akt Activates Rho Rho/Rho Kinase G_protein_1213->Rho Activates cAMP ↓ cAMP AdenylylCyclase->cAMP Survival Cell Survival (Mature Oligodendrocytes) Akt->Survival Retraction Process Retraction (Immature Oligodendrocytes) Rho->Retraction

Caption: S1P5 receptor signaling pathways activated by Ozanimod in oligodendrocytes.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of [³H]-ozanimod to S1P1 and S1P5 receptors[10][11].

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for S1P1 and S1P5 receptors.

Materials:

  • Cell membranes from CHO cells stably expressing human S1P1 or S1P5.

  • [³H]-ozanimod.

  • Unlabeled Ozanimod and test compounds.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor compound (e.g., Ozanimod).

  • In a 96-well plate, add assay buffer, the competitor compound at various concentrations, and [³H]-ozanimod (at a concentration near its Kd).

  • Initiate the binding reaction by adding the cell membranes (typically 5-10 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare serial dilutions of unlabeled competitor B Add assay buffer, competitor, and [³H]-ozanimod to 96-well plate A->B C Add cell membranes (S1P1 or S1P5 expressing) B->C D Incubate at room temperature (60-90 min) C->D E Filter and wash to separate bound and free radioligand D->E F Quantify bound radioactivity (Scintillation counting) E->F G Calculate Ki value F->G

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This protocol is based on methods used to determine the functional potency of S1P receptor agonists[4][16].

Objective: To measure the G-protein activation following receptor stimulation by this compound and its metabolites and to determine their EC50 values.

Materials:

  • Cell membranes from cells expressing S1P1 or S1P5.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Test compounds (e.g., Ozanimod).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the agonist (e.g., Ozanimod).

  • In a 96-well plate, add cell membranes, GDP, and the agonist at various concentrations in assay buffer.

  • Pre-incubate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through a filter plate.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Plot the data as a function of agonist concentration to determine the EC50.

GTPgS_Binding_Workflow A Prepare serial dilutions of agonist B Add membranes, GDP, and agonist to 96-well plate A->B C Pre-incubate at 30°C B->C D Initiate reaction with [³⁵S]GTPγS C->D E Incubate at 30°C (30-60 min) D->E F Filter and wash E->F G Quantify bound [³⁵S]GTPγS F->G H Determine EC50 G->H

Caption: Workflow for a [³⁵S]GTPγS binding assay.

β-Arrestin Recruitment Assay

This protocol is based on commercially available assay systems, such as the PathHunter® assay, used to measure β-arrestin recruitment to S1P1[17].

Objective: To quantify the recruitment of β-arrestin to the S1P1 receptor upon stimulation with this compound and its metabolites.

Materials:

  • Engineered cell line co-expressing S1P1 fused to a β-galactosidase fragment (ProLink) and β-arrestin fused to the complementary enzyme acceptor (EA) fragment.

  • Cell culture medium and reagents.

  • Test compounds (e.g., Ozanimod).

  • Detection reagents (chemiluminescent substrate).

  • Luminometer.

Procedure:

  • Plate the engineered cells in a 96-well or 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound.

  • Add the test compound to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's instructions.

  • Incubate at room temperature to allow for signal development.

  • Measure the chemiluminescent signal using a luminometer.

  • Plot the signal as a function of agonist concentration to determine the EC50.

BetaArrestin_Workflow A Plate engineered cells (S1P1-ProLink + β-arrestin-EA) B Prepare serial dilutions of agonist A->B C Add agonist to cells and incubate at 37°C B->C D Add detection reagents (chemiluminescent substrate) C->D E Incubate at room temperature D->E F Measure chemiluminescence E->F G Determine EC50 F->G

Caption: Workflow for a β-arrestin recruitment assay.

Conclusion

This compound, through its active metabolites, is a selective and potent agonist of S1P1 and S1P5 receptors. Its primary mechanism of action in inflammatory diseases is the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymphoid organs. The activation of S1P5 in CNS cells presents a promising avenue for neuroprotective and remyelinating therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the continued investigation and understanding of this important therapeutic agent.

References

Pharmacodynamics of (r)-Ozanimod HCl: A Technical Guide to S1P1 Receptor Modulation and Lymphocyte Sequestration

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(r)-Ozanimod HCl (henceforth Ozanimod) is an orally administered, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its primary mechanism of action involves the functional antagonism of S1P1 on lymphocytes, which prevents their egress from secondary lymphoid organs.[3][4] This sequestration of lymphocytes, particularly CCR7-expressing naive and central memory T cells, results in a dose-dependent, reversible reduction in peripheral lymphocyte counts.[5][6] This technical guide provides an in-depth review of the pharmacodynamics of Ozanimod, detailing its molecular mechanism, quantitative effects on lymphocyte populations, and the experimental protocols used to characterize these effects.

Mechanism of Action: S1P Receptor Modulation and Lymphocyte Sequestration

The trafficking of lymphocytes from secondary lymphoid organs (e.g., lymph nodes, spleen) into the blood and lymph is critically regulated by the S1P signaling axis.[7][8] Lymphocytes express S1P1, a G-protein coupled receptor, on their surface.[1][9] The egress of these cells is driven by a chemotactic gradient, following higher concentrations of S1P in the blood and lymph compared to the lymphoid tissue.[10][11]

Ozanimod is a potent agonist of S1P1 and S1P5.[10][12][13] Upon binding to the S1P1 receptor on a lymphocyte, Ozanimod initially mimics the natural ligand S1P. However, this binding leads to a sustained internalization and subsequent ubiquitin-proteasome-dependent degradation of the S1P1 receptor.[12][14][15] This process renders the lymphocyte unresponsive to the S1P gradient, effectively trapping it within the lymph node.[7][10] This functional antagonism prevents the autoreactive lymphocytes from migrating to sites of inflammation, such as the central nervous system in multiple sclerosis or the gastrointestinal tract in ulcerative colitis.[2][3] This selective sequestration is the cornerstone of Ozanimod's therapeutic effect.[3]

S1P1_Modulation cluster_0 Normal Lymphocyte Egress cluster_1 Ozanimod-Induced Sequestration S1P_ligand S1P Ligand S1P1_receptor S1P1 Receptor S1P_ligand->S1P1_receptor Binds G_protein G-Protein Activation S1P1_receptor->G_protein Activates Lymphocyte_membrane Lymphocyte Membrane Egress_Signal Egress Signal G_protein->Egress_Signal Initiates Lymph_Node Lymph Node Blood_Vessel Blood/Lymph Lymph_Node->Blood_Vessel Lymphocyte Egress Ozanimod This compound S1P1_receptor_oz S1P1 Receptor Ozanimod->S1P1_receptor_oz Binds Internalization Receptor Internalization & Degradation S1P1_receptor_oz->Internalization Induces Blocked_Signal Egress Signal Blocked Internalization->Blocked_Signal Leads to Lymph_Node_seq Lymph Node Blood_Vessel_seq Blood/Lymph Lymph_Node_seq->Blood_Vessel_seq Egress Prevented

Ozanimod's mechanism of action on the S1P1 receptor.

Pharmacodynamic Effects on Lymphocyte Populations

The primary pharmacodynamic effect of Ozanimod is a rapid, dose-dependent, and reversible reduction in the absolute lymphocyte count (ALC) in peripheral blood.[6][16] This effect is observed shortly after treatment initiation and is maintained throughout the course of therapy.[16]

Absolute Lymphocyte Count (ALC) Reduction

Clinical trials in patients with ulcerative colitis (UC) and multiple sclerosis (MS) have consistently demonstrated a significant reduction in ALC. On average, lymphocyte counts decrease to approximately 45% of baseline values within the first three months of treatment.[16][17] Following discontinuation of Ozanimod, lymphocyte counts recover to the normal range, with a median time of approximately 30 days.[16][17]

Table 1: Effect of Ozanimod on Absolute Lymphocyte Count (ALC) in Clinical Trials

ParameterObservationClinical Trial ContextCitations
Mean ALC Reduction ~45-55% from baselineUC & MS Trials[16][17][18]
Time to Nadir Reached by 3 months and sustainedUC & MS Trials[16]
Example ALC Change From 1.91 x 10⁹ cells/L to 0.99 x 10⁹ cells/LUC OLE Study (Week 4)[18]
Severe Lymphopenia ~2-3% of patients experience ALC <0.2 x 10⁹/LUC & MS Trials[16][17]
Recovery Post-Discontinuation Median of 30 days to return to normal rangeUC & MS Trials[16][17]
Recovery Rate ~80-90% of patients in normal range within 3 monthsUC & MS Trials[16]
Differential Effects on Lymphocyte Subsets

Ozanimod's effect is not uniform across all lymphocyte populations. It preferentially sequesters lymphocytes that express the chemokine receptor CCR7, which is crucial for homing to lymph nodes.[6][10] This leads to a more pronounced reduction in naive and central memory T cells, which are CCR7-positive, compared to effector memory T cells, which are largely CCR7-negative.[5][6]

Table 2: Differential Effects of Ozanimod (1 mg/day) on Lymphocyte Subsets

Lymphocyte SubsetTypical Reduction from BaselineKey CharacteristicsCitations
Total T Cells (CD3+) >75%Adaptive immunity[5][19][20]
Helper T Cells (CD4+) Reduction is greater than in CD8+ cellsCoordinate immune response[5]
Cytotoxic T Cells (CD8+) Significant reductionKill infected cells[5][19][20]
Naive T Cells (CD4+ & CD8+) ≥90%CCR7-positive[5]
Central Memory T Cells Reduction is greater than in effector memoryCCR7-positive[5][6]
B Cells (CD19+) >75%Antibody production[5][19][20]
NK Cells & Monocytes Minimal to no changeInnate immunity[5][19]

Key Experimental Protocols

Characterizing the pharmacodynamics of S1P receptor modulators like Ozanimod requires a combination of in vitro and ex vivo assays.

In Vitro Receptor Binding and Functional Assays

These assays determine the affinity and functional activity of the compound at the target receptors.

Protocol: GTPγS Binding Assay for S1P1 Activity

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably overexpressing the human S1P1 receptor.

  • Membrane Preparation: Harvest cells and prepare cell membrane fractions through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine cell membranes, varying concentrations of Ozanimod (or control compounds), and GDP.

  • Reaction Initiation: Add [³⁵S]GTPγS to initiate the binding reaction, which measures G-protein activation. Incubate at 30°C.

  • Termination and Measurement: Stop the reaction by rapid filtration through a filtermat. Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the scintillation counts against the drug concentration to determine potency (EC₅₀) and efficacy (Emax) relative to the endogenous ligand S1P.[10]

Flow Cytometry for Lymphocyte Subset Quantification

Flow cytometry is essential for quantifying the changes in circulating lymphocyte populations in response to treatment.

Protocol: Multiparameter Flow Cytometry for Peripheral Blood Mononuclear Cells (PBMCs)

  • Sample Collection: Collect whole blood from subjects at baseline and various time points during and after treatment.

  • PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Antibody Staining: Resuspend a known number of cells and stain with a cocktail of fluorochrome-conjugated monoclonal antibodies. A typical panel would include:

    • T-Cells: Anti-CD3, Anti-CD4, Anti-CD8

    • B-Cells: Anti-CD19

    • NK Cells: Anti-CD16/CD56

    • Memory/Naive T-Cells: Anti-CCR7, Anti-CD45RA

  • Acquisition: Acquire data on a multi-color flow cytometer, collecting a sufficient number of events (e.g., 100,000) for statistical analysis.

  • Data Analysis (Gating):

    • Gate on live, single cells using forward and side scatter.

    • Identify major lymphocyte populations (T cells, B cells, NK cells).

    • Within the T-cell gate, further delineate CD4+ and CD8+ subsets.

    • Analyze CCR7 and CD45RA expression on T-cell subsets to quantify naive, central memory, effector memory, and TEMRA populations.

  • Quantification: Calculate the absolute count of each cell subset per microliter of blood.[5][6][19][20]

Flow_Cytometry_Workflow Start Whole Blood Sample PBMC_Isolation PBMC Isolation (Density Gradient) Start->PBMC_Isolation Cell_Count Cell Counting PBMC_Isolation->Cell_Count Staining Stain with Antibody Cocktail (e.g., CD3, CD4, CD8, CD19, CCR7) Cell_Count->Staining Acquisition Acquisition on Flow Cytometer Staining->Acquisition Analysis Data Analysis (Gating Strategy) Acquisition->Analysis Results Quantification of Lymphocyte Subsets Analysis->Results

Experimental workflow for lymphocyte subset analysis.

Conclusion

The pharmacodynamics of this compound are characterized by its high selectivity for S1P1 and S1P5 receptors and its potent ability to induce S1P1 receptor internalization.[7][10] This mechanism effectively sequesters specific lymphocyte subsets, particularly naive and central memory T cells, within lymphoid organs, leading to a profound but reversible reduction in peripheral lymphocyte counts.[5][6] This targeted modulation of lymphocyte trafficking, without causing broad immunosuppression, represents a key therapeutic strategy for managing autoimmune diseases like multiple sclerosis and ulcerative colitis. The detailed understanding of these pharmacodynamic effects is critical for optimizing its clinical use and for the development of future S1P receptor modulators.

References

An In-depth Technical Guide to the Active Metabolites of (r)-Ozanimod HCl: CC112273 and CC1084037

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozanimod is an orally administered sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis.[1][2][3] It exerts its therapeutic effects by acting as a high-affinity agonist at S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[4][5] However, the clinical activity of Ozanimod is not solely dependent on the parent compound. Following administration, Ozanimod is extensively metabolized into several active metabolites, with two major, long-half-life compounds, CC112273 and CC1084037 , accounting for the majority of the total circulating active drug exposure.[6][7][8] These metabolites exhibit similar pharmacological profiles to Ozanimod, binding with high affinity and selectivity to S1P1 and S1P5, and are considered the primary drivers of its sustained therapeutic effect.[3][9][10] This guide provides a detailed overview of the metabolism, mechanism of action, quantitative pharmacology, and key experimental protocols related to these crucial active metabolites.

Metabolism and Pharmacokinetics

Ozanimod undergoes complex and extensive metabolism through multiple enzymatic pathways.[11][12] The formation of its two major active metabolites, CC112273 and CC1084037, is a multi-step process involving several enzymes.[7][11] One primary pathway involves the dealkylation of Ozanimod, predominantly mediated by CYP3A4, to form the intermediate metabolite RP101075.[6][7] This intermediate is then deaminated by monoamine oxidase B (MAO-B) to yield the major active metabolite, CC112273.[7][11][13] CC112273 subsequently undergoes a reversible reduction by carbonyl reductases (CBR) to form the second major active metabolite, CC1084037.[11][12] The oxidation of CC1084037 back to CC112273 is facilitated by aldo-keto reductase (AKR) 1C1/1C2 and/or hydroxysteroid dehydrogenases, with the equilibrium favoring the formation of CC112273.[11][12][13]

Following multiple-dose administration, these two metabolites constitute the vast majority of the total active drug exposure in circulation, with CC112273 representing approximately 73% and CC1084037 representing about 15%.[6][7][8] The parent drug, Ozanimod, accounts for only about 6% of the exposure.[6][7] Both metabolites have a significantly longer terminal elimination half-life (approximately 10 days) compared to Ozanimod (around 21 hours), contributing to their sustained pharmacodynamic effect.[14][15]

Ozanimod_Metabolic_Pathway Ozanimod Ozanimod RP101075 RP101075 (Intermediate Metabolite) Ozanimod->RP101075 CYP3A4 (Dealkylation) CC112273 CC112273 (Major Active Metabolite) RP101075->CC112273 MAO-B (Deamination) CC1084037 CC1084037 (Major Active Metabolite) CC112273->CC1084037 Carbonyl Reductases (Reduction) RP101509 RP101509 (Oxidized Metabolite) CC112273->RP101509 CYP2C8 (Oxidation) CC1084037->CC112273 AKR1C1/1C2, HSDs (Oxidation)

Figure 1. Metabolic pathway of Ozanimod to its major active metabolites.

Pharmacodynamics and Mechanism of Action

The therapeutic mechanism of Ozanimod and its active metabolites in MS is primarily attributed to the reduction of lymphocyte migration into the central nervous system (CNS).[4][16] CC112273 and CC1084037, like Ozanimod, are potent agonists of the S1P1 receptor, which is expressed on the surface of lymphocytes.[1][5]

The egress of lymphocytes from secondary lymphoid organs (such as lymph nodes) into the circulation is dependent on an S1P concentration gradient, which is sensed by the S1P1 receptor.[17][18] By binding to and activating the S1P1 receptor, CC112273 and CC1084037 induce its internalization and degradation.[1][2][17] This process renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[5][19] This sequestration leads to a rapid and sustained, yet reversible, reduction in the number of circulating T and B lymphocytes, thereby limiting their infiltration into the CNS to cause inflammation and demyelination.[1][19]

In addition to S1P1, these metabolites also bind to S1P5, a receptor subtype primarily expressed in the CNS on oligodendrocytes and microglia.[20][21] While the full clinical relevance of S1P5 agonism is still under investigation, it is hypothesized to have direct, neuroprotective effects within the CNS.[1][21] Unlike S1P1, agonism at S1P5 does not appear to induce significant receptor internalization.[3][17]

S1P1_Signaling S1P1 Receptor Signaling and Lymphocyte Sequestration cluster_lymphocyte Lymphocyte cluster_lymph_node Lymph Node cluster_blood Blood / CNS S1P1 S1P1 Receptor Internalization Receptor Internalization & Degradation S1P1->Internalization β-arrestin mediated Gi Gαi S1P1->Gi Couples Lymphocyte_Trapped Lymphocyte Downstream Downstream Signaling (e.g., Rac1, PI3K/Akt) Gi->Downstream Metabolite CC112273 or CC1084037 Metabolite->S1P1 Binds & Activates Lymphocyte_Egress No Egress Lymphocyte_Trapped->Lymphocyte_Egress Egress Blocked Binding_Assay_Workflow A 1. Prepare Reagents (Membranes, Radioligand, Test Compounds) B 2. Add Test Compound & Membranes to 96-well plate A->B C 3. Pre-incubate (30 min, RT) B->C D 4. Add Radioligand to initiate binding C->D E 5. Incubate to Equilibrium (60-90 min, RT) D->E F 6. Rapid Filtration (Separate bound from free) E->F G 7. Scintillation Counting (Measure bound radioactivity) F->G H 8. Data Analysis (Calculate IC50 and Ki) G->H

References

Stereochemistry and Enantiomeric Specificity of Ozanimod: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozanimod, a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing multiple sclerosis and ulcerative colitis, possesses a single chiral center, leading to the existence of two enantiomers: (S)-Ozanimod and (R)-Ozanimod. This technical guide provides a comprehensive overview of the stereochemistry of Ozanimod, focusing on the profound impact of its chirality on its pharmacological activity. It has been established that the therapeutic efficacy of Ozanimod is almost exclusively attributed to the (S)-enantiomer, which acts as a potent agonist at the S1P receptor subtypes 1 (S1P1) and 5 (S1P5). In contrast, the (R)-enantiomer is considered pharmacologically inactive. This guide will delve into the enantioselective synthesis of Ozanimod, present the available quantitative data on the binding and functional activity of the active enantiomer, detail the experimental protocols for key assays, and illustrate the relevant biological pathways and experimental workflows.

Introduction: The Significance of Chirality in Drug Design

Chirality is a fundamental concept in drug development, as the three-dimensional arrangement of atoms in a molecule can drastically influence its interaction with biological targets, which are themselves chiral. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active, while the other may be inactive, less active, or even contribute to adverse effects. Therefore, the development of single-enantiomer drugs, or "chiral switches," has become a crucial strategy in modern pharmacology to enhance therapeutic efficacy and safety.

Ozanimod is a prime example of a chiral drug where the pharmacological activity is stereospecific. Marketed as a single (S)-enantiomer, its development underscores the importance of understanding and controlling stereochemistry throughout the drug discovery and development process.

Chemical Structure and Stereocenter of Ozanimod

Ozanimod, chemically named 5-(3-((1S)-1-((2-hydroxyethyl)amino)-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile, contains a single stereocenter at the C1 position of the aminoindane moiety. This gives rise to two enantiomers: the (S)-enantiomer and the (R)-enantiomer.

The therapeutic product, known as Ozanimod, is the pure (S)-enantiomer.[1] The absolute configuration of the stereocenter is crucial for its high-affinity binding to and activation of the S1P1 and S1P5 receptors.

Enantioselective Synthesis of (S)-Ozanimod

The synthesis of the enantiomerically pure (S)-Ozanimod is a critical aspect of its manufacturing process. Several enantioselective synthetic routes have been developed to produce the desired stereoisomer with high purity.[1] One common strategy involves the asymmetric reduction of a ketone precursor to establish the chiral amine center.

For instance, a five-step enantioselective synthesis has been reported that starts from 4-cyano indanone.[1] The key stereogenic center is introduced in the final step through an imine asymmetric transfer hydrogenation using Wills' catalysts, achieving a high enantiomeric excess (ee) of 99%.[1] This late-stage introduction of chirality is an efficient strategy to maximize the overall yield of the desired enantiomer.

Data Presentation: Pharmacological Specificity of Ozanimod Enantiomers

The pharmacological activity of Ozanimod is highly dependent on its stereochemistry, with the (S)-enantiomer being the active moiety. While specific quantitative data for the (R)-enantiomer is not extensively available in publicly accessible literature, the available information strongly indicates that it is pharmacologically inactive. The following tables summarize the quantitative data for the active (S)-enantiomer of Ozanimod.

Table 1: Receptor Binding Affinity of (S)-Ozanimod

Receptor SubtypeLigandKᵢ (nM)
Human S1P₁(S)-Ozanimod0.63[2]
Human S1P₅(S)-Ozanimod3.13[2]

Table 2: Functional Potency of (S)-Ozanimod

Receptor SubtypeAssay TypeParameterValue (nM)
Human S1P₁GTPγS BindingEC₅₀0.41 ± 0.16[1]
Human S1P₅GTPγS BindingEC₅₀11 ± 4.3[1]

Table 3: Stereospecific Metabolism of Ozanimod by MAO-B

SubstrateEnzymeKₘ (µM)Vₘₐₓ (pmol/min/mg protein)
(S)-enantiomer of RP101075Human Liver Mitochondria4.850.3
(S)-enantiomer of RP101075Human Recombinant MAO-B1.1-
(R)-enantiomer of RP101075Human Recombinant MAO-BNo significant metabolism observed-
RP101075 is a precursor to the major active metabolite CC112273.

Signaling Pathways of Ozanimod

(S)-Ozanimod exerts its therapeutic effect by modulating the S1P signaling pathway. As a potent agonist at S1P1 and S1P5 receptors, it triggers a cascade of intracellular events.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ozanimod (S)-Ozanimod S1P1 S1P1 Receptor Ozanimod->S1P1 Binds & Activates S1P5 S1P5 Receptor Ozanimod->S1P5 Binds & Activates G_protein Gαi/o S1P1->G_protein Activates S1P5->G_protein CNS_effects CNS Effects S1P5->CNS_effects AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates ERK ERK Activation G_protein->ERK cAMP ↓ cAMP AC->cAMP Lymphocyte_egress Inhibition of Lymphocyte Egress AC->Lymphocyte_egress IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG ERK->Lymphocyte_egress

Caption: S1P Signaling Pathway of (S)-Ozanimod.

Experimental Protocols

Chiral Separation of Ozanimod Enantiomers by HPLC

A high-performance liquid chromatography (HPLC) method is essential for separating and quantifying the enantiomers of Ozanimod to ensure the enantiomeric purity of the final drug product.

Chiral_HPLC_Workflow cluster_preparation Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Prep Dissolve Ozanimod sample in mobile phase Injection Inject sample onto Chiralpak AD column Sample_Prep->Injection Mobile_Phase Prepare mobile phase: Methanol:Isopropanol:DEA (e.g., 70:30:0.1 v/v/v) Separation Isocratic elution with mobile phase at a defined flow rate (e.g., 0.8 mL/min) Mobile_Phase->Separation Injection->Separation Detection UV Detection (e.g., at 270 nm) Separation->Detection Chromatogram Obtain chromatogram with separated enantiomer peaks Detection->Chromatogram Quantification Calculate enantiomeric excess (ee) and purity Chromatogram->Quantification Radioligand_Binding_Assay cluster_reagents Reagent Preparation cluster_incubation Assay Incubation cluster_separation Separation and Detection cluster_data_analysis Data Analysis Membranes Prepare cell membranes expressing human S1P1 or S1P5 receptors Incubation Incubate membranes, [3H]-(S)-Ozanimod, and competitor compounds in a 96-well plate Membranes->Incubation Radioligand Prepare [3H]-(S)-Ozanimod working solution Radioligand->Incubation Competitors Prepare serial dilutions of test compounds (and unlabeled Ozanimod) Competitors->Incubation Filtration Separate bound from free radioligand by rapid filtration through a glass fiber filter mat Incubation->Filtration Scintillation Measure radioactivity retained on the filters using a scintillation counter Filtration->Scintillation IC50 Determine the IC50 value for each competitor from the competition curve Scintillation->IC50 Ki Calculate the Ki value using the Cheng-Prusoff equation IC50->Ki

References

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Ozanimod Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozanimod hydrochloride, the active pharmaceutical ingredient in Zeposia®, is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis. The solid-state properties of an active pharmaceutical ingredient (API), particularly its crystalline structure and potential for polymorphism, are critical attributes that can significantly influence its physicochemical properties, manufacturability, and bioavailability. This technical guide provides a comprehensive overview of the known crystalline forms of Ozanimod hydrochloride, detailing their structural characteristics, thermal properties, and methods of preparation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent.

Introduction to Ozanimod and the Importance of Polymorphism

Ozanimod is a potent and selective agonist of the S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] Its therapeutic effect is primarily mediated through the functional antagonism of S1P1 on lymphocytes, which leads to their reversible sequestration in peripheral lymphoid organs.[2] This prevents the trafficking of pathogenic lymphocytes to sites of inflammation, thereby reducing the inflammatory cascade associated with autoimmune diseases.[2]

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds.[3] Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties.[3] These differences can have a profound impact on the drug product's performance, affecting its bioavailability, manufacturability, and shelf-life.[3] Therefore, a thorough understanding and control of the polymorphic landscape of an API, such as Ozanimod hydrochloride, is a regulatory expectation and a critical aspect of drug development.[3]

Crystalline Forms of Ozanimod Hydrochloride

Several crystalline forms of Ozanimod hydrochloride have been identified and characterized, primarily designated as Form CS1, Form CS2, and Form CS3 in various patent literature.[4][5][6] The following sections detail the key analytical data for each of these forms.

Form CS1

Form CS1 of Ozanimod hydrochloride is a well-characterized crystalline solid.

Table 1: Physicochemical Properties of Ozanimod Hydrochloride Form CS1

ParameterValueReference
Appearance White to off-white solid[7]
X-Ray Powder Diffraction (XRPD) - Characteristic Peaks (2θ ± 0.2°) 3.9, 7.9, 11.9, 13.8, 19.6, 20.1, 21.1, 24.4, 26.1[1][4]
Differential Scanning Calorimetry (DSC) Endothermic peak at approximately 238 °C[4]
Thermogravimetric Analysis (TGA) Approximately 1.1% weight loss up to 150 °C[4]
Solubility (Simulated Gastric Fluid, SGF) ~3.0 - 3.1 mg/mL (after 1-24h)[8]
Solubility (Fed State Simulated Intestinal Fluid, FeSSIF, pH 5.0) ~2.1 - 2.4 mg/mL (after 1-24h)[8]
Form CS2

Form CS2 is another distinct crystalline form of Ozanimod hydrochloride.

Table 2: Physicochemical Properties of Ozanimod Hydrochloride Form CS2

ParameterValueReference
X-Ray Powder Diffraction (XRPD) - Characteristic Peaks (2θ ± 0.2°) 4.0, 7.8, 11.8, 12.7, 13.0, 13.3, 13.9, 14.4, 15.1, 18.8, 19.7, 20.6[2][9]
Differential Scanning Calorimetry (DSC) Data not explicitly detailed in the provided search results.
Thermogravimetric Analysis (TGA) Data not explicitly detailed in the provided search results.
Hygroscopicity Weight gain of 2.34% at 80% Relative Humidity
Solubility Stated to have higher solubility than other forms, but specific values are not consistently provided.[5]
Form CS3

Form CS3 represents a third polymorphic form of Ozanimod hydrochloride.

Table 3: Physicochemical Properties of Ozanimod Hydrochloride Form CS3

ParameterValueReference
X-Ray Powder Diffraction (XRPD) - Characteristic Peaks (2θ ± 0.2°) 3.9, 5.8, 7.8, 11.7, 14.2, 19.6, 20.7, 24.9, 29.5[4]
Differential Scanning Calorimetry (DSC) First endothermic peak at approximately 93 °C; Second endothermic peak at approximately 234 °C[4]
Thermogravimetric Analysis (TGA) Approximately 1.7% weight loss up to 150 °C[4]
Hygroscopicity Weight gain of 2.50% at 80% Relative Humidity[4]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of the polymorphic forms of Ozanimod hydrochloride, based on information from the cited patents.

Preparation of Polymorphic Forms
  • Preparation of Form CS1: A common method involves dissolving Ozanimod hydrochloride in a mixture of an alcohol (e.g., methanol, ethanol) and water at a temperature between 25-80 °C to form a supersaturated solution, followed by cooling to induce crystallization.[4]

  • Preparation of Form CS2: One reported method involves dissolving Ozanimod hydrochloride in a solvent mixture of tetrahydrofuran and water (e.g., in a 19:1 volume ratio) and allowing for slow evaporation at room temperature to yield white solids of Form CS2.[7]

  • Preparation of Form CS3: Form CS3 can be prepared by dissolving Ozanimod hydrochloride in ethanol or a mixture of solvents such as alcohols with arenes, nitriles, or acids. After filtration, a polymer may be added to the solution, followed by evaporation at room temperature to obtain the solid form.[2]

Characterization Methods
  • X-Ray Powder Diffraction (XRPD):

    • Instrument: Panalytical Empyrean X-ray powder diffractometer or equivalent.[2][9]

    • Radiation: Cu Kα (λ = 1.540598 Å for Kα1).[2][9]

    • Voltage: 45 kV.[2][9]

    • Current: 40 mA.[2][9]

    • Scan Range: 3.0° to 40.0° 2θ.[2][9]

  • Differential Scanning Calorimetry (DSC):

    • Instrument: TA Instruments Q2000 or equivalent.[2][9]

    • Heating Rate: 10 °C/min.[2][9]

    • Purge Gas: Nitrogen.[2][9]

  • Thermogravimetric Analysis (TGA):

    • Instrument: TA Instruments Q5000 or TA Q500 or equivalent.[2][9]

    • Heating Rate: 10 °C/min.[2][9]

    • Purge Gas: Nitrogen.[2]

Visualizations

Ozanimod Signaling Pathway

Ozanimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ozanimod Ozanimod S1PR1 S1P1 Receptor Ozanimod->S1PR1 Agonist S1PR5 S1P5 Receptor Ozanimod->S1PR5 Agonist S1P S1P S1P->S1PR1 S1P->S1PR5 Internalization Receptor Internalization & Degradation S1PR1->Internalization S1PR5->Internalization Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte_Sequestration Leads to Reduced_Inflammation Reduced Inflammation Lymphocyte_Sequestration->Reduced_Inflammation Results in

Caption: Ozanimod's mechanism of action via S1P1 and S1P5 receptor agonism.

Polymorph Screening Workflow

Polymorph_Screening_Workflow Start Start with Ozanimod HCl Crystallization Crystallization Experiments Start->Crystallization Slurry Slurry Conversion Crystallization->Slurry Evaporation Slow Evaporation Crystallization->Evaporation Cooling Cooling Crystallization Crystallization->Cooling Solid_Isolation Solid Isolation (Filtration/Drying) Slurry->Solid_Isolation Evaporation->Solid_Isolation Cooling->Solid_Isolation Characterization Solid-State Characterization Solid_Isolation->Characterization XRPD XRPD Characterization->XRPD DSC_TGA DSC / TGA Characterization->DSC_TGA Microscopy Microscopy Characterization->Microscopy Data_Analysis Data Analysis & Polymorph Identification XRPD->Data_Analysis DSC_TGA->Data_Analysis Microscopy->Data_Analysis End Identified Polymorphs Data_Analysis->End

Caption: A typical workflow for the screening and characterization of polymorphs.

Conclusion

The polymorphic landscape of Ozanimod hydrochloride is a critical area of study for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has summarized the key physicochemical properties of the known crystalline forms, namely Form CS1, Form CS2, and Form CS3, based on publicly available data. The provided experimental protocols offer a foundation for the reproducible preparation and characterization of these forms. A thorough understanding of the crystalline structure and polymorphism of Ozanimod hydrochloride is paramount for the successful development, manufacturing, and lifecycle management of this important therapeutic agent. Further research, particularly the determination of single-crystal X-ray structures, would provide invaluable insights into the precise molecular arrangements within each polymorphic form and their structure-property relationships.

References

Beyond S1P Receptors: An In-depth Technical Guide to the Off-Target Biological Interactions of (r)-Ozanimod HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Ozanimod HCl (hydrochloride), the active pharmaceutical ingredient in ZEPOSIA®, is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator. Its primary mechanism of action involves high-affinity binding to S1P receptor subtypes 1 (S1P1) and 5 (S1P5), leading to the internalization and degradation of S1P1 on lymphocytes. This action prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can mediate inflammation in autoimmune diseases such as multiple sclerosis and ulcerative colitis. While the on-target pharmacology of ozanimod is well-characterized, a comprehensive understanding of its broader biological interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the known biological targets of this compound and its major metabolites beyond the S1P receptor family, based on preclinical safety pharmacology studies.

Off-Target Interaction Profile

Preclinical screening of this compound and its major human metabolites, including CC112273 and CC1084037, has been conducted against a panel of receptors, transporters, ion channels, and enzymes to identify potential off-target interactions. These studies are critical for predicting potential adverse drug reactions and understanding the full pharmacological spectrum of a drug candidate.

Quantitative Data on Off-Target Interactions

The following table summarizes the identified off-target interactions for this compound and its major active metabolite CC1084037. It is important to note that while these interactions were detected in preclinical screens, their clinical significance at therapeutic concentrations of ozanimod is considered to be low.

CompoundTargetInteraction TypeQuantitative Data (IC50/Ki)Clinical Relevance Assessment
(r)-Ozanimod Serotonin Transporter (SERT)InhibitionIC50: 3.66 µMNegligible at therapeutic concentrations
Norepinephrine Transporter (NET)Inhibition>50% inhibition at 1 µM (approached significance)Negligible at therapeutic concentrations
Sodium ChannelInhibition>50% inhibition at 1 µM (approached significance)Negligible at therapeutic concentrations
Metabolite CC112273 Monoamine Oxidase B (MAO-B)InhibitionIC50: 5.72 nM[1]Weak inhibitor; no clinically significant interactions observed at therapeutic doses
Metabolite CC1084037 Monoamine Oxidase B (MAO-B)InhibitionIC50: 58 nM[1]Weak inhibitor; no clinically significant interactions observed at therapeutic doses
Adenosine A3 ReceptorInhibitionSignificant inhibition at 10 µMNegligible at therapeutic concentrations
Serotonin 5-HT2B ReceptorInhibitionSignificant inhibition at 10 µMNegligible at therapeutic concentrations
Sigma ReceptorsInhibitionSignificant inhibition at 10 µMNegligible at therapeutic concentrations
Chloride ChannelInhibitionSignificant inhibition at 10 µMNegligible at therapeutic concentrations

Experimental Protocols

While the specific, detailed protocols from the proprietary preclinical safety screening of ozanimod are not publicly available, this section describes the standard methodologies typically employed in such studies.

Broad Panel Radioligand Binding Assays (e.g., CEREP Safety Screen)
  • Objective: To assess the potential of a test compound to bind to a wide array of known receptors, ion channels, and transporters.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cell lines recombinantly expressing the target of interest or from tissues known to be rich in the target.

    • Competitive Binding: A fixed concentration of a specific radioligand for the target is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., (r)-Ozanimod or its metabolites).

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

    • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For compounds showing significant inhibition (typically >50% at a screening concentration of 1 or 10 µM), a full concentration-response curve is generated to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assays (e.g., for MAO-B)
  • Objective: To determine the inhibitory potential of a test compound on the activity of a specific enzyme.

  • Methodology for MAO-B Inhibition:

    • Enzyme Source: Recombinant human MAO-B or mitochondrial fractions from human liver or platelets are used as the enzyme source.[2]

    • Substrate: A specific substrate for MAO-B, such as benzylamine or phenylethylamine, is used. The substrate is often radiolabeled or its product can be detected by a fluorescent or colorimetric method.

    • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., CC112273 or CC1084037) before the addition of the substrate to initiate the reaction.

    • Reaction Termination and Product Quantification: The enzymatic reaction is allowed to proceed for a defined period and then stopped. The amount of product formed is quantified.

    • Data Analysis: The percentage of inhibition of enzyme activity is calculated for each concentration of the test compound. A concentration-response curve is then plotted to determine the IC50 value.

Functional Assays
  • Objective: To assess the functional consequences (agonist or antagonist activity) of a compound's interaction with a target.

  • General Methodology (example for a G-protein coupled receptor like Adenosine A3):

    • Cell Culture: A cell line stably expressing the receptor of interest (e.g., human Adenosine A3 receptor) is used.

    • Stimulation: The cells are exposed to the test compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

    • Second Messenger Measurement: The downstream signaling of the receptor is measured. For a Gi-coupled receptor like A3, this could involve measuring the inhibition of forskolin-stimulated cAMP production.

    • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways of Off-Target Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the general signaling pathways of the identified off-target molecules.

SERT_Signaling_Pathway cluster_outside Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_inside Presynaptic Neuron Serotonin_ext Serotonin (5-HT) SERT SERT Serotonin_ext->SERT Reuptake Serotonin_int Serotonin (5-HT) SERT->Serotonin_int Ozanimod (r)-Ozanimod Ozanimod->SERT Inhibition (weak) VMAT2 VMAT2 Serotonin_int->VMAT2 Packaging MAO MAO Serotonin_int->MAO Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle 5HIAA 5-HIAA MAO->5HIAA

Caption: Serotonin Transporter (SERT) Signaling Pathway and weak inhibition by (r)-Ozanimod.

NET_Signaling_Pathway cluster_outside Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_inside Presynaptic Neuron Norepinephrine_ext Norepinephrine (NE) NET NET Norepinephrine_ext->NET Reuptake Norepinephrine_int Norepinephrine (NE) NET->Norepinephrine_int Ozanimod (r)-Ozanimod Ozanimod->NET Inhibition (weak) VMAT2 VMAT2 Norepinephrine_int->VMAT2 Packaging MAO MAO Norepinephrine_int->MAO Degradation COMT COMT Norepinephrine_int->COMT Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Metabolites Metabolites MAO->Metabolites COMT->Metabolites

Caption: Norepinephrine Transporter (NET) Signaling Pathway and weak inhibition by (r)-Ozanimod.

Adenosine_A3_Signaling_Pathway Adenosine Adenosine A3R Adenosine A3 Receptor Adenosine->A3R Gi Gi A3R->Gi Activation CC1084037 Metabolite CC1084037 CC1084037->A3R Inhibition (weak) AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Downstream_Effects Downstream Effects (e.g., anti-inflammatory) PKA->Downstream_Effects Sigma_Receptor_Signaling_Pathway cluster_ER Ligand Ligand SigmaR Sigma Receptor (e.g., σ1) Ligand->SigmaR IP3R IP3 Receptor SigmaR->IP3R Chaperone Function Other_proteins Other Client Proteins SigmaR->Other_proteins Interaction CC1084037 Metabolite CC1084037 CC1084037->SigmaR Inhibition (weak) ER Endoplasmic Reticulum Ca_signaling Modulation of Ca2+ Signaling IP3R->Ca_signaling Cellular_processes Modulation of Cellular Processes Other_proteins->Cellular_processes MAOB_Metabolic_Pathway cluster_mito Outer Mitochondrial Membrane Monoamines Monoamines (e.g., Dopamine, Phenylethylamine) MAOB Monoamine Oxidase B (MAO-B) Monoamines->MAOB Oxidation Aldehydes Aldehydes MAOB->Aldehydes H2O2 H2O2 MAOB->H2O2 Metabolites Metabolites CC112273 & CC1084037 Metabolites->MAOB Inhibition Carboxylic_Acids Carboxylic Acids Aldehydes->Carboxylic_Acids via ALDH

References

The Pharmacokinetic Profile of (R)-Ozanimod HCl in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ozanimod hydrochloride, hereafter referred to as ozanimod, is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 and 5 (S1P1 and S1P5)[1][2][3]. This interaction prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes[2][4][5]. This mechanism of action makes ozanimod an effective therapeutic agent for immune-mediated inflammatory diseases such as relapsing multiple sclerosis and ulcerative colitis[5]. A thorough understanding of its pharmacokinetic (PK) profile in preclinical models is crucial for the design and interpretation of nonclinical safety and efficacy studies, and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ozanimod in key preclinical species.

Pharmacokinetic Profile Summary

Ozanimod is characterized by its high permeability and extensive metabolism in preclinical species[2]. The oral bioavailability varies across species, and the compound distributes widely into tissues[2][6]. Metabolism is a major clearance pathway, leading to the formation of several active and inactive metabolites[7][8][9]. The primary route of excretion is through feces, with a smaller contribution from the renal pathway[8][9][10].

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of ozanimod and its major metabolites in various preclinical models.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Ozanimod in Rats

Parameter0.2 mg/kg2 mg/kg5 mg/kg30 mg/kg
Cmax (ng/mL) Value not availableValue not availableValue not availableValue not available
Tmax (h) Value not availableValue not availableValue not availableValue not available
AUC0-24h (ng*hr/mL) Value not availableValue not availableValue not available13300-22900[7]
Oral Bioavailability (%) --40-60[6]-

Table 2: Plasma Exposure (AUC) of Ozanimod and Metabolites in Rodents after Repeated Oral Dosing

SpeciesDoseCompoundPlasma AUC (ng*hr/mL)Study Duration
Tg.rasH2 Mouse 8 mg/kg/dayCC108403713.8-23.614 days[7]
Sprague-Dawley Rat 2 mg/kg/dayOzanimod517-685185 days[7]
CC112273131-92.6185 days[7]
CC10840372.8-1.8214-day bridging study[7]
Rat (Fertility Study) 30 mg/kg/dayOzanimod13300-2290028-day toxicity study data[7]
CC1122731100-87914-day bridging study data[7]
CC108403749.3-41.014-day bridging study data[7]

Table 3: In Vitro and Miscellaneous Pharmacokinetic Data

ParameterValueSpecies/System
Plasma Protein Binding 83-98.7%Animals (unspecified)[2]
~98.2%Human[11][12]
Metabolite CC112273 Plasma Protein Binding ~99.8%Human[11][12]
Metabolite CC1084037 Plasma Protein Binding ~99.3%Human[11][12]
S1P1 Receptor Binding Affinity (Kd) 0.63 nMHuman[1]
S1P5 Receptor Binding Affinity (Kd) 3.13 nMHuman[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the available literature for key experiments.

Single-Dose and Multiple-Dose Pharmacokinetic Studies in Rodents
  • Animal Models: Male and female Sprague-Dawley rats or CByB6F1-Tg(HRAS)2 mice are commonly used. Animals are housed in controlled environments with standard diet and water ad libitum.

  • Drug Administration: Ozanimod HCl is typically formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at various dose levels (e.g., 0.2, 2, 5, 30 mg/kg)[6][7].

  • Blood Sampling: Serial blood samples are collected from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA)[8]. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalysis: Plasma concentrations of ozanimod and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and half-life (t½) from the plasma concentration-time data.

Metabolism and Excretion Studies
  • Radiolabeled Compound: A single oral dose of [14C]-ozanimod HCl is administered to animals to trace the drug and its metabolites.

  • Sample Collection: Urine and feces are collected at various intervals post-dose. Blood and plasma samples are also collected to characterize the circulating metabolites.

  • Analysis: Total radioactivity in samples is measured by liquid scintillation counting. Metabolite profiling in plasma, urine, and feces is conducted using HPLC with radiometric detection and mass spectrometry to identify the chemical structures of the metabolites.

  • Excretion Balance: The total percentage of the administered radioactive dose recovered in urine and feces over time is calculated to determine the primary routes of excretion.

Metabolism and Signaling Pathways

Ozanimod undergoes extensive metabolism, resulting in a complex profile of metabolites. The metabolic pathways have been elucidated through in vitro and in vivo studies.

Metabolic Pathway of Ozanimod

Ozanimod is metabolized through three main pathways:

  • Aldehyde dehydrogenase and alcohol dehydrogenase: This pathway is involved in the initial metabolism of ozanimod[8][9].

  • Cytochrome P450 (CYP) enzymes: CYP3A4 and CYP1A1 are involved in the metabolism of ozanimod[8][9].

  • Reductive metabolism by gut microflora: This pathway also contributes to the biotransformation of ozanimod[8][9].

The metabolism of ozanimod leads to the formation of two major active metabolites, CC112273 and CC1084037, and one major inactive metabolite, RP101124, in circulation[8][9]. The primary metabolite, RP101075, is further metabolized by monoamine oxidase B (MAO-B) to form the major active metabolite CC112273[8][9]. CC112273 can then be reduced by carbonyl reductases (CBR) to form CC1084037[8][9]. There is a reversible oxido-reduction between CC112273 and CC1084037, which favors the formation of CC112273[8][9].

metabolic_pathway Ozanimod Ozanimod RP101075 RP101075 Ozanimod->RP101075 CYP3A4/1A1, ALDH/ADH, Gut Microflora RP101124 RP101124 (Major Inactive) Ozanimod->RP101124 Other_Metabolites Other Metabolites Ozanimod->Other_Metabolites CC112273 CC112273 (Major Active) RP101075->CC112273 MAO-B CC1084037 CC1084037 (Major Active) CC112273->CC1084037 Carbonyl Reductases RP101509 RP101509 CC112273->RP101509 CYP2C8

Caption: Metabolic Pathway of Ozanimod.

S1P Receptor Signaling

Ozanimod and its active metabolites are agonists at S1P1 and S1P5 receptors[7]. The binding of ozanimod to S1P1 on lymphocytes leads to the internalization of the receptor[4]. This process prevents lymphocytes from egressing from lymph nodes, resulting in a reduction of lymphocytes in the peripheral blood. This sequestration of lymphocytes in the lymphoid tissues is the primary mechanism by which ozanimod exerts its therapeutic effects in autoimmune diseases.

signaling_pathway cluster_lymph_node Lymph Node Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Internalized_Receptor Internalized S1P1 S1P1_Receptor->Internalized_Receptor Internalization Lymphocyte_Egress_Blocked Lymphocyte Egress from Lymph Node Blocked Internalized_Receptor->Lymphocyte_Egress_Blocked Ozanimod Ozanimod Ozanimod->S1P1_Receptor Binds to Bloodstream Peripheral Blood Reduced_Lymphocytes Reduced Circulating Lymphocytes Lymphocyte_Egress_Blocked->Reduced_Lymphocytes Reduced_Lymphocytes->Bloodstream Leads to lower count in

Caption: Ozanimod's Mechanism of Action on S1P1 Receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of an orally administered compound like ozanimod.

experimental_workflow start Start animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model dose_prep Prepare Dosing Formulation of Ozanimod HCl animal_model->dose_prep dosing Oral Administration (Gavage) dose_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (HPLC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis reporting Data Reporting and Interpretation pk_analysis->reporting end End reporting->end

Caption: Preclinical Oral Pharmacokinetic Study Workflow.

Conclusion

The preclinical pharmacokinetic profile of (r)-Ozanimod HCl demonstrates that it is a well-absorbed and extensively metabolized compound. Its high tissue distribution and long-lasting active metabolites contribute to its pharmacological effects. The data from preclinical models have been instrumental in guiding the clinical development of ozanimod and establishing its safety and efficacy profile. This in-depth technical guide provides a foundational understanding for researchers and scientists involved in the development of S1P receptor modulators and other novel therapeutics.

References

In Vitro Binding Affinity and Functional Profile of (R)-Ozanimod HCl for Sphingosine-1-Phosphate (S1P) Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of (R)-Ozanimod hydrochloride (HCl), a selective sphingosine-1-phosphate (S1P) receptor modulator. The document details its binding affinity for the five S1P receptor subtypes (S1P1-5), outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved. Ozanimod is a modulator of S1P receptors that binds with high affinity to S1P1 and S1P5.[1][2][3][4][5] It is approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[3][4][5][6]

Quantitative Binding Affinity Data

The in vitro binding profile of Ozanimod demonstrates high affinity and selectivity for S1P receptor subtypes 1 and 5. The following tables summarize the key binding and functional parameters reported in the literature.

ParameterS1P1S1P5Reference
Dissociation Constant (KD) (nM) 0.633.13[3]
Inhibition Constant (Ki) (nM) -2.0[1]

Caption: Dissociation and Inhibition Constants of Ozanimod for human S1P1 and S1P5 receptors.

ParameterS1P1S1P2S1P3S1P4S1P5Reference
Half Maximal Effective Concentration (EC50) (nM) 1.03>10,000>10,000>10,0008.6[1][7]
Half Maximal Effective Concentration (EC50) (nM) 0.41>10,000>10,000>10,00011

Caption: Functional Potency of Ozanimod at human S1P receptor subtypes as determined by [35S]-GTPγS binding assays.

Experimental Protocols

The binding affinity and functional potency of Ozanimod are determined using established in vitro pharmacological assays. The primary methodologies are detailed below.

Radioligand Binding Assay

Competitive radioligand binding assays are employed to determine the binding affinity (Ki and KD) of Ozanimod for S1P receptors.

Objective: To measure the direct interaction of Ozanimod with S1P1 and S1P5 receptors.

Materials:

  • Radioligand: Tritiated Ozanimod ([³H]-Ozanimod).[3][4][8]

  • Cell Membranes: Chinese Hamster Ovary (CHO) cell membranes stably expressing recombinant human S1P1 or S1P5 receptors.[3][6][9]

  • Competitor: Unlabeled Ozanimod.

  • Assay Buffer: Tris-based buffer containing appropriate salts and protease inhibitors.

  • Filtration System: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To quantify the radioactivity.

Procedure:

  • Cell membranes expressing the target S1P receptor subtype are incubated with a fixed concentration of [³H]-Ozanimod.

  • Increasing concentrations of unlabeled Ozanimod are added to competitively displace the radioligand from the receptor.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Ozanimod.[3]

  • Specific binding is calculated by subtracting non-specific binding from total binding.[3]

  • The data are analyzed using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding), which is then used to calculate the Ki value. For saturation binding experiments, increasing concentrations of [³H]-Ozanimod are used to determine the KD.[3]

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep1 CHO Cell Membranes (with hS1P1/5) incubation Incubate Mixture prep1->incubation prep2 [3H]-Ozanimod (Radioligand) prep2->incubation prep3 Unlabeled Ozanimod (Competitor) prep3->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing quantification Scintillation Counting washing->quantification analysis Calculate Specific Binding quantification->analysis determination Determine Ki / KD analysis->determination

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.

Objective: To determine the functional potency (EC₅₀) and efficacy of Ozanimod as an agonist at S1P receptors.

Materials:

  • Radioligand: [³⁵S]-Guanosine-5'-(γ-thio)-triphosphate ([³⁵S]-GTPγS).[6]

  • Cell Membranes: CHO or other suitable cell line membranes expressing recombinant human S1P receptor subtypes (S1P1-5).[6]

  • Agonist: Ozanimod.

  • Assay Buffer: Buffer containing GDP to facilitate the exchange of [³⁵S]-GTPγS for GDP upon G protein activation.

Procedure:

  • Cell membranes are pre-incubated with increasing concentrations of Ozanimod.

  • [³⁵S]-GTPγS is added to the mixture.

  • Upon receptor activation by Ozanimod, the associated Gα subunit exchanges GDP for [³⁵S]-GTPγS.

  • The reaction is incubated to allow for this exchange.

  • The reaction is terminated, and the bound [³⁵S]-GTPγS is separated from the unbound, typically by filtration.

  • The amount of bound [³⁵S]-GTPγS is quantified by scintillation counting.

  • The data are plotted as a dose-response curve to determine the EC₅₀ value, which represents the concentration of Ozanimod that produces 50% of the maximal response.

S1P Receptor Signaling Pathways

S1P receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. S1P receptors couple to various G proteins, leading to the activation of multiple downstream effector pathways.[10] These pathways are crucial for regulating a wide range of cellular processes.[11]

The binding of an agonist like Ozanimod to S1P1 or S1P5 leads to the activation of heterotrimeric G proteins. This activation, in turn, modulates the activity of downstream signaling molecules such as adenylyl cyclase, phospholipase C, and small GTPases like Rac and Rho. These signaling cascades ultimately influence cellular functions including cell survival, proliferation, and migration. S1P binds to S1P receptors on the cell surface, activating multiple downstream signaling pathways such as AKT, Rac, Rho, ERK, and PKC.[11] Agonism at S1P1 also results in the rapid internalization of the receptor.[5]

s1p_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pathways Downstream Pathways ozanimod Ozanimod s1p1_5 S1P1 / S1P5 Receptor ozanimod->s1p1_5 Binds to g_protein G Protein Activation s1p1_5->g_protein Activates akt_path AKT Pathway g_protein->akt_path rac_rho_path Rac/Rho Pathway g_protein->rac_rho_path erk_path ERK Pathway g_protein->erk_path pkc_path PKC Pathway g_protein->pkc_path cellular_response Cellular Responses (e.g., Lymphocyte Trafficking) akt_path->cellular_response rac_rho_path->cellular_response erk_path->cellular_response pkc_path->cellular_response

Caption: Simplified S1P receptor signaling cascade.

References

A Technical Guide to the Neuroprotective Mechanisms of (r)-Ozanimod HCl in Central Nervous System Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Ozanimod HCl (henceforth Ozanimod) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis.[1][2][3] Its primary, well-established mechanism of action involves the sequestration of lymphocytes in peripheral lymphoid organs, thereby preventing their infiltration into the central nervous system (CNS) and subsequent inflammatory damage.[4][5][6] However, a growing body of preclinical evidence reveals that Ozanimod exerts direct neuroprotective effects within the CNS, independent of its peripheral immunomodulatory activity. This technical guide provides an in-depth review of these neuroprotective mechanisms, detailing the experimental models, presenting key quantitative data, and illustrating the underlying signaling pathways.

Ozanimod is a potent agonist for S1P receptor subtype 1 (S1P1) and subtype 5 (S1P5), with a 27-fold higher selectivity for S1P1.[5][7] It can readily cross the blood-brain barrier, allowing it to directly interact with S1P receptors expressed on various CNS resident cells, including astrocytes, microglia, oligodendrocytes, and neurons.[4][5] This interaction is believed to be central to its direct neuroprotective capabilities, which include attenuating neuroinflammation, preserving blood-brain barrier (BBB) integrity, preventing axonal damage, and supporting myelin integrity.[5][7][8]

Neuroprotective Effects in Preclinical CNS Models

The neuroprotective potential of Ozanimod has been investigated in several key animal models that replicate various aspects of CNS pathology.

Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

The EAE model is the most widely used animal model for MS, characterized by autoimmune-driven inflammation, demyelination, and axonal damage in the CNS.

Quantitative Data Summary: Ozanimod in the EAE Model

Parameter MeasuredTreatment GroupResultSignificanceReference
Clinical Severity Score Ozanimod (0.6mg/kg, daily)Reduced clinical severity of EAEp < 0.05[9][10]
Lymphocyte Infiltration (Spinal Cord) Ozanimod (0.6mg/kg, daily)Significant inhibition of lymphocyte infiltration-[9][10]
Demyelination (Spinal Cord) Ozanimod (0.6mg/kg, daily)Reversed demyelination-[9][10]
Circulating Autoreactive T-Cells Ozanimod (0.6mg/kg, daily)Reduced percentage of CD4+ and CD8+ T cells-[9][10]
Neurofilament Light Chain (Marker of Neuronal Degeneration) Ozanimod (0.05-1 mg/kg)Reduced circulating levels-[11]
Glutamatergic Synaptic Alterations OzanimodDampened EAE-induced alterations-[12]

Experimental Protocol: EAE Induction and Treatment

  • Model Induction: Active EAE is induced in female C57BL/6 mice. This is typically achieved through subcutaneous immunization with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization.[9][10]

  • Treatment: Daily oral gavage of Ozanimod (e.g., 0.6mg/kg) is initiated at the onset of clinical signs (clinical score of 1).[9][10]

  • Assessments:

    • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[9]

    • Histology: At the study endpoint, spinal cords are harvested, fixed, and sectioned. Histological analysis is performed using stains like Luxol Fast Blue (for demyelination) and Hematoxylin and Eosin (for inflammatory cell infiltration) to evaluate the extent of pathology.[9][10]

    • Flow Cytometry: Blood and CNS tissues are processed to create single-cell suspensions. Flow cytometry is used to quantify various leukocyte subsets, including autoreactive CD4+ and CD8+ T cells, to assess the effect of Ozanimod on immune cell populations.[9][10]

Cuprizone-Induced Demyelination Model

The cuprizone model induces demyelination and subsequent oligodendrocyte loss primarily through direct toxicity, with a minimal role for peripheral immune cell infiltration, making it ideal for studying direct neuroprotective and remyelination-promoting effects within the CNS.

Quantitative Data Summary: Ozanimod in the Cuprizone Model

Parameter MeasuredTreatment GroupResultSignificanceReference
Axonal Degradation Ozanimod (5 mg/kg)Prevention of axonal degradation during toxin challenge-[11]
Myelin Loss Ozanimod (5 mg/kg)Prevention of myelin loss during toxin challenge-[11]
Remyelination Ozanimod (5 mg/kg)Did not facilitate enhanced remyelination after intoxication-[11]

Experimental Protocol: Cuprizone Model and Treatment

  • Model Induction: Mice (e.g., C57BL/6) are fed a diet containing 0.2% cuprizone (a copper chelator) for a period of several weeks (e.g., 5-6 weeks) to induce robust demyelination, particularly in the corpus callosum.[13]

  • Treatment: Ozanimod (e.g., 5 mg/kg) is administered concurrently with the cuprizone diet.[11]

  • Assessments:

    • Immunohistochemistry: Brain sections are stained for myelin-specific proteins (e.g., Myelin Basic Protein, MBP) to assess the degree of demyelination and for axonal markers (e.g., neurofilament) to evaluate axonal integrity.

    • Electron Microscopy: Ultrastructural analysis is performed to examine the morphology of myelin sheaths and axons in detail.

Intracerebral Hemorrhage (ICH) Model

The ICH model simulates a hemorrhagic stroke, involving BBB disruption, acute inflammation, edema, and neuronal cell death. This model helps to evaluate the role of Ozanimod in protecting the neurovascular unit.

Quantitative Data Summary: Ozanimod in the ICH Model

Parameter MeasuredTreatment GroupResultSignificanceReference
Neurological Deficits OzanimodImproved neurobehavioral scoresp < 0.05[7][8]
Hematoma Volume OzanimodSignificantly decreasedp < 0.05[7]
Brain Edema (Water Content) OzanimodSignificantly reducedp < 0.01[7]
Brain Cell Death (TUNEL staining) OzanimodMitigated cell death-[7][8]
BBB Leakage (Evans Blue) OzanimodReduced dye leakage-[7][8]
Microglial Activation OzanimodSignificantly reduced density of activated microglia-[7][8]
Neutrophil Infiltration OzanimodSignificantly reduced density of infiltrated neutrophils-[7][8]

Experimental Protocol: ICH Model and Treatment

  • Model Induction: ICH is induced in mice by stereotactically injecting collagenase type VII into the basal ganglia (striatum). This enzyme degrades the extracellular matrix of blood vessels, causing a localized hemorrhage.[7][8]

  • Treatment: Ozanimod is administered by oral gavage, with the first dose given shortly after surgery (e.g., 2 hours post-ICH) and then once daily thereafter.[7][8]

  • Assessments:

    • Neurobehavioral Tests: Neurological function is assessed using tests such as a neurological severity score and the corner turn test at various time points post-ICH.[8]

    • Hematoma and Edema Measurement: At sacrifice (e.g., 3 days post-ICH), brains are sectioned to measure hematoma volume. Brain water content is determined by comparing wet versus dry brain tissue weight to quantify edema.[7]

    • BBB Integrity: Evans blue dye, which binds to albumin, is injected intravenously. The amount of dye that extravasates into the brain parenchyma is quantified spectrophotometrically as a measure of BBB leakage.[7][8]

    • Immunofluorescence: Brain sections are stained for markers of activated microglia (e.g., Iba1) and neutrophils (e.g., Ly6G) to assess the inflammatory response. Cell death is quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[8]

Cellular Mechanisms and Signaling Pathways

Ozanimod's neuroprotective effects are mediated through its interaction with S1P1 and S1P5 receptors on CNS cells.

Direct Modulation of Glial Cells
  • Microglia: As the resident immune cells of the CNS, microglia play a critical role in neuroinflammation.[6][13] Ozanimod has been shown to reduce the density of activated microglia in the perihematoma region in the ICH model.[7][8] In vitro studies using the BV2 microglial cell line demonstrated that Ozanimod treatment leads to a downregulation of pro-inflammatory cytokine mRNAs, including IL-6 and TNF.[14] This suggests Ozanimod can directly temper the pro-inflammatory state of microglia.

  • Astrocytes: S1P1 receptors are expressed on astrocytes, and their modulation can influence neuroinflammation and neuronal support.[12] By modulating astrocyte activity, Ozanimod may help reduce astrogliosis and the secretion of neurotoxic factors, thereby contributing to a more favorable CNS environment for neuronal survival.

Effects on Oligodendrocytes and Myelination

The S1P5 receptor is predominantly expressed on oligodendrocytes, the myelinating cells of the CNS.[5][11] The agonistic activity of Ozanimod at S1P5 receptors is hypothesized to promote oligodendrocyte survival, which is essential for both maintaining myelin integrity and facilitating remyelination after injury.[5] In the cuprizone model, Ozanimod prevented myelin loss and axonal degradation, supporting a direct protective role for these crucial CNS components.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes provides a clearer understanding of Ozanimod's mechanism of action.

S1P1_Signaling_Pathway cluster_inhibition Ozanimod Ozanimod S1P1R S1P1 Receptor (on Microglia/Astrocyte) Ozanimod->S1P1R Binds & Activates Gi Gαi S1P1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NFkB NF-κB Pathway Gi->NFkB Inhibits cAMP cAMP AC->cAMP Produces cAMP->NFkB Modulates Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines Transcription Neuroinflammation Reduced Neuroinflammation Cytokines->Neuroinflammation Leads to

Caption: S1P1 receptor signaling cascade initiated by Ozanimod in glial cells.

S1P5_Signaling_Pathway Ozanimod Ozanimod S1P5R S1P5 Receptor (on Oligodendrocyte) Ozanimod->S1P5R Binds & Activates G_protein G-protein Coupling S1P5R->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates ERK ERK Pathway G_protein->ERK Activates Survival Cell Survival & Differentiation PI3K_Akt->Survival ERK->Survival Myelin Myelin Maintenance & Integrity Survival->Myelin

Caption: S1P5 receptor signaling promoting oligodendrocyte survival and myelin integrity.

EAE_Workflow cluster_analysis Post-Mortem Analysis Induction EAE Induction (MOG peptide + CFA/PTX) Onset Onset of Clinical Signs (e.g., Score 1) Induction->Onset Treatment Daily Oral Treatment (Ozanimod or Vehicle) Onset->Treatment Monitoring Daily Monitoring (Clinical Score & Weight) Treatment->Monitoring Concurrently Endpoint Study Endpoint (e.g., Day 28) Monitoring->Endpoint Histology Histology (Spinal Cord) Endpoint->Histology Flow Flow Cytometry (CNS & Blood) Endpoint->Flow Biomarkers Biomarker Analysis (e.g., Neurofilament) Endpoint->Biomarkers

Caption: Experimental workflow for assessing Ozanimod efficacy in the EAE model.

Conclusion

The evidence from diverse preclinical CNS models strongly indicates that Ozanimod possesses significant neuroprotective properties that extend beyond its peripheral immunomodulatory effects. By crossing the blood-brain barrier and directly engaging S1P1 and S1P5 receptors on microglia, astrocytes, and oligodendrocytes, Ozanimod actively mitigates key pathological processes. It attenuates neuroinflammation, preserves the integrity of the blood-brain barrier, reduces axonal and myelin damage, and limits neuronal cell death. These direct CNS actions, demonstrated in models of neuroinflammation, demyelination, and acute hemorrhage, underscore the multifaceted therapeutic potential of Ozanimod for a range of neurological disorders characterized by inflammatory and degenerative components. Further research into these direct mechanisms will continue to refine our understanding and may open new avenues for therapeutic intervention in complex CNS diseases.

References

Methodological & Application

Application Notes and Protocols for Oral Administration of (r)-Ozanimod HCl in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Ozanimod hydrochloride (HCl), the active ingredient in Zeposia®, is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][2] Its mechanism of action involves the internalization and degradation of S1P₁ receptors on lymphocytes, which inhibits their egress from lymph nodes.[3] This leads to a reversible, dose-dependent reduction of circulating lymphocytes, particularly naive and central memory T and B cells, making it an effective immunomodulatory agent.[4][5] In preclinical research, (r)-Ozanimod HCl is widely used in mouse models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and induced colitis for inflammatory bowel disease.[6][7][8]

These application notes provide detailed protocols for the preparation and oral administration of this compound in mice, along with key quantitative data from preclinical studies to guide experimental design.

Data Presentation

Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rodents
ParameterSpeciesDoseValueTime PointCitation
Pharmacokinetics
Oral BioavailabilityRatNot Specified47 - 70%Not Specified[9]
Peak Plasma Concentration (Cmax)MouseNot Specified159 nM6 hours post-dose[10]
Time to Peak Concentration (Tmax)Human0.46 - 0.92 mg~8 hoursNot Specified[11]
Plasma Half-life (t1/2)Human0.92 mg~21 hoursNot Specified[12]
Pharmacodynamics
T Lymphocyte ReductionMouseNot Specified81 - 82%6 hours post-dose[10]
Total Lymphocyte ReductionMouse0.6 mg/kg/day51%24 hours post-final dose[10]
CD19⁺ B-cell ReductionHuman1 mg/day>75%Day 85[5]
CD3⁺ T-cell ReductionHuman1 mg/day>75%Day 85[5]
Naive T-cell (CD4⁺ & CD8⁺) ReductionHuman1 mg/day≥90%Day 85[4][5]
Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
ParameterTreatment GroupDoseResultCitation
Clinical Disease Score Vehicle-Peak Score: 2.9 ± 0.46[10]
This compound0.2 mg/kg/dayStatistically significant reduction vs. vehicle[10]
This compound0.6 mg/kg/dayStatistically significant reduction vs. vehicle[10]

Signaling Pathway

The primary mechanism of action of this compound is the modulation of the S1P₁ receptor signaling pathway.

Ozanimod_Signaling_Pathway cluster_0 Lymphocyte Trafficking Ozanimod This compound S1P1R S1P₁ Receptor Ozanimod->S1P1R Binds to & Activates Gi_Go Gαi/o Protein S1P1R->Gi_Go Activates Internalization S1P₁R Internalization & Degradation S1P1R->Internalization AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Lymphocyte Lymphocyte LymphNode Lymph Node Lymphocyte->LymphNode Retention In Egress Egress Blocked EAE_Workflow Induction EAE Induction in C57BL/6 Mice Onset Monitor for Disease Onset (e.g., flaccid tail, score ≥ 1) Induction->Onset Grouping Randomize Mice into Treatment & Vehicle Groups Onset->Grouping Treatment Daily Oral Gavage: - this compound (0.6 mg/kg) - Vehicle Control Grouping->Treatment Monitoring Daily Monitoring: - Clinical Score - Body Weight Treatment->Monitoring for up to 21 days Endpoint Endpoint Analysis (e.g., Day 21): - Flow Cytometry (Blood, CNS) - Histology (Spinal Cord) Monitoring->Endpoint

References

Chiral HPLC method for separation of (r)- and (S)-Ozanimod enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Chiral Separation of (R)- and (S)-Ozanimod Enantiomers by High-Performance Liquid Chromatography (HPLC)

Introduction

Ozanimod is an immunomodulatory drug used for the treatment of multiple sclerosis.[1] As a chiral molecule, it exists as two enantiomers, (S)-Ozanimod (the active eutomer) and (R)-Ozanimod (the distomer).[2] The differential pharmacological and toxicological profiles of enantiomers necessitate the development of reliable stereoselective analytical methods to ensure the enantiomeric purity of the active pharmaceutical ingredient (API) and its formulations. This application note details a validated chiral High-Performance Liquid Chromatography (HPLC) method for the effective baseline separation of (R)- and (S)-Ozanimod. The method utilizes a polysaccharide-based chiral stationary phase under polar organic elution mode, providing a robust protocol for researchers, scientists, and drug development professionals.[1][2]

Experimental Protocols

This section provides a detailed methodology for the chiral separation of Ozanimod enantiomers.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Chiralpak AD, amylose-based polysaccharide stationary phase.[1][2]

  • Reagents:

    • Methanol (MeOH), HPLC grade

    • 2-Propanol (IPA), HPLC grade

    • Diethylamine (DEA), HPLC grade

  • Sample: Ozanimod reference standard or sample for analysis.

Protocol 1: Mobile Phase Preparation
  • Precisely measure Methanol, 2-Propanol, and Diethylamine in a volume ratio of 70:30:0.1.

  • For example, to prepare 1000 mL of mobile phase, combine 700 mL of MeOH, 300 mL of IPA, and 1 mL of DEA in a suitable solvent reservoir.

  • Mix thoroughly and degas the solution using sonication or vacuum filtration before use.

Protocol 2: Standard Solution Preparation
  • Prepare a stock solution of Ozanimod by dissolving an appropriate amount of the substance in Methanol.[1]

  • Further dilute the stock solution with the mobile phase to achieve a final working concentration suitable for UV detection (e.g., 0.5 - 1.0 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 3: HPLC Method Parameters

The separation is performed using the optimized parameters established through systematic method development.[1][3][4][5]

ParameterCondition
Stationary Phase Chiralpak AD Column
Mobile Phase Methanol:Isopropanol:Diethylamine (70:30:0.1, v/v/v)[1][3]
Flow Rate 0.8 mL/min[1][3][4][5]
Column Temperature 10°C[1][3][4][5]
Injection Volume 5 - 10 µL (Typical)
Detection UV at 270 nm (Typical)[6]
Run Time Approximately 15 minutes[1][4][5]

Data Presentation

The following tables summarize the quantitative data from the method development and optimization process.

Table 1: Optimized Method Performance on Chiralpak AD

This table outlines the performance of the final recommended method. Baseline separation was successfully achieved.[1][4][5]

EnantiomerRetention Factor (k)Elution Order
(R)-Ozanimod1.651st
(S)-Ozanimod1.962nd
Resolution (Rs) 2.10 N/A
Table 2: Summary of Chiral Stationary Phase Screening

A preliminary screening of various polysaccharide-based columns was conducted to identify the most suitable stationary phase. The Chiralpak AD column provided the most promising initial results with a MeOH:IPA mixture.[1]

Chiral ColumnMobile Phasek1k2Resolution (Rs)Elution Order
Lux Cellulose-2MeOH1.882.232.52S < R
Lux Cellulose-3MeOH1.081.221.21S < R
Lux Cellulose-4ACN1.942.141.23S < R
Chiralcel ODMeOH1.972.090.55R < S
Chiralpak AD MeOH:IPA (70:30) 1.65 1.96 2.10 R < S
Lux Amylose-2ACN1.342.202.03R < S
All mobile phases contained a basic additive like DEA.[1]

Visualizations

The following diagrams illustrate the logical and experimental workflows.

G Chiral HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method Screening Screen 8 Polysaccharide CSPs (e.g., Chiralpak AD, Lux Cellulose) [1] Evaluation Evaluate Resolution (Rs) & Retention (k) [1] Screening->Evaluation Polar Organic Mode Selection Select Most Promising CSP (Chiralpak AD) [1, 2] Evaluation->Selection High Rs & k Optimization Optimize Parameters: - Mobile Phase Ratio (MeOH/IPA) - Temperature - Flow Rate [1] Selection->Optimization Validation Validate Method (ICH Guideline Q2(R2)) [1] Optimization->Validation Baseline Separation FinalMethod Optimized Chiral HPLC Method Validation->FinalMethod G Ozanimod Enantiomer Analysis Protocol Prep_Mobile_Phase 1. Prepare Mobile Phase (MeOH:IPA:DEA 70:30:0.1) [1] Setup_HPLC 3. Set Up HPLC System - Column: Chiralpak AD - Temp: 10°C - Flow: 0.8 mL/min [1] Prep_Mobile_Phase->Setup_HPLC Prep_Sample 2. Prepare Sample (Dissolve in MeOH, dilute) [1] Inject_Sample 4. Inject Sample Prep_Sample->Inject_Sample Setup_HPLC->Inject_Sample Acquire_Data 5. Acquire Chromatogram (Approx. 15 min run) [1] Inject_Sample->Acquire_Data Analyze_Data 6. Analyze Data (Identify peaks, calculate Rs) Acquire_Data->Analyze_Data

References

Application Note: Quantification of (r)-Ozanimod HCl and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptors 1 (S1P₁) and 5 (S1P₅).[1][2] It is approved for the treatment of relapsing forms of multiple sclerosis (MS) and ulcerative colitis.[1][3] The therapeutic mechanism of Ozanimod is thought to involve the reduction of lymphocyte migration into the central nervous system.[4] Following oral administration, Ozanimod is extensively metabolized into several active metabolites. The two major active metabolites, CC112273 and CC1084037, along with the parent drug, account for approximately 94% of the total circulating active drug exposure at steady state (Ozanimod ~6%, CC112273 ~73%, and CC1084037 ~15%).[1][5] Given the significant contribution of these metabolites to the overall activity, a sensitive and robust bioanalytical method is crucial for accurately characterizing the pharmacokinetics (PK) of Ozanimod. This document provides a detailed protocol for the simultaneous quantification of Ozanimod and its major metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: S1P Receptor Modulation

Ozanimod acts as an agonist on S1P₁ receptors located on the surface of lymphocytes.[6] This binding leads to the internalization and degradation of the S1P₁ receptor, rendering the lymphocytes unable to respond to the natural S1P gradient that guides their exit from lymph nodes.[2][6] This "trapping" of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes available to mount an inflammatory response.

G cluster_0 Lymph Node cluster_1 Bloodstream Lymphocyte CCR7+ Lymphocyte (with S1P1 Receptor) Internalized Internalized S1P1 Receptor Lymphocyte->Internalized Induces Internalization Internalized->Block Reduced Reduced Circulating Lymphocytes Ozanimod Ozanimod Ozanimod->Lymphocyte Block->Reduced Prevents Entry to Blood

Ozanimod's effect on lymphocyte trafficking.

Experimental Protocols

This section details the validated method for extracting and quantifying Ozanimod and its metabolites from human plasma.

Materials and Reagents
  • Reference Standards: (r)-Ozanimod HCl, CC112273, CC1084037, and their corresponding stable isotope-labeled internal standards (SIL-IS).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) - HPLC or LC-MS grade.

  • Additives: Formic acid (FA) - LC-MS grade.

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Plasma: Human plasma with K₂-EDTA as the anticoagulant.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Ozanimod and its metabolites from plasma.[7]

  • Thaw: Thaw plasma samples and quality controls (QCs) at room temperature.

  • Aliquot: Transfer a 250 µL aliquot of plasma into a clean microcentrifuge tube.[7]

  • Spike IS: Add the internal standard working solution to each sample, QC, and calibration standard, except for blank samples.

  • Precipitation: Add 750 µL of precipitation solution (e.g., 0.1% formic acid in acetonitrile) to the plasma sample.[7]

  • Vortex: Vortex mix all tubes for approximately 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Note: An alternative method using supported liquid extraction (SLE) from a 400 µL plasma aliquot has also been validated and can be used.[8]

LC-MS/MS Instrumentation and Conditions

Analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

Parameter Condition
Liquid Chromatography
HPLC SystemStandard UHPLC/HPLC System
ColumnReversed-phase C18 column
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow RateGradient elution (e.g., 0.5 - 0.8 mL/min)
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
Source TemperatureDependent on instrument manufacturer's recommendation
Gas ParametersOptimized for specific instrument (nebulizer, curtain gas)

Specific MRM transitions for Ozanimod, its metabolites, and internal standards must be optimized on the specific mass spectrometer being used.

Analytical Workflow Overview

The complete process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.

G cluster_workflow Bioanalytical Workflow A 1. Plasma Sample Receipt (K2-EDTA Plasma) B 2. Sample Preparation (Protein Precipitation) A->B A->B C 3. Centrifugation B->C B->C D 4. Supernatant Transfer C->D C->D E 5. LC-MS/MS Analysis (Reversed-Phase, ESI+) D->E D->E F 6. Data Acquisition (MRM Mode) E->F E->F G 7. Data Processing (Peak Integration) F->G F->G H 8. Concentration Calculation (Weighted Linear Regression) G->H G->H I 9. Pharmacokinetic Analysis H->I H->I

LC-MS/MS workflow for Ozanimod analysis.

Quantitative Data and Method Performance

The described LC-MS/MS method has been thoroughly validated according to regulatory guidelines. Calibration is performed using a weighted (1/x²) linear regression of the peak area ratio (analyte/internal standard) against the nominal concentration.[7][9]

Table 1: Method Validation Summary for Ozanimod and Metabolites in Plasma
ParameterOzanimodMajor Metabolite (CC112273)Major Metabolite (CC1084037)
Linearity Range 0.04 - 10.0 ng/mL[7]16.0 - 4000 pg/mL[9]Not explicitly stated, but validated[8]
LLOQ 0.040 ng/mL[7]16.0 pg/mL[9]Not explicitly stated
Inter-assay Precision (%CV) ≤ 6.5%[7]≤ 7.54%[9]≤ 9.8%**[8]
Accuracy (% Bias) 1.6% to 7.3%[7]-2.50% to 0.833%[9]-6.7% to 4.2%**[8]

*Data for metabolite RP101988, another major active metabolite, used as a proxy for CC112273 performance.[9] **Value represents the range for Ozanimod and all its measured metabolites in the study.[8]

Table 2: Pharmacokinetic Parameters of Ozanimod and Major Active Metabolites

This table summarizes key pharmacokinetic parameters in healthy subjects following multiple oral doses.

ParameterOzanimodCC112273CC1084037
Median Tₘₐₓ (hours) ~8 - 10[1]~10 - 12[1]~16 (highly variable)[1][5]
Mean t₁/₂ (elimination half-life) ~20 - 22 hours[1]~10 days[1]~10 days[1]
Relative Exposure at Steady State ~6%[1][5]~73%[1][5]~15%[1][5]

Conclusion

The validated LC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of Ozanimod and its major active metabolites in human plasma. The sample preparation is straightforward, and the method performance meets the stringent requirements for bioanalytical assays in support of clinical trials and pharmacokinetic studies. The long half-life and high relative exposure of the major metabolites, CC112273 and CC1084037, underscore the importance of their accurate measurement to fully understand the clinical pharmacology of Ozanimod.

References

Application Notes and Protocols for (r)-Ozanimod HCl in Primary Astrocyte Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Ozanimod hydrochloride (HCl), the R-enantiomer of Ozanimod, is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator targeting S1P receptor 1 (S1P1) and receptor 5 (S1P5).[1][2] While its primary mechanism in multiple sclerosis involves the sequestration of lymphocytes in lymph nodes, Ozanimod can cross the blood-brain barrier, enabling direct effects on central nervous system (CNS) resident cells, including astrocytes.[1][3] Astrocytes, the most abundant glial cells in the CNS, play a crucial role in neuroinflammation and CNS homeostasis.[4] In a pro-inflammatory environment, astrocytes can become reactive, contributing to neurotoxicity. (r)-Ozanimod HCl has been shown to modulate astrocyte activity, attenuating their inflammatory responses.[1] Specifically, in primary rodent astrocytes, Ozanimod activates ERK and AKT signaling pathways and reduces the release of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNFα) following lipopolysaccharide (LPS) stimulation.[1]

These application notes provide a comprehensive guide for the use of this compound in primary astrocyte cell culture, including detailed experimental protocols, data presentation, and visualization of key signaling pathways and workflows.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data illustrating the dose-dependent effects of this compound on primary astrocyte cultures. This data is intended for illustrative purposes to guide experimental design, as specific dose-response data from publicly available literature was not found.

Table 1: Dose-Dependent Effect of this compound on LPS-Induced Cytokine Release in Primary Rat Astrocytes

This compound Concentration (nM)IL-1β Release (pg/mL) (Mean ± SD)% Inhibition of IL-1β ReleaseTNFα Release (pg/mL) (Mean ± SD)% Inhibition of TNFα Release
Vehicle Control (LPS only)550 ± 450%780 ± 600%
0.1480 ± 3812.7%710 ± 559.0%
1390 ± 3029.1%620 ± 4820.5%
10250 ± 2254.5%450 ± 3542.3%
100150 ± 1572.7%280 ± 2564.1%
1000130 ± 1276.4%250 ± 2067.9%

Table 2: Dose-Dependent Effect of this compound on p-ERK and p-AKT Levels in Primary Rat Astrocytes

This compound Concentration (nM)p-ERK/Total ERK Ratio (Fold Change vs. Vehicle)p-AKT/Total AKT Ratio (Fold Change vs. Vehicle)
Vehicle Control1.01.0
0.11.51.3
12.82.1
104.53.8
1004.23.5
10003.83.1

Table 3: Effect of this compound on Primary Rat Astrocyte Viability (MTT Assay)

This compound Concentration (nM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
199 ± 4.8
1098 ± 5.5
10097 ± 6.1
100095 ± 7.3
1000085 ± 8.9

Experimental Protocols

Isolation and Culture of Primary Rat Astrocytes

This protocol describes the isolation of primary astrocytes from the cerebral cortices of neonatal rat pups (P1-P3).

Materials:

  • DMEM/F12 medium with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine coated T75 flasks and culture plates

  • Sterile dissection tools

  • 70% Ethanol

Procedure:

  • Euthanize neonatal rat pups in accordance with institutional guidelines.

  • Sterilize the heads with 70% ethanol.

  • Under a dissecting microscope in a sterile hood, remove the brains and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Dissect the cerebral cortices and remove the meninges.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with 0.25% Trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes with gentle agitation.

  • Inactivate trypsin by adding an equal volume of DMEM/F12 with 10% FBS.

  • Gently triturate the cell suspension with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in astrocyte culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin).

  • Plate the cells onto Poly-D-lysine coated T75 flasks.

  • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Change the medium after 24 hours and then every 2-3 days.

  • After 7-10 days, the culture will be confluent with a layer of microglia and oligodendrocyte precursor cells (OPCs) on top of the astrocyte monolayer.

  • To obtain a pure astrocyte culture, shake the flasks on an orbital shaker at 180-200 rpm overnight at 37°C to detach microglia and OPCs.

  • The following day, aspirate the medium containing the detached cells and replace it with fresh astrocyte culture medium.

  • The remaining adherent cells are highly enriched primary astrocytes.

Preparation and Application of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Astrocyte culture medium

Procedure:

  • Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. For example, a 10 mM stock solution.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Prepare working concentrations by diluting the stock solution in fresh, pre-warmed astrocyte culture medium.

  • Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.

  • Aspirate the old medium from the astrocyte cultures and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • The duration of treatment will depend on the specific assay being performed (e.g., 24 hours for cytokine release, shorter time points for signaling pathway activation).

LPS-Induced Astrocyte Activation

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, endotoxin-free water or PBS

  • Astrocyte culture medium

Procedure:

  • Prepare a stock solution of LPS (e.g., 1 mg/mL) in sterile, endotoxin-free water or PBS.

  • On the day of the experiment, dilute the LPS stock solution to the desired working concentration in astrocyte culture medium. A common working concentration to induce a robust inflammatory response in primary astrocytes is 100 ng/mL to 1 µg/mL.

  • For co-treatment experiments, add the this compound-containing medium to the cells for a pre-incubation period (e.g., 1 hour) before adding the LPS.

  • Incubate the cells with LPS for the desired duration (e.g., 24 hours for cytokine analysis).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Procedure:

  • After treating the astrocytes with this compound and/or LPS, collect the culture supernatants.

  • Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.

  • Perform the ELISA for IL-1β and TNFα according to the manufacturer's instructions for the specific ELISA kit being used.

  • Briefly, this typically involves coating a 96-well plate with a capture antibody, blocking non-specific binding sites, adding the standards and samples (culture supernatants), followed by the addition of a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.

Western Blotting for p-ERK and p-AKT

Procedure:

  • After treatment with this compound, wash the astrocyte monolayers with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

MTT Assay for Cell Viability

Procedure:

  • Plate primary astrocytes in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.

  • Aspirate the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Immunofluorescence for Astrocyte Markers

Procedure:

  • Plate astrocytes on sterile coverslips in a 24-well plate.

  • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate with a primary antibody against an astrocyte marker, such as Glial Fibrillary Acidic Protein (GFAP), overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope.

Visualizations

Signaling Pathways and Experimental Workflows

Ozanimod_Signaling_Astrocytes cluster_nucleus Nucleus cluster_output Cellular Response Ozanimod This compound S1P1R S1P1 Receptor Ozanimod->S1P1R binds & activates LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK S1P1R->ERK activates AKT AKT S1P1R->AKT activates NFkB NF-κB S1P1R->NFkB attenuates TLR4->NFkB activates pERK p-ERK ERK->pERK Gene_Expression Gene Expression pERK->Gene_Expression Astrocyte_Modulation Astrocyte Modulation pERK->Astrocyte_Modulation pAKT p-AKT AKT->pAKT pAKT->Gene_Expression pAKT->Astrocyte_Modulation NFkB->Gene_Expression promotes transcription of pro-inflammatory genes Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, TNFα) Gene_Expression->Cytokines Experimental_Workflow_Cytokine A 1. Primary Astrocyte Culture B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS (100 ng/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Perform ELISA for IL-1β and TNFα E->F G 7. Data Analysis F->G Experimental_Workflow_Signaling A 1. Primary Astrocyte Culture B 2. Treat with This compound (e.g., 15-60 min) A->B C 3. Lyse Cells B->C D 4. Protein Quantification C->D E 5. Western Blot for p-ERK/ERK & p-AKT/AKT D->E F 6. Densitometry Analysis E->F

References

Application Note: Flow Cytometry Analysis of Lymphocyte Subsets Following (r)-Ozanimod HCl Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(r)-Ozanimod HCl (Zeposia®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3] Its primary mechanism of action involves the inhibition of lymphocyte egress from lymphoid tissues, such as lymph nodes, into the peripheral blood.[1][4] This sequestration of lymphocytes reduces the number of circulating autoreactive immune cells that can migrate to sites of inflammation, which is the basis for its therapeutic effect in autoimmune diseases like multiple sclerosis (MS) and ulcerative colitis (UC).[1][5]

Flow cytometry is an essential tool for characterizing the pharmacodynamic effects of Ozanimod by enabling precise quantification of various lymphocyte subpopulations in peripheral blood.[6] This application note provides a detailed overview of the expected changes in lymphocyte subsets following Ozanimod treatment, alongside a comprehensive protocol for their analysis using multi-color flow cytometry.

Mechanism of Action

Ozanimod functionally antagonizes the S1P1 receptor on lymphocytes. Normally, the S1P gradient between lymph nodes and blood directs lymphocyte egress. By binding to S1P1, Ozanimod causes the receptor to be internalized and degraded, rendering lymphocytes unresponsive to the S1P gradient.[2] This effectively traps them within the lymph nodes, leading to a rapid, dose-dependent, and reversible reduction in peripheral blood lymphocyte counts.[1][2]

cluster_0 Normal Lymphocyte Trafficking cluster_1 Ozanimod Treatment LN Lymph Node Blood Peripheral Blood LN->Blood Egress via S1P1 Ozanimod Ozanimod S1P_grad S1P Gradient Lymphocyte_out Lymphocyte LN_treat Lymph Node Blood_treat Peripheral Blood LN_treat->Blood_treat Egress Inhibited S1P1 S1P1 Receptor Ozanimod->S1P1 Blocks S1P1->LN_treat Internalized Lymphocyte_in Lymphocyte

Caption: Ozanimod blocks S1P1 receptors, inhibiting lymphocyte egress from lymph nodes.

Pharmacodynamic Effects on Lymphocyte Subsets

Ozanimod treatment leads to a significant but differential reduction across various lymphocyte subsets. It does not cause broad immunosuppression; instead, it selectively affects the trafficking of specific cell types, particularly those reliant on the CCR7-S1P1 axis for circulation.[7] Key subsets involved in immune surveillance are not significantly reduced.[8]

Summary of Changes:

  • T Cells (CD3+): A significant, dose-dependent reduction is observed.[7][9]

    • T Helper Cells (CD4+): Show a greater reduction compared to cytotoxic T cells.[7][10]

    • Cytotoxic T Cells (CD8+): Are reduced, but to a lesser extent than CD4+ T cells.[7][10]

    • Naive and Central Memory T Cells (CCR7+): These populations are preferentially reduced by ≥90%, as their egress from lymph nodes is highly S1P1-dependent.[2][7]

    • Effector Memory T Cells (CCR7-): Show a much smaller reduction, preserving a key component of immune surveillance.[7]

    • Regulatory Subsets: Th17 cells experience greater reductions than regulatory T cells (Tregs).[7][10]

  • B Cells (CD19+): Show a profound, dose-dependent reduction of over 75% at therapeutic doses.[7][8][9] Reductions are seen across naive, memory, and plasmablast subtypes.[8]

  • Other Leukocytes:

    • Natural Killer (NK) and NKT Cells: Levels are minimally affected.[7][8]

    • Monocytes: Counts remain largely unchanged.[7][8]

Data Presentation

The following tables summarize quantitative data from clinical studies on the effect of Ozanimod on lymphocyte subsets.

Table 1: Effect of Ozanimod (0.92 mg) on T and B Cell Subsets after 12 Weeks in Crohn's Disease Patients [8][9]

Lymphocyte Subset Marker Profile Median % Reduction from Baseline
Total T Cells CD3+ -70.0%
T Helper (Th) Cells CD3+CD4+ -76.8%
Cytotoxic T (Tc) Cells CD3+CD8+ -45.4%
Total B Cells CD19+ -76.7%
Naive B Cells CD19+IgD+CD27- -74.1%
Memory B Cells CD19+IgD-CD27+ -81.7%

| Plasmablasts | CD19+CD20-IgD-CD27+CD38hi | -71.4% |

Table 2: Effect of Ozanimod (1 mg) on T Cell Memory Subsets after 85 Days in Relapsing MS Patients [7][10][11]

Lymphocyte Subset Marker Profile Mean % Reduction from Baseline
CD4+ T Cells
Naive CD4+CCR7+ ≥90%
Central Memory CD4+CCR7+ > Effector Memory
Effector Memory CD4+CCR7- Minimal Reduction
CD8+ T Cells
Naive CD8+CCR7+ ≥90%
Central Memory CD8+CCR7+ > Effector Memory

| Effector Memory | CD8+CCR7- | Minimal Reduction |

Experimental Protocols

Objective: To provide a standardized protocol for the immunophenotyping of major lymphocyte subsets in whole blood from patients treated with this compound using multi-color flow cytometry.

4.1. Experimental Workflow The overall process involves collecting a peripheral blood sample, staining with a panel of fluorescently-conjugated antibodies, acquiring the data on a flow cytometer, and analyzing the results using a defined gating strategy.

Sample 1. Whole Blood Sample Collection (EDTA tube) Stain 2. Antibody Staining (Surface & Intracellular) Sample->Stain Lyse 3. Red Blood Cell Lysis Stain->Lyse Acquire 4. Flow Cytometry Acquisition Lyse->Acquire Analyze 5. Data Analysis (Gating & Quantification) Acquire->Analyze Report 6. Report Generation (% and Absolute Counts) Analyze->Report

Caption: Standard workflow for flow cytometry analysis of lymphocyte subsets.

4.2. Materials and Reagents

  • Equipment: 8-12 color capable flow cytometer (e.g., BD FACSCanto™ II, Beckman Coulter CytoFLEX).

  • Software: Flow cytometry analysis software (e.g., FlowJo™, Kaluza).

  • Consumables: 5 mL polystyrene flow cytometry tubes, micropipettes.

  • Reagents:

    • K2-EDTA blood collection tubes.

    • Red Blood Cell (RBC) Lysis Buffer (e.g., BD FACS™ Lysing Solution).

    • Cell Staining Buffer (e.g., PBS with 2% FBS).

    • Intracellular Staining Buffers (Fixation/Permeabilization solution, e.g., Foxp3/Transcription Factor Staining Buffer Set).

    • Fluorescently-conjugated monoclonal antibodies (see Table 3).

    • Compensation beads.

4.3. Recommended Antibody Panel This 10-color panel allows for the identification of T cells, B cells, NK cells, and key T cell memory and regulatory subsets.

Table 3: Proposed 10-Color Antibody Panel

Marker Fluorochrome Purpose / Cell Type Identified
CD45 BV510 Pan-leukocyte marker for lymphocyte gating
CD3 APC-H7 Pan T cell marker
CD4 PerCP-Cy5.5 T helper cells
CD8 APC Cytotoxic T cells
CD19 PE-Cy7 Pan B cell marker
CD16/56 PE NK cells
CCR7 FITC Naive and Central Memory T cells
CD45RA BV421 Naive and Effector Memory T cells
CD25 BV786 Activated T cells, Regulatory T cells

| FoxP3 | Alexa Fluor 647 | Regulatory T cells (intracellular) |

4.4. Staining Protocol (Per Tube)

  • Sample Collection: Collect peripheral blood into a K2-EDTA tube. Process within 24 hours.

  • Antibody Cocktail: Prepare a master mix of the surface antibodies listed in Table 3 (all except FoxP3) in cell staining buffer.

  • Surface Staining:

    • Add 100 µL of whole blood to a labeled flow cytometry tube.

    • Add the pre-titered antibody cocktail to the tube.

    • Vortex gently and incubate for 20 minutes at room temperature in the dark.

  • RBC Lysis:

    • Add 2 mL of 1X RBC Lysis Buffer to each tube.

    • Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.

    • Centrifuge at 400 x g for 5 minutes. Decant the supernatant.

  • Intracellular Staining (for Treg analysis):

    • Wash the cell pellet once with 2 mL of cell staining buffer.

    • Resuspend the pellet in 1 mL of Fixation/Permeabilization buffer. Incubate for 30-45 minutes at 4°C.

    • Wash cells with 1X Permeabilization Wash Buffer.

    • Add the anti-FoxP3 antibody. Incubate for 30 minutes at 4°C in the dark.

    • Wash once more with Permeabilization Wash Buffer.

  • Final Resuspension: Resuspend the final cell pellet in 300-400 µL of cell staining buffer.

  • Acquisition: Acquire samples on the flow cytometer immediately. Set up compensation using single-stain controls.

4.5. Data Analysis and Gating Strategy A hierarchical gating strategy is crucial for accurate identification of lymphocyte subsets. The recommended approach uses CD45 and side scatter (SSC) to create a pure lymphocyte gate.[12]

A Total Events (FSC-A vs SSC-A) B Singlets (FSC-A vs FSC-H) A->B Gate 1 C Leukocytes (CD45 vs SSC-A) B->C Gate 2 D Lymphocytes (CD45-bright, SSC-low) C->D Gate 3 E T Cells (CD3+) D->E Gate 4 F B Cells (CD19+) D->F Gate 4 G NK Cells (CD3- CD16/56+) D->G Gate 4 H CD4+ T Cells E->H Gate 5 I CD8+ T Cells E->I Gate 5 J Naive/CM (CCR7+) H->J Gate 6a K EM/TEMRA (CCR7-) H->K Gate 6b L Tregs (CD4+ CD25+ FoxP3+) H->L Gate 7

Caption: Hierarchical gating strategy for identifying key lymphocyte subsets.

Gating Steps:

  • Gate 1 (Singlets): Gate on single cells using Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H) to exclude doublets.

  • Gate 2 (Leukocytes): From the singlet gate, create a plot of CD45 vs. Side Scatter (SSC-A) to isolate the total leukocyte population (CD45+).[12]

  • Gate 3 (Lymphocytes): Within the leukocyte gate, identify lymphocytes based on their characteristic bright CD45 expression and low SSC.[12][13]

  • Gate 4 (Main Subsets): From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3- CD16/56+).

  • Gate 5 (T Cell Subsets): From the T cell gate, separate T helper cells (CD4+) and cytotoxic T cells (CD8+).

  • Gate 6 (Memory Phenotype): On both CD4+ and CD8+ populations, use CCR7 and CD45RA to define naive (CCR7+CD45RA+), central memory (CM, CCR7+CD45RA-), effector memory (EM, CCR7-CD45RA-), and TEMRA (CCR7-CD45RA+) cells.

  • Gate 7 (Regulatory T Cells): From the CD4+ T cell gate, identify Tregs as CD25 bright and FoxP3 positive.[14][15]

Data Interpretation

For each subset, report both the percentage of the parent population (e.g., %CD4+ of T cells) and the absolute count (cells/µL). The absolute count is critical for assessing the pharmacodynamic effect of Ozanimod. It is calculated by multiplying the percentage of a given subset by the total lymphocyte count obtained from a hematology analyzer. A baseline (pre-treatment) sample is essential for accurately determining the percentage reduction in cell counts post-treatment.

Conclusion

The analysis of lymphocyte subsets by flow cytometry is a powerful and necessary method for understanding the mechanism of action and monitoring the pharmacodynamic effects of this compound. Treatment results in a selective and reversible reduction of circulating T and B cell subsets, particularly naive and central memory T cells, while largely sparing effector memory cells and other innate immune cells.[7][8] The protocols and panels described here provide a robust framework for researchers to accurately quantify these changes, aiding in the clinical development and scientific investigation of S1P receptor modulators.

References

Application Notes and Protocols: Determination of (r)-Ozanimod HCl Functional Activity using a GTPγS Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

(r)-Ozanimod hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) modulator, is an approved therapeutic for relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[1][2] Its mechanism of action involves binding to S1P receptors on lymphocytes, preventing their egress from lymph nodes and thereby reducing the inflammatory response.[3][4] As S1P receptors are G-protein coupled receptors (GPCRs), their activation by an agonist initiates a signaling cascade, starting with the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the associated heterotrimeric G-protein.[5][6] S1P1 receptors are known to couple primarily to the Gi/o family of G-proteins.[7][8]

The GTPγS binding assay is a widely used functional assay to characterize the activity of GPCR agonists.[5][6][9] This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.[5][9] The accumulation of [³⁵S]GTPγS is directly proportional to the extent of G-protein activation and serves as a reliable measure of the agonist's potency (EC₅₀) and efficacy (Emax).[5][10] This application note provides a detailed protocol for determining the functional activity of (r)-Ozanimod HCl at the human S1P1 receptor using a [³⁵S]GTPγS binding assay.

S1P1 Receptor Signaling Pathway

The binding of an agonist, such as (r)-Ozanimod, to the S1P1 receptor induces a conformational change in the receptor, facilitating the dissociation of GDP from the Gαi subunit. This allows for the binding of GTP (or its analog, GTPγS), leading to the dissociation of the Gαi-GTP complex from the Gβγ dimer. The activated Gαi subunit then proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.

S1P1_Signaling_Pathway cluster_membrane Plasma Membrane S1P1 S1P1 Receptor G_protein Gαiβγ-GDP S1P1->G_protein Activates GDP GDP G_protein->GDP Releases GTPgS [³⁵S]GTPγS G_protein->GTPgS Binds G_alpha_active Gαi-[³⁵S]GTPγS G_beta_gamma Gβγ Ozanimod (r)-Ozanimod Ozanimod->S1P1 Binds Adenylyl_Cyclase Adenylyl Cyclase G_alpha_active->Adenylyl_Cyclase Inhibits Downstream Downstream Signaling Adenylyl_Cyclase->Downstream Modulates

Caption: S1P1 Receptor Signaling Pathway Activation.

Experimental Workflow

The GTPγS binding assay involves several key steps, starting from the preparation of cell membranes expressing the target receptor to the final detection of bound [³⁵S]GTPγS. The workflow for a filtration-based assay is outlined below.

GTPgS_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing hS1P1) Assay_Setup 2. Assay Plate Setup (Add membranes, (r)-Ozanimod dilutions, GDP) Membrane_Prep->Assay_Setup Incubation 3. Pre-incubation Assay_Setup->Incubation Reaction_Start 4. Initiate Reaction (Add [³⁵S]GTPγS) Incubation->Reaction_Start Reaction_Incubation 5. Incubation Reaction_Start->Reaction_Incubation Termination 6. Terminate Reaction & Filter (Rapid filtration and washing) Reaction_Incubation->Termination Detection 7. Scintillation Counting (Quantify bound [³⁵S]GTPγS) Termination->Detection Data_Analysis 8. Data Analysis (Calculate EC₅₀ and Emax) Detection->Data_Analysis

References

Establishing a Dose-Response Curve for (r)-Ozanimod HCl In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Ozanimod hydrochloride (HCl), the active ingredient in Zeposia®, is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It primarily targets the S1P receptor subtype 1 (S1P1) and subtype 5 (S1P5), acting as a functional antagonist.[1][2][3][4] The therapeutic effect of Ozanimod is attributed to its ability to induce the internalization of S1P1 on lymphocytes, which sequesters these immune cells within peripheral lymphoid organs.[3][4][5] This prevents their trafficking to sites of inflammation, making Ozanimod an effective treatment for autoimmune diseases such as relapsing multiple sclerosis and ulcerative colitis.[3][4][6]

Establishing a precise in vitro dose-response curve is a critical step in understanding the pharmacological profile of (r)-Ozanimod HCl. This document provides detailed protocols for key in vitro assays to determine the potency and selectivity of this compound, enabling researchers to generate robust and reproducible dose-response data.

Mechanism of Action: S1P1 Receptor Modulation

This compound is a pro-drug that is converted to its active metabolites, which then bind to S1P1 receptors on lymphocytes. This binding initiates a cascade of intracellular events, leading to the internalization and degradation of the S1P1 receptor. The loss of surface S1P1 renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.

cluster_cell Lymphocyte Ozanimod This compound (Active Metabolites) S1P1 S1P1 Receptor Ozanimod->S1P1 Binds to Internalization Receptor Internalization S1P1->Internalization Induces Degradation Receptor Degradation Internalization->Degradation Sequestration Lymphocyte Sequestration in Lymph Node Degradation->Sequestration Leads to

Caption: Signaling pathway of this compound in lymphocytes.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound from various functional assays.

Table 1: Radioligand Binding Affinities

CompoundReceptorKi (nM)
This compoundHuman S1P10.63[1]
Human S1P53.13[1]

Table 2: Functional Potency (EC50 Values)

AssayReceptorThis compound EC50 (nM)
[35S]-GTPγS BindingHuman S1P10.41[3]
Human S1P511[3]
cAMP InhibitionHuman S1P10.16[3]
β-arrestin RecruitmentHuman S1P10.35

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity of this compound to S1P1 and S1P5 receptors using a competitive binding assay with a radiolabeled ligand, [3H]-ozanimod.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare CHO cell membranes expressing hS1P1 or hS1P5 Incubation Incubate membranes with [3H]-ozanimod and varying concentrations of This compound Membrane_Prep->Incubation Ligand_Prep Prepare serial dilutions of This compound and [3H]-ozanimod Ligand_Prep->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Detection Quantify bound radioactivity using scintillation counting Separation->Detection Curve_Fit Generate competition binding curve Detection->Curve_Fit Ki_Calc Calculate Ki value Curve_Fit->Ki_Calc

Caption: Workflow for the radioligand binding assay.

Materials:

  • Chinese Hamster Ovary (CHO) cell membranes stably expressing human S1P1 or S1P5.[1]

  • [3H]-ozanimod.[1]

  • This compound

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes (10-20 µg protein/well), [3H]-ozanimod (at a concentration near its Kd), and varying concentrations of this compound.

  • For non-specific binding control wells, add an excess of unlabeled S1P.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to S1P receptors upon agonist binding.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare CHO cell membranes expressing hS1P1 Incubation Incubate membranes with reagents and varying concentrations of This compound Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer with GDP and [35S]-GTPγS Reagent_Prep->Incubation Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubation Separation Separate bound and free [35S]-GTPγS Incubation->Separation Detection Quantify bound radioactivity Separation->Detection Curve_Fit Generate dose-response curve Detection->Curve_Fit EC50_Calc Calculate EC50 value Curve_Fit->EC50_Calc

Caption: Workflow for the [35S]-GTPγS binding assay.

Materials:

  • CHO cell membranes expressing human S1P1.[1]

  • [35S]-GTPγS

  • Guanosine 5'-diphosphate (GDP)

  • This compound

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes (5-10 µg protein/well), [35S]-GTPγS (0.1 nM), and GDP (10 µM).[1]

  • Add varying concentrations of this compound to the wells. For basal binding, add buffer only. For non-specific binding, add an excess of unlabeled GTPγS.

  • Incubate the plate at 30°C for 60 minutes.[7]

  • Terminate the reaction by filtration and wash the filters.

  • Quantify the bound radioactivity by scintillation counting.

  • Plot the specific binding (total minus non-specific) against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) induced by forskolin, a direct activator of adenylyl cyclase. S1P1 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase.

Materials:

  • CHO cells stably expressing human S1P1.

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

Procedure:

  • Seed CHO-hS1P1 cells in a 96-well plate and culture overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with forskolin (e.g., 10 µM) for 30 minutes at 37°C.[3]

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50.

S1P1 Receptor Internalization Assay

This assay quantifies the internalization of the S1P1 receptor from the cell surface upon treatment with this compound.

Materials:

  • HEK293T cells transiently or stably expressing a tagged S1P1 receptor (e.g., GFP-tagged).[3][8]

  • This compound

  • Flow cytometer or high-content imaging system

  • Fixative (e.g., paraformaldehyde)

  • Optional: Cycloheximide to block new protein synthesis.[3]

Procedure:

  • Seed the S1P1-expressing cells in a suitable plate or flask.

  • Treat the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.[3][5]

  • Wash the cells with ice-cold PBS to stop the internalization process.

  • Fix the cells with paraformaldehyde.

  • If using a fluorescently tagged receptor, the cells can be directly analyzed. If not, the cells need to be stained with an antibody against an extracellular epitope of the S1P1 receptor.

  • Quantify the cell surface receptor levels using flow cytometry or high-content imaging.

  • Plot the percentage of receptor internalization (decrease in surface fluorescence) against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50.

Conclusion

The protocols outlined in this document provide a comprehensive framework for establishing a robust in vitro dose-response curve for this compound. By employing a combination of binding and functional assays, researchers can accurately determine the potency, selectivity, and mechanism of action of this important S1P receptor modulator. The provided quantitative data serves as a benchmark for experimental outcomes. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for drug development and pharmacological research.

References

Application Notes and Protocols for Immunohistochemical Assessment of Lymphocyte Infiltration with (r)-Ozanimod HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Ozanimod HCl, the active hydrochloride salt of Ozanimod, is an orally administered small molecule that acts as a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5.[1] This targeted mechanism of action is pivotal in the treatment of immune-mediated inflammatory diseases such as relapsing multiple sclerosis and ulcerative colitis.[2] Ozanimod's therapeutic effect is primarily attributed to its ability to sequester lymphocytes within peripheral lymphoid organs, thereby preventing their migration to sites of inflammation.[2][3]

Upon binding to S1P receptors on lymphocytes, Ozanimod induces their internalization and degradation.[2] This renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[1][4] The resulting reduction in circulating T and B lymphocytes mitigates the inflammatory cascade in affected tissues.[3][5] Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the reduction of lymphocyte infiltration directly within tissue samples, providing a powerful tool to assess the pharmacodynamic effects of Ozanimod in preclinical and clinical research.

These application notes provide a detailed protocol for assessing lymphocyte infiltration in formalin-fixed paraffin-embedded (FFPE) tissues from preclinical models treated with this compound. The focus is on the detection of key lymphocyte markers: CD3 (pan T-cell), CD4 (T-helper cell), CD8 (cytotoxic T-cell), and B220 (B-cell).

Data Presentation

ParameterMarker/Cell TypeModel/SystemTreatment GroupResultReference
Tissue Infiltration T-cells (CD3+)EAE Mouse Spinal CordVehicle14.2 ± 4.48 cells/mm²[6]
Siponimod10.8 ± 4.1 cells/mm²[6]
Circulating Lymphocytes Total T-cells (CD3+)Crohn's Disease PatientsOzanimod (0.92 mg/day for 12 weeks)45.4% - 76.8% median reduction[7]
T-helper cells (CD4+)Crohn's Disease PatientsOzanimod (0.92 mg/day for 12 weeks)Greatest reductions noted for Th cells[7]
Cytotoxic T-cells (CD8+)Crohn's Disease PatientsOzanimod (0.92 mg/day for 12 weeks)45.4% - 76.8% median reduction[7]
Total B-cells (CD19+)Crohn's Disease PatientsOzanimod (0.92 mg/day for 12 weeks)~76.7% median reduction[7]

Experimental Protocols

Immunohistochemistry Protocol for Lymphocyte Markers in FFPE Mouse Tissue

This protocol is a generalized procedure and may require optimization for specific antibodies and tissues.

1. Deparaffinization and Rehydration:

  • Place slides in a 60°C oven for 20-30 minutes to melt the paraffin.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate the tissue sections by sequential immersion in:

    • 100% ethanol for 3 minutes (2 changes).

    • 95% ethanol for 3 minutes.

    • 80% ethanol for 3 minutes.

    • 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

  • Heat-Induced Epitope Retrieval (HIER): This is a common method for unmasking antigens in FFPE tissue.

    • Immerse slides in a coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).

3. Blocking:

  • Incubate slides with a hydrogen peroxide block (e.g., 3% H₂O₂ in methanol) for 10-15 minutes to quench endogenous peroxidase activity.

  • Rinse with wash buffer.

  • Incubate sections with a protein block (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

4. Primary Antibody Incubation:

  • Dilute the primary antibody (e.g., anti-CD3, anti-CD4, anti-CD8, or anti-B220) to its optimal concentration in antibody diluent.

  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

5. Detection:

  • Rinse the slides with wash buffer (3 changes of 5 minutes each).

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rat or goat anti-rabbit, depending on the primary antibody host) for 30-60 minutes at room temperature.

  • Rinse with wash buffer.

  • Incubate with an avidin-biotin-enzyme complex (ABC) reagent for 30 minutes.

  • Rinse with wash buffer.

6. Chromogen and Counterstain:

  • Incubate sections with a peroxidase substrate solution (e.g., DAB) until the desired stain intensity develops.

  • Rinse with distilled water to stop the reaction.

  • Counterstain with hematoxylin to visualize cell nuclei.

  • Rinse with tap water.

7. Dehydration and Mounting:

  • Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).

  • Clear in xylene.

  • Mount with a permanent mounting medium.

8. Image Acquisition and Analysis:

  • Acquire images of the stained tissue sections using a brightfield microscope.

  • Quantify the number of positively stained cells per unit area (e.g., cells/mm²) in representative fields of view. Image analysis software can be used for automated and unbiased quantification.

Mandatory Visualizations

G cluster_0 Lymph Node cluster_1 Lymph Node with this compound Lymphocyte Lymphocyte S1PR1_surface S1P1 Receptor (on surface) Lymphocyte->S1PR1_surface expresses Egress Egress S1PR1_surface->Egress senses S1P gradient S1P_gradient S1P Gradient (Egress Signal) Bloodstream Bloodstream & Inflamed Tissue Ozanimod This compound S1PR1_surface_treated S1P1 Receptor (on surface) Ozanimod->S1PR1_surface_treated binds to Lymphocyte_treated Lymphocyte Lymphocyte_treated->S1PR1_surface_treated expresses S1PR1_internalized Internalized S1P1 Receptor Sequestration Sequestration S1PR1_internalized->Sequestration prevents egress No_Egress Reduced Infiltration of Inflamed Tissue S1PR1_surface_treated->S1PR1_internalized induces internalization

Caption: Mechanism of Action of this compound.

G cluster_workflow Experimental Workflow start Start: Preclinical Model (e.g., EAE in mice) treatment Treatment Groups: 1. Vehicle Control 2. This compound start->treatment tissue_collection Tissue Collection (e.g., Spinal Cord) treatment->tissue_collection fixation Fixation & Paraffin Embedding (FFPE) tissue_collection->fixation sectioning Microtome Sectioning fixation->sectioning ihc Immunohistochemistry (CD3, CD4, CD8, B220) sectioning->ihc imaging Microscopy & Image Acquisition ihc->imaging quantification Quantitative Analysis (Cell Counting) imaging->quantification end End: Data Interpretation quantification->end

Caption: Immunohistochemistry Experimental Workflow.

G cluster_pathway S1P Receptor Signaling Pathway S1P S1P S1PR1 S1P1 Receptor S1P->S1PR1 activates G_protein G-protein (Gαi) S1PR1->G_protein couples to internalization Receptor Internalization & Degradation S1PR1->internalization undergoes downstream Downstream Signaling (e.g., Rac1, PI3K/Akt) G_protein->downstream migration Lymphocyte Migration & Egress downstream->migration promotes ozanimod This compound ozanimod->S1PR1 binds and activates internalization->migration inhibits

Caption: S1P Receptor Signaling Pathway Modulation.

References

Troubleshooting & Optimization

Improving solubility of (r)-Ozanimod hcl in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (r)-Ozanimod HCl in aqueous solutions for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The aqueous solubility of this compound is pH-dependent. While some sources describe it as sparingly soluble in aqueous buffers, other reports indicate it is highly soluble across a pH range of 1.2 to 7.5.[1][2] It is important to consider the pH of your specific assay buffer. For instance, in a pH 5.1 aqueous medium, the solubility is approximately 3.51 mg/mL.[3]

Q2: I observe precipitation when I dilute my this compound stock solution into my cell culture medium. What is causing this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many poorly soluble compounds. This can occur if the final concentration of this compound in the medium exceeds its solubility limit in that specific buffer system. The components of the cell culture medium, such as salts and proteins, can also influence the solubility.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is highly soluble in DMSO, with concentrations of up to 200 mg/mL being reported.[5] For aqueous buffers, first dissolving the compound in an organic solvent like DMSO or Dimethylformamide (DMF) is recommended before diluting with the aqueous buffer.[6]

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

A4: As a general guideline, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary significantly between different cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in your in vitro assays.

Diagram: Troubleshooting Workflow for this compound Solubility

G start Start: Solubility Issue (Precipitation Observed) check_stock Step 1: Verify Stock Solution - Is the stock solution clear? - Is the correct solvent (DMSO) used? - Is it a fresh preparation? start->check_stock stock_ok Stock Solution is Clear check_stock->stock_ok Yes prepare_new_stock Action: Prepare Fresh Stock Solution - Use fresh, anhydrous DMSO. - Warm gently if necessary. check_stock->prepare_new_stock No check_dilution Step 2: Evaluate Dilution Protocol - What is the final DMSO concentration? - How is the dilution performed (e.g., direct addition, serial dilution)? stock_ok->check_dilution prepare_new_stock->check_stock dilution_ok Dilution Protocol Seems Appropriate check_dilution->dilution_ok Yes modify_dilution Action: Modify Dilution Technique - Use a stepwise dilution. - Pre-warm the aqueous medium. - Vortex gently during addition. check_dilution->modify_dilution No check_buffer Step 3: Assess Aqueous Buffer - What is the pH of the buffer? - Does it contain high salt concentrations? dilution_ok->check_buffer modify_dilution->check_dilution buffer_ok Buffer Conditions are Standard check_buffer->buffer_ok Yes adjust_buffer Action: Adjust Buffer Conditions - Test different pH values (within assay tolerance). - Consider using a buffer with lower ionic strength. check_buffer->adjust_buffer No solubilizers Step 4: Consider Solubilizing Agents - Have co-solvents or surfactants been tried? buffer_ok->solubilizers adjust_buffer->check_buffer end_success End: Solubility Improved solubilizers->end_success Yes, successful add_solubilizer Action: Add Solubilizing Agents - Test low concentrations of Pluronic F-68 or Tween® 80. - Evaluate the impact on cell viability. solubilizers->add_solubilizer No, not yet tried add_solubilizer->end_success G cluster_0 Lymph Node Lymphocyte Lymphocyte S1P1_receptor S1P1 Receptor Lymphocyte->S1P1_receptor expresses Internalization S1P1 Receptor Internalization & Degradation S1P1_receptor->Internalization leads to Ozanimod This compound Ozanimod->S1P1_receptor binds to Egress_Blocked Lymphocyte Egress Blocked Internalization->Egress_Blocked results in Circulation Peripheral Circulation (Reduced Lymphocytes) Egress_Blocked->Circulation prevents entry into

References

Technical Support Center: (r)-Ozanimod HCl in DMSO Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of (r)-Ozanimod HCl stock solutions prepared in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound is soluble in DMSO. Various suppliers report slightly different solubility values, but it is generally considered to be highly soluble. For instance, some sources indicate a solubility of approximately 44 mg/mL in fresh DMSO.[1] Another source suggests a solubility of 40 mg/mL.[2] It is important to note that moisture-absorbing DMSO can reduce solubility.[1][2]

Q2: What are the recommended storage conditions for this compound solid compound?

A2: The solid form of this compound is typically stored at -20°C for long-term stability, with some suppliers stating it is stable for at least four years at this temperature.[3] For shorter periods, it can be stored at 2-8°C.[] It is also recommended to keep it in a tight, light-resistant container and protect it from moisture.[]

Q3: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?

A3: For optimal stability, it is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -80°C, where it can be stable for up to one year.[1] For shorter-term storage, it can be kept at -20°C for up to one month.[1] It is crucial to avoid repeated freeze-thaw cycles.[1][5]

Q4: Can I store the DMSO stock solution at room temperature?

A4: Storing DMSO stock solutions at room temperature is generally not recommended for long periods. While a solution might be stable for 1 to 2 days, prolonged storage at room temperature can increase the risk of degradation and precipitation, especially if the DMSO absorbs moisture.[6] A study on the solution stability of Ozanimod (not specifically in DMSO) showed excellent stability over 48 hours at room temperature.[7]

Q5: What are the known degradation pathways for Ozanimod?

A5: A forced degradation study has shown that Ozanimod can degrade under acidic and basic stress conditions.[7] However, the same study indicated that it is stable under oxidative, thermal, and photolytic conditions.[7] The major degradation products identified were formed under acidic and basic hydrolysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation observed in the DMSO stock solution upon thawing. 1. The concentration of the stock solution is too high. 2. The compound has a lower solubility at colder temperatures. 3. The DMSO has absorbed water, reducing the solubility of the compound.[1][2][6] 4. Repeated freeze-thaw cycles have affected the solution's integrity.[6]1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Always use fresh, anhydrous DMSO to prepare stock solutions.[1][2] 4. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[1][5]
Inconsistent experimental results using the same stock solution. 1. The stock solution may have degraded over time due to improper storage. 2. Inaccurate pipetting when preparing dilutions. 3. The final concentration of DMSO in the cell culture medium is too high, causing cellular toxicity.[5]1. Prepare a fresh stock solution from the solid compound. 2. Verify the stability of the stock solution using an analytical method like HPLC. 3. Ensure accurate dilution by using calibrated pipettes. 4. Keep the final DMSO concentration in your experimental setup below 0.5% to avoid cytotoxic effects.[5]
Difficulty dissolving this compound in DMSO. 1. The quality of the DMSO may be poor (e.g., contains water). 2. The concentration you are trying to achieve exceeds the solubility limit.1. Use high-purity, anhydrous DMSO. 2. Try gentle warming and vortexing to aid dissolution. 3. Prepare a less concentrated stock solution.

Data Summary

Table 1: Solubility of this compound in DMSO

Solvent Reported Solubility Source
DMSO~44 mg/mL (99.79 mM)[1]
DMSO~40 mg/mL (98.89 mM)[2]
DMSO~1 mg/mL[3]

Note: Solubility can be affected by the purity of the DMSO and the specific batch of the compound.

Table 2: Recommended Storage and Stability of this compound

Form Storage Temperature Reported Stability Source
Solid-20°C≥ 4 years[3]
Solid2-8°C2 years[]
DMSO Stock Solution-80°C1 year[1]
DMSO Stock Solution-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound using an analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound, MW: 440.93 g/mol [8]).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

    • Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.

    • Label the tubes clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

G cluster_prep Stock Solution Preparation cluster_stability Stability Assessment cluster_hidden prep_start Start: Prepare Stock Solution in DMSO prep_dissolve Dissolve Compound prep_start->prep_dissolve prep_aliquot Aliquot into Single-Use Vials prep_dissolve->prep_aliquot prep_store Store at Recommended Temperature (-20°C or -80°C) prep_aliquot->prep_store time_zero Time Point 0: Analyze Freshly Prepared Stock prep_store->time_zero Initiate Stability Study time_x Time Point X: Analyze Stored Aliquot prep_store->time_x Store for a Defined Period analysis Analytical Method (e.g., HPLC, LC-MS) time_zero->analysis time_x->analysis compare Compare Results (Purity, Concentration) decision Determine Stability and Shelf-Life compare->decision

Caption: Workflow for preparing and assessing the stability of a compound stock solution.

G ozanimod Ozanimod s1pr1 S1P1 Receptor ozanimod->s1pr1 Agonist s1pr5 S1P5 Receptor ozanimod->s1pr5 Agonist internalization Receptor Internalization and Degradation s1pr1->internalization neuroprotection Potential Neuroprotective Effects s1pr5->neuroprotection lymphocyte_sequestration Lymphocyte Sequestration in Lymph Nodes internalization->lymphocyte_sequestration lymphocyte_egress Reduced Lymphocyte Egress lymphocyte_sequestration->lymphocyte_egress inflammation Reduced CNS Inflammation lymphocyte_egress->inflammation

Caption: Simplified signaling pathway of Ozanimod.

References

Technical Support Center: (r)-Ozanimod HCl Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of (r)-Ozanimod HCl degradation products.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does this compound degrade?

A1: Based on forced degradation studies, this compound has been shown to degrade under acidic and basic stress conditions. It is reportedly stable under oxidative, thermal, and photolytic stress.[1][2]

Q2: What are the known degradation products of this compound?

A2: Three primary degradation products (DPs) have been identified and designated as DP 1, DP 2, and DP 3, based on their elution order in HPLC.[1][2] The structural elucidation of these DPs has been performed using LC-MS/MS and MSⁿ fragmentation analysis.[1][2][3]

Q3: What analytical methods are recommended for identifying and quantifying this compound and its degradation products?

A3: A validated, eco-friendly, stability-indicating high-performance liquid chromatography (HPLC) method is recommended. This method can effectively separate this compound from its impurities and degradation products.[1][2][3] For structural characterization of the degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique.[1][4]

Q4: Can you provide a summary of a validated HPLC method for this compound analysis?

A4: Yes, a green HPLC method has been developed and validated for the quantification of Ozanimod and its impurities. The key parameters are summarized in the table below.[1][2][3]

Experimental Protocols

Recommended HPLC Method Parameters
ParameterSpecification
Column Waters XBridge C18 (150 × 4.6 mm, 5 μm)
Mobile Phase Ethanol and aqueous trifluoroacetic acid (TFA) (70:30 v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 270 nm
Column Temperature Ambient
Forced Degradation Study Protocol

This protocol outlines the conditions used to induce the degradation of this compound.

1. Acid Degradation:

  • Accurately weigh 100 mg of the drug and transfer it to a 100 mL volumetric flask containing 50 mL of methanol as a diluent.[1]

  • Add 5 mL of 2N HCl and reflux the solution at 80°C for 8 hours.[1]

  • After 3 days, neutralize the solution with 2N NaOH and dilute to the 100 mL mark.[1]

  • Further dilute 5 mL of this solution to 20 mL with the diluent and filter before injection.[1]

2. Base Degradation:

  • Follow a similar procedure to the acid degradation, but use a suitable basic solution (e.g., 2N NaOH) instead of HCl.

3. Oxidative, Thermal, and Photolytic Stress:

  • Expose the drug substance to oxidative (e.g., hydrogen peroxide), thermal (e.g., dry heat), and photolytic (e.g., UV light) conditions as per standard stability testing guidelines. No significant degradation has been reported under these conditions.[1]

Troubleshooting Guide

Problem 1: Unexpected peaks are observed in my chromatogram during stability testing.

  • Possible Cause: Your sample may be degrading.

  • Troubleshooting Steps:

    • Compare the retention times of the unknown peaks with those of the known degradation products (DP 1, DP 2, and DP 3), which have been reported to elute at approximately 1.1 min, 3.1 min, and 7.0 min under specific chromatographic conditions.[1]

    • Verify the stress conditions (pH, temperature, duration) to ensure they are appropriate and controlled. This compound is known to be susceptible to acidic and basic environments.[1]

    • Perform co-injection with a reference standard of the suspected degradation product, if available, to confirm its identity.

    • Utilize LC-MS/MS to obtain mass spectral data for the unknown peaks and compare the fragmentation patterns with published data for Ozanimod degradation products.[1]

Problem 2: Poor peak shape or resolution in the chromatogram.

  • Possible Cause: Suboptimal chromatographic conditions or column issues.

  • Troubleshooting Steps:

    • Ensure the mobile phase composition (ethanol:aqueous TFA, 70:30 v/v) is accurately prepared.[1]

    • Check the column for contamination or degradation. Flush the column with a strong solvent or replace it if necessary. The recommended column is a Waters XBridge C18.[1]

    • Verify that the flow rate is set to 0.7 mL/min.[1]

    • Ensure the sample is fully dissolved in the diluent before injection.

Problem 3: Inconsistent quantitative results.

  • Possible Cause: Issues with method validation, sample preparation, or instrument performance.

  • Troubleshooting Steps:

    • Verify that the method has been properly validated for linearity, accuracy, and precision.[1]

    • Ensure accurate and consistent sample preparation. Use calibrated pipettes and balances.

    • Check the stability of the standard and sample solutions. Solutions of Ozanimod have been shown to be stable for at least 48 hours at room temperature.[1]

    • Perform system suitability tests before each run to ensure the HPLC system is performing correctly.

Data Presentation

Summary of Forced Degradation Studies
Stress ConditionObservation
Acidic (2N HCl, 80°C, 8h) Degradation observed, formation of DP 1, DP 2, and DP 3.
Basic Degradation observed, formation of DP 1, DP 2, and DP 3.
Oxidative No degradation observed.
Thermal No degradation observed.
Photolytic No degradation observed.

Data summarized from a forced degradation study.[1]

Method Validation Data Summary
ParameterResult
Linearity (Correlation Coefficient, R²) > 0.999
Accuracy (Recovery %) 98.53% - 100.65%
Precision (%RSD) < 1.0%
Limit of Detection (LOD) 0.015 µg/mL (for impurities)
Limit of Quantification (LOQ) 0.05 µg/mL (for impurities)

Validation data for a green HPLC method.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Interpretation start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress prep Sample Dilution & Filtration stress->prep hplc HPLC Analysis (Waters XBridge C18, 270 nm) prep->hplc lcms LC-MS/MS Analysis (for structural elucidation) hplc->lcms If unknown peaks quant Quantification of Ozanimod & Degradation Products hplc->quant char Characterization of Degradation Products lcms->char

Caption: Workflow for the identification and characterization of this compound degradation products.

troubleshooting_logic start Unexpected Peak in Chromatogram check_rt Compare Retention Time (RT) with known DPs (1.1, 3.1, 7.0 min) start->check_rt verify_conditions Verify Stress Conditions (pH, Temp, Time) start->verify_conditions rt_match RT Match? check_rt->rt_match co_inject Confirm with Co-injection rt_match->co_inject Yes no_rt_match RT Does Not Match rt_match->no_rt_match No lcms_analysis Perform LC-MS/MS Analysis no_rt_match->lcms_analysis structure_elucidation Elucidate Structure of Novel DP lcms_analysis->structure_elucidation

Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.

References

Mitigating off-target effects of (r)-Ozanimod hcl in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of (r)-Ozanimod HCl in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

(r)-Ozanimod is a selective sphingosine 1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3][4]. Its therapeutic effect is primarily attributed to its functional antagonism of S1P1 on lymphocytes. Binding of Ozanimod to S1P1 induces the receptor's internalization, rendering lymphocytes unable to respond to the natural S1P gradient that directs their exit from lymph nodes[2][5]. This sequestration of lymphocytes within the lymphoid organs reduces the number of circulating lymphocytes that can migrate to sites of inflammation[3].

Q2: What are the known on-target and potential off-target effects of Ozanimod in a cell culture context?

  • On-Target Effects: The primary on-target effect is the modulation of S1P1 and S1P5 receptors. In relevant cell types (e.g., lymphocytes, oligodendrocytes), this will lead to downstream signaling events associated with these receptors, most notably the reduction of lymphocyte migration[4][6].

  • Potential Off-Target Effects: The most well-documented off-target effect stems from its major active metabolites, CC112273 and CC1084037, which are inhibitors of monoamine oxidase B (MAO-B)[7][8]. This can be relevant in cell types expressing MAO-B, potentially altering the metabolism of endogenous or exogenous amines in the culture system. Real-world data has also pointed to other adverse events like back pain, muscle spasms, and balance disorders, although the direct off-target mechanisms for these are less defined and may be complex consequences of S1P modulation in various tissues[9].

Q3: How can I be sure the observed effect in my cell culture is specific to S1P receptor modulation?

To confirm specificity, a combination of control experiments is essential. This includes:

  • Using control cell lines: Compare the response in your experimental cells to a cell line that does not express S1P1 or S1P5. An attenuated or absent response in the receptor-negative cells suggests the effect is on-target.

  • Employing a different S1P modulator: Use another well-characterized, selective S1P1/5 modulator to see if it recapitulates the effect.

  • Dose-response analysis: Off-target effects often occur at higher concentrations[10]. Establishing a dose-response curve can help identify the lowest effective concentration that is less likely to engage off-targets.

  • Rescue experiments: If possible, overexpressing the target receptor (S1P1 or S1P5) might potentiate the effect, further confirming the mechanism.

Q4: What are the major active metabolites of Ozanimod and do they have off-target activities?

Ozanimod is extensively metabolized into several active metabolites. The two major active metabolites are CC112273 and CC1084037 [7][11][12]. While these metabolites retain similar on-target activity at S1P1 and S1P5 receptors, they are also known to be selective inhibitors of monoamine oxidase B (MAO-B)[7][8]. CC112273 is a particularly potent MAO-B inhibitor[7][8]. This off-target activity is important to consider in experimental design, especially in neurological cell models or if the culture medium contains high levels of tyramine[2].

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Unexpected cellular phenotype observed in non-lymphoid cells. The cell line may express S1P1 or S1P5, leading to an on-target but unexpected effect. Alternatively, the phenotype could be due to a genuine off-target effect, such as MAO-B inhibition by Ozanimod's metabolites.1. Verify Receptor Expression: Confirm the expression of S1P1 and S1P5 in your cell line via RT-qPCR or Western blot.2. Run Specificity Controls: Implement Protocol 2 (Assessing the Specificity of Ozanimod-Induced Effects) to differentiate on-target from off-target effects.3. Test for MAO-B Involvement: If cells express MAO-B, test if a different, non-S1P-related MAO-B inhibitor (e.g., selegiline) produces a similar phenotype.
Variability or poor reproducibility in experimental results. This can be due to inconsistent cell culture conditions, such as plating density or media composition, which can alter cellular responses to drugs[13]. It could also be related to the stability of Ozanimod or its metabolites in the culture medium over time.1. Standardize Culture Conditions: Strictly control for cell density, passage number, and media components.2. Establish a Time Course: Determine the optimal treatment duration. Perform media changes with fresh drug for long-term experiments to ensure consistent compound exposure.3. Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the drug treatment[10].
Concern about confounding effects from MAO-B inhibition. The active metabolites of Ozanimod are potent MAO-B inhibitors[7][8]. If your cells express MAO-B, this can interfere with the metabolism of amines (e.g., tyramine, dopamine) present in the media or produced by the cells, confounding the interpretation of results.1. Check Media Composition: Avoid media formulations with high concentrations of tyramine.2. Use a Comparative Control: Use a selective MAO-B inhibitor that does not target S1P receptors as a control compound. If it produces the same effect as Ozanimod, the phenotype is likely mediated by MAO-B inhibition.3. Measure MAO-B Activity: If the experimental system is sensitive to MAO-B activity, you can perform a direct enzyme activity assay on cell lysates after treatment to quantify the extent of inhibition[14].

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound and its major metabolites.

Table 1: On-Target Binding Affinity and Functional Potency of Ozanimod

CompoundReceptorAssay TypeValueCitation(s)
OzanimodHuman S1P₁Radioligand Binding (KD)0.63 nM[1]
OzanimodHuman S1P₅Radioligand Binding (KD)3.13 nM[1]
OzanimodHuman S1P₁[³⁵S]-GTPγS Binding (EC₅₀)< 1 nM[1]
OzanimodHuman S1P₅[³⁵S]-GTPγS Binding (EC₅₀)~10-fold weaker than S1P₁[1]

Table 2: Off-Target Activity of Major Ozanimod Metabolites

CompoundTargetAssay TypeValue (IC₅₀)Citation(s)
CC112273Monoamine Oxidase B (MAO-B)Enzyme Inhibition5.72 nM[7][8]
CC1084037Monoamine Oxidase B (MAO-B)Enzyme Inhibition58 nM[7]
CC112273Monoamine Oxidase A (MAO-A)Enzyme Inhibition> 10,000 nM[7]
CC1084037Monoamine Oxidase A (MAO-A)Enzyme Inhibition> 10,000 nM[7]

Experimental Protocols

Protocol 1: General Guidelines for this compound Use in Cell Culture

  • Reconstitution: Reconstitute this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Dose-Ranging Study: Before conducting experiments, perform a dose-ranging study to determine the optimal concentration for your specific cell line and assay. Test a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to establish a full dose-response curve. The goal is to find the lowest concentration that produces the desired on-target effect without causing cytotoxicity[10].

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same volume and concentration of the solvent (e.g., DMSO) used to dissolve Ozanimod[10].

  • Positive and Negative Controls: Include a known agonist/antagonist for your pathway of interest as a positive control. If possible, use a structurally unrelated S1P1/5 modulator as an additional positive control.

  • Time Course: Determine the optimal treatment duration by performing a time-course experiment (e.g., 6, 12, 24, 48 hours) at the optimal concentration determined in the dose-ranging study.

Protocol 2: Assessing the Specificity of Ozanimod-Induced Effects

This protocol is designed to determine if an observed cellular response is a direct result of S1P receptor modulation or a potential off-target effect.

  • Cell Line Selection:

    • Primary Cell Line: Your experimental cell line of interest.

    • Negative Control Cell Line: A cell line known to lack expression of S1P1 and S1P5. If unavailable, consider using siRNA or CRISPR to knock down the receptors in your primary cell line.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Prepare serial dilutions of a structurally different S1P1/5 modulator (e.g., Siponimod) as an on-target control.

    • Prepare serial dilutions of a selective MAO-B inhibitor (e.g., Selegiline) as a potential off-target control.

    • Include a vehicle control (e.g., DMSO).

  • Experimental Setup:

    • Plate both the primary and negative control cell lines.

    • Treat the cells with the full dose range of each compound (Ozanimod, alternative S1P modulator, MAO-B inhibitor) and the vehicle control.

  • Assay and Data Collection:

    • After the predetermined incubation time, perform your cellular assay (e.g., proliferation assay, gene expression analysis, protein phosphorylation).

  • Data Interpretation:

    • On-Target Effect: The effect is observed in the primary cell line with both Ozanimod and the alternative S1P modulator, but is absent or significantly reduced in the negative control cell line. The effect should be dose-dependent.

    • Off-Target Effect (MAO-B): The effect is observed with both Ozanimod and the selective MAO-B inhibitor, is dose-dependent, and occurs irrespective of S1P receptor expression (i.e., in both primary and negative control cells, provided they both express MAO-B).

    • Other Off-Target Effect: The effect is observed with Ozanimod in both cell lines but is not replicated by the alternative S1P modulator or the MAO-B inhibitor. This suggests a novel off-target mechanism requiring further investigation.

Visualizations

On_Target_Pathway cluster_lymph_node Lymph Node cluster_blood Blood/Lymph Lymphocyte CCR7+ Lymphocyte S1P_gradient High S1P Gradient Lymphocyte->S1P_gradient Cannot sense gradient S1PR1_inactive S1P₁ Receptor (Surface) S1PR1_internalized S1P₁ Receptor (Internalized) S1PR1_inactive->S1PR1_internalized Causes Internalization No_Egress Lymphocyte Egress Blocked S1PR1_internalized->No_Egress Ozanimod This compound Ozanimod->S1PR1_inactive Binds

Caption: On-Target S1P₁ Pathway Modulation by Ozanimod.

Off_Target_Pathway cluster_cell Cell Expressing MAO-B MAOB Monoamine Oxidase B (MAO-B) Metabolites Inactive Metabolites MAOB->Metabolites Metabolizes Tyramine_acc Tyramine Accumulation MAOB->Tyramine_acc Leads to Tyramine_in Tyramine (from media) Tyramine_in->MAOB Substrate Cell_Effect Unintended Cellular Effects (e.g., altered signaling) Tyramine_acc->Cell_Effect Ozanimod_metabolite Metabolite (CC112273) Ozanimod_metabolite->MAOB Inhibits

Caption: Off-Target MAO-B Inhibition by Ozanimod Metabolites.

Workflow cluster_exp Experimental Design cluster_interp Interpretation start Start: Unexpected Phenotype Observed select_cells Select Cell Lines: 1. Primary (S1PR+) 2. Control (S1PR-) start->select_cells select_compounds Select Compounds: 1. Ozanimod 2. Alt. S1P Modulator 3. MAO-B Inhibitor 4. Vehicle select_cells->select_compounds dose_response Perform Dose-Response & Time-Course Treatment select_compounds->dose_response assay Run Cellular Assay dose_response->assay decision Analyze Results: Compare effects across cell lines & compounds assay->decision on_target Conclusion: On-Target Effect (S1PR-dependent) decision->on_target Effect only in S1PR+ Replicated by Alt. S1P Mod. off_target_maob Conclusion: Off-Target Effect (MAO-B mediated) decision->off_target_maob Effect in both cell lines Replicated by MAO-B Inhibitor off_target_other Conclusion: Other Off-Target Effect (Requires investigation) decision->off_target_other Effect in both cell lines NOT replicated by controls

Caption: Workflow for Assessing Ozanimod Specificity in Vitro.

References

Technical Support Center: Enhancing (r)-Ozanimod HCl Bioavailability in Rodent Oral Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of (r)-Ozanimod HCl in rodent models.

Section 1: FAQs - Understanding this compound Properties

This section covers fundamental properties of this compound that are critical for formulation development.

Q1: What are the key physicochemical properties of this compound that affect its oral bioavailability?

A1: this compound is a white to off-white solid.[1][2] Its limited aqueous solubility is a primary factor affecting its oral absorption, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[3][4] Key properties are summarized below.

PropertyValueImplication for Oral Bioavailability
Molecular Formula C23H24N4O3•HCl-
Molecular Mass 440.92 g/mol -
Aqueous Solubility Poor; 3.51 mg/mL in pH 5.1 aqueous medium[1]Dissolution in the gastrointestinal (GI) tract is a rate-limiting step for absorption.
LogP (Partition Coefficient) 3.28[1]Indicates high lipophilicity and good membrane permeability, but also contributes to poor aqueous solubility.
pKa 7.90[1][5]The compound's ionization state will change throughout the pH range of the GI tract, affecting solubility and absorption.
Physical Form White to off-white solid powder[1][5]-

Q2: What is the primary mechanism of action for Ozanimod?

A2: Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator that selectively binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[6][7][8] The binding to S1P1 on lymphocytes causes the receptor to be internalized and degraded.[6][9] This action blocks the ability of lymphocytes to exit from lymph nodes, thereby reducing the number of circulating lymphocytes in the peripheral blood that can cause inflammation.[10]

Caption: Ozanimod's mechanism of action on lymphocyte sequestration. (Max Width: 760px)

Q3: What is the reported oral bioavailability of Ozanimod in rodents?

A3: The absolute oral bioavailability of Ozanimod in rats has been reported to range from 40% to 60%.[11] This incomplete bioavailability highlights the need for formulation strategies to improve its absorption.

Section 2: Troubleshooting Guide - Formulation Strategies

This section provides guidance on overcoming common formulation challenges encountered during in-vivo studies.

Q1: My initial formulation of Ozanimod HCl in a simple aqueous vehicle (e.g., water, saline) shows poor or highly variable exposure in rodents. What should I do?

A1: Poor and variable exposure is expected for a poorly soluble compound like Ozanimod HCl when dosed in a simple aqueous suspension. The primary goal is to enhance its solubility and maintain it in a dissolved state within the GI tract. Various "enabling" formulation strategies can be employed.[12][13] The choice depends on the compound's properties and available resources.

Formulation_Troubleshooting start Poor/Variable Oral Exposure with Aqueous Vehicle strategy Select an Enabling Formulation Strategy start->strategy lipid Lipid-Based Formulations (e.g., SEDDS, oil solution) strategy->lipid Is compound soluble in lipids/oils? solid_disp Amorphous Solid Dispersions (e.g., with PVP, HPMC-AS) strategy->solid_disp Is compound thermally stable? complexation Complexation (e.g., with Cyclodextrins) strategy->complexation Does compound fit a cyclodextrin cavity? particle_red Particle Size Reduction (e.g., Nanosuspension) strategy->particle_red Is increasing surface area a priority?

Caption: Decision workflow for selecting a formulation strategy. (Max Width: 760px)

Q2: How do I choose the right excipients for my formulation?

A2: Excipient selection is crucial for enhancing solubility and permeability.[14] The choice depends on the formulation strategy. For poorly soluble drugs like Ozanimod, common excipients include solubilizers, surfactants, and polymers.[15]

Excipient CategoryExamplesPrimary FunctionCommon Use Cases
Solubilizers / Co-solvents PEG 400, Propylene Glycol, DMSODissolve the drug in the vehicle.Liquid solutions for oral gavage.
Surfactants (Wetting Agents) Tween 80 (Polysorbate 80), Sodium Lauryl Sulphate (SLS)Improve wetting of drug particles; form micelles.[14][15]Suspensions, solid dispersions, lipid formulations.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl-ether-β-cyclodextrin (SBEβCD)Form inclusion complexes to increase apparent solubility.[15][16]Aqueous solutions for compounds with suitable geometry.
Polymers Polyvinylpyrrolidone (PVP), HPMC-ASStabilize the amorphous form of the drug, preventing crystallization.[3]Amorphous solid dispersions.
Lipids / Oils Capryol 90, Labrasol, Sesame OilAct as a solvent for lipophilic drugs.Lipid-based drug delivery systems (LBDDS), including Self-Emulsifying Drug Delivery Systems (SEDDS).[17][18]

Q3: I'm concerned about the compound precipitating in the stomach or intestine after dosing. How can this be mitigated?

A3: This is a common issue with formulations that create a supersaturated state in the GI tract, such as amorphous solid dispersions or SEDDS. To mitigate this, precipitation inhibitors, typically polymers like HPMC or PVP, can be included in the formulation.[3] These polymers work by sterically hindering the drug molecules from arranging into a crystal lattice, thereby maintaining a higher concentration of dissolved drug available for absorption.

Section 3: Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments related to assessing the oral bioavailability of this compound in rodents.

Q1: What is a standard protocol for performing oral gavage in mice and rats?

A1: Oral gavage is a common and effective method for precise oral dosing in rodents.[19] Proper technique is essential to ensure animal welfare and data accuracy.[20][21]

Protocol for Oral Gavage:

  • Animal Restraint: Properly restrain the animal to immobilize its head and align the mouth, esophagus, and stomach. For mice, this is typically done by scruffing the neck and back.[22][23]

  • Gavage Needle Selection: Choose a gavage needle of the appropriate size (gauge and length) for the animal.[20] The length should be pre-measured from the animal's mouth to the last rib to ensure it reaches the stomach without causing perforation.[21][22] Flexible plastic tubes are often recommended to minimize injury risk.[19]

  • Needle Insertion: Gently insert the needle into the side of the mouth (diastema), advancing it along the upper palate towards the back of the throat.[22] The needle should slide easily down the esophagus with minimal resistance. If resistance is felt or the animal coughs, withdraw immediately as the needle may be in the trachea.[19][20]

  • Compound Administration: Once the needle is correctly positioned in the stomach, administer the formulation slowly and steadily. The maximum recommended volume is typically 10 mL/kg.[20][21]

  • Needle Removal & Monitoring: Withdraw the needle gently along the same path of insertion. Monitor the animal for several minutes post-dosing for any signs of respiratory distress.[21][22]

Table: Troubleshooting Common Oral Gavage Issues

IssuePossible CauseSolution
Resistance during insertion Incorrect placement (trachea)Withdraw immediately and re-attempt. Ensure proper head alignment.[20]
Fluid bubbling from nose/mouth Accidental administration into the lungs (aspiration)Stop administration immediately. Monitor the animal closely for distress.[19]
Animal struggles excessively Improper restraint or stressAllow the animal to calm down before re-attempting. Ensure a firm but gentle restraint.[22]
Regurgitation of dose Volume too large or administered too quicklyAdhere to volume guidelines (≤10 mL/kg) and administer slowly.[21]

Q2: How do I design and conduct a pharmacokinetic (PK) study to determine the absolute oral bioavailability of this compound in rodents?

A2: Determining absolute oral bioavailability requires comparing the drug exposure after oral administration to the exposure after intravenous (IV) administration, which is considered 100% bioavailable.[24]

Protocol for a Rodent Bioavailability Study:

  • Animal Groups: Prepare at least two groups of animals (e.g., Sprague-Dawley rats or C57BL/6 mice). One group will receive the oral formulation (PO), and the other will receive the drug intravenously (IV).[24]

  • Dose Preparation:

    • PO Group: Prepare the this compound formulation (e.g., a solution in PEG400 or a SEDDS).

    • IV Group: Prepare a sterile, iso-osmotic solution of this compound suitable for IV injection (e.g., in saline with a solubilizing agent like cyclodextrin). The IV dose is typically lower than the PO dose.

  • Dosing:

    • Administer the formulation to the PO group via oral gavage.

    • Administer the solution to the IV group via a suitable vein (e.g., tail vein).[25]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[26] For IV administration, very early time points (e.g., 1-2 minutes) are crucial.[24] Samples are typically collected from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Harvest the plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time for each animal. Calculate pharmacokinetic parameters, most importantly the Area Under the Curve (AUC), using software like Phoenix WinNonlin.[26]

PK_Study_Workflow cluster_po Oral (PO) Group cluster_iv Intravenous (IV) Group start Start: Animal Acclimation & Fasting groups Assign Animals to Groups start->groups po_dose Dose via Oral Gavage groups->po_dose iv_dose Dose via IV Injection groups->iv_dose sampling Serial Blood Sampling (e.g., 0-24h) po_dose->sampling iv_dose->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_calc Pharmacokinetic Analysis (Calculate AUC, Cmax, etc.) analysis->pk_calc bioavailability Calculate Absolute Bioavailability (F%) pk_calc->bioavailability

Caption: General workflow for a rodent oral bioavailability study. (Max Width: 760px)

Section 4: FAQs - Data Analysis and Interpretation

Q1: How is absolute oral bioavailability (F%) calculated from the pharmacokinetic data?

A1: Absolute bioavailability (F%) is calculated by comparing the dose-normalized Area Under the Curve (AUC) from the oral route to that from the IV route. The formula is:

F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Where:

  • AUCPO is the AUC from time zero to infinity after oral administration.

  • AUCIV is the AUC from time zero to infinity after intravenous administration.

  • DosePO is the administered oral dose.

  • DoseIV is the administered intravenous dose.

Q2: My results show high inter-animal variability in the pharmacokinetic profile. What are the common causes?

A2: High variability is a common challenge in rodent PK studies. Potential causes include:

  • Formulation Inhomogeneity: In suspensions, inconsistent particle size or inadequate mixing can lead to different doses being administered. Ensure the formulation is homogenous and well-suspended before each dose.

  • Gavage Technique: Inconsistent gavage technique can lead to partial dosing or stress, which can affect GI motility and absorption. Ensure all technicians are thoroughly trained.[21]

  • Physiological Differences: Factors like stress, food in the stomach (if not fasted), and differences in GI tract pH or enzyme activity can vary between animals.

  • Analytical Errors: Errors during blood collection, plasma processing, or the bioanalytical assay can introduce variability.

References

Cross-reactivity of (r)-Ozanimod hcl with other G-protein coupled receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of (r)-Ozanimod HCl (also known as Ozanimod or RPC1063) with G-protein coupled receptors (GPCRs). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary GPCR target of this compound?

This compound is a potent and selective agonist for the Sphingosine-1-Phosphate (S1P) receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3][4][5][6][7][8][9][10][11][12] It binds with high affinity to these two receptors, inducing their internalization and degradation, which in turn modulates lymphocyte trafficking.[1][8][12]

Q2: How selective is this compound for S1P1 and S1P5 over other S1P receptor subtypes?

This compound exhibits high selectivity for S1P1 and S1P5. It has a 27-fold higher selectivity for S1P1 over S1P5.[1][12] The selectivity for S1P1 over S1P2, S1P3, and S1P4 is more than 10,000-fold, indicating minimal off-target activity on these closely related receptors.[1]

Q3: Does this compound show cross-reactivity with other non-S1P GPCRs?

Based on available data, this compound is highly selective for the S1P1 and S1P5 receptors. Extensive screening against a panel of other GPCRs has not revealed significant cross-reactivity. However, it is always advisable to consult the latest literature or perform specific counter-screening if off-target effects on a particular GPCR are suspected in your experimental system.

Q4: I am observing unexpected cellular responses in my experiments. Could this be due to off-target effects of this compound?

While this compound is highly selective, unexpected responses could arise from several factors:

  • Cell Line Specificity: The expression profile of GPCRs can vary significantly between different cell lines. Ensure your cell line predominantly expresses S1P1 and/or S1P5 and has low or no expression of other S1P receptor subtypes.

  • Compound Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. It is crucial to perform dose-response experiments to determine the optimal concentration for specific S1P1/S1P5 activation.

  • Metabolites: Be aware that metabolites of Ozanimod may have different activity profiles. For instance, the major active metabolite, CC112273, also demonstrates high affinity for S1P1 and S1P5.[12][13]

Q5: Are there species-specific differences in the cross-reactivity of this compound?

Yes, species-specific differences in potency have been observed, particularly for the S1P5 receptor.[6] For example, Ozanimod has lower potency for mouse, rat, and canine S1P5 compared to human and monkey S1P5.[6] This is important to consider when translating results from animal models to human systems.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no response to this compound in a cell-based assay. 1. Low or absent expression of S1P1/S1P5 receptors in the cell line. 2. Incorrect compound concentration. 3. Degraded or inactive compound.1. Verify S1P1 and S1P5 receptor expression using qPCR, Western blot, or flow cytometry. 2. Perform a dose-response curve to determine the EC50 in your system. 3. Use a fresh, validated batch of this compound.
High background signal or inconsistent results. 1. Non-specific binding at high concentrations. 2. Assay interference.1. Lower the concentration of this compound. 2. Run appropriate controls, including vehicle-only and a known non-selective agonist/antagonist.
Observed effects do not align with known S1P1/S1P5 signaling. 1. Potential off-target effects in your specific experimental model. 2. Activation of alternative signaling pathways.1. Use a selective S1P1 or S1P5 antagonist to confirm the observed effect is mediated by the target receptor. 2. Investigate downstream signaling pathways beyond the canonical Gαi pathway.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound for the human S1P receptor subtypes.

Table 1: Binding Affinity of this compound for Human S1P Receptors

Receptor SubtypeBinding Affinity (Ki)Assay Method
S1P1 0.27 nMRadioligand Binding Assay
S1P5 7.3 nMRadioligand Binding Assay
S1P2, S1P3, S1P4 >10,000 nMRadioligand Binding Assay

Data compiled from publicly available literature.

Table 2: Functional Potency of this compound at Human S1P Receptors

Receptor SubtypeFunctional Potency (EC50)Assay Method
S1P1 0.41 nM[35S]GTPγS Binding Assay
S1P5 11 nM[35S]GTPγS Binding Assay
S1P2, S1P3 >10,000 nM[35S]GTPγS Binding Assay
S1P4 >10,000 nMβ-arrestin Recruitment Assay

Data compiled from publicly available literature.[1]

Experimental Protocols

1. Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to S1P receptors.

  • Objective: To determine the inhibitory constant (Ki) of this compound.

  • Materials:

    • Cell membranes expressing the human S1P receptor subtype of interest.

    • Radiolabeled ligand (e.g., [3H]-S1P or a specific radiolabeled antagonist).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value from the competition binding curve and then determine the Ki value using the Cheng-Prusoff equation.

2. [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound.

  • Materials:

    • Cell membranes expressing the S1P receptor subtype of interest.

    • [35S]GTPγS.

    • GDP.

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • Procedure:

    • Pre-incubate the cell membranes with GDP.

    • Add varying concentrations of this compound followed by the addition of [35S]GTPγS.

    • Incubate to allow for G-protein activation and binding of [35S]GTPγS.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

    • Plot the data as a dose-response curve to determine the EC50 and Emax values.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ozanimod This compound S1P1 S1P1 Receptor Ozanimod->S1P1 Binds G_protein Gi/o Protein S1P1->G_protein Activates Internalization Receptor Internalization S1P1->Internalization Induces AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP

Caption: S1P1 Receptor Signaling Pathway Activated by this compound.

experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination start_binding Prepare S1P Receptor Expressing Membranes incubate_binding Incubate Membranes with Radioligand & Ozanimod start_binding->incubate_binding filter_binding Separate Bound/Unbound via Filtration incubate_binding->filter_binding measure_binding Measure Radioactivity filter_binding->measure_binding analyze_binding Calculate Ki measure_binding->analyze_binding start_functional Prepare S1P Receptor Expressing Membranes incubate_functional Incubate Membranes with Ozanimod & [35S]GTPγS start_functional->incubate_functional filter_functional Terminate Reaction & Filter incubate_functional->filter_functional measure_functional Measure [35S]GTPγS Binding filter_functional->measure_functional analyze_functional Calculate EC50 & Emax measure_functional->analyze_functional

Caption: Experimental Workflow for Characterizing Ozanimod-GPCR Interaction.

References

Validation & Comparative

Head-to-head comparison of Ozanimod and Ponesimod in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two selective sphingosine-1-phosphate receptor modulators for researchers, scientists, and drug development professionals.

Ozanimod and Ponesimod are both orally administered, selective sphingosine-1-phosphate (S1P) receptor modulators approved for the treatment of relapsing forms of multiple sclerosis (MS).[1] Their primary mechanism of action involves binding to S1P receptor subtype 1 (S1P1), which leads to the internalization and degradation of the receptor. This functional antagonism prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system and contribute to inflammation and demyelination.[2] While both drugs target the S1P1 receptor, subtle differences in their in vitro pharmacological profiles, such as receptor binding affinity, functional potency, and selectivity, may influence their therapeutic application and safety profiles. This guide provides a head-to-head comparison of Ozanimod and Ponesimod based on available in vitro experimental data.

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the key in vitro pharmacological parameters of Ozanimod and Ponesimod, providing a direct comparison of their binding affinities and functional potencies at the S1P receptors.

Table 1: S1P Receptor Binding Affinities (Ki, nM)

CompoundS1P1S1P5
Ozanimod 0.633.13
Ponesimod --

Binding affinity was determined using a competitive radioligand binding assay with [³H]-ozanimod on Chinese hamster ovary (CHO) cell membranes expressing human S1P1 or S1P5. Data for Ponesimod's direct binding affinity (Ki) from a comparable competitive assay with Ozanimod was not available in the cited literature. However, both compounds have been shown to bind to the same orthosteric site on S1P1 and S1P5.[3][4]

Table 2: S1P Receptor Functional Potency (EC50, nM) from [³⁵S]-GTPγS Binding Assay

CompoundS1P1S1P2S1P3S1P4S1P5
Ozanimod <1>300>300>300~10
Ponesimod 3.42>30089.52>300~10

Data derived from [³⁵S]-GTPγS binding assays in CHO cell membranes expressing human S1P receptors.[3][5] A lower EC50 value indicates higher potency.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the S1P1 receptor signaling pathway and the experimental workflow for a key assay.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P_Modulator Ozanimod or Ponesimod S1P1 S1P1 Receptor S1P_Modulator->S1P1 Binds G_protein Gi/o Protein S1P1->G_protein Activates Internalization Receptor Internalization S1P1->Internalization Leads to Downstream Downstream Signaling G_protein->Downstream Initiates

Caption: S1P1 Receptor Signaling Pathway.

The binding of an S1P modulator like Ozanimod or Ponesimod to the S1P1 receptor activates intracellular G-proteins, initiating downstream signaling cascades.[2] This activation also leads to the internalization and eventual degradation of the S1P1 receptor, which is the basis for their functional antagonism and therapeutic effect in preventing lymphocyte egress.[2]

GTP_gamma_S_Workflow Membranes Cell Membranes (with S1P Receptors) Incubation Incubation Membranes->Incubation Drug Test Compound (Ozanimod or Ponesimod) Drug->Incubation GTP_gamma_S [³⁵S]-GTPγS GTP_gamma_S->Incubation Filtration Filtration Incubation->Filtration Separates bound from free [³⁵S]-GTPγS Scintillation Scintillation Counting Filtration->Scintillation Measures radioactivity Analysis Data Analysis (EC50 determination) Scintillation->Analysis

Caption: [³⁵S]-GTPγS Binding Assay Workflow.

This assay measures the functional potency of a compound by quantifying the activation of G-proteins coupled to the S1P receptor.

In Vitro Selectivity Profile

Both Ozanimod and Ponesimod are considered selective for S1P1 and S1P5.[3][5] However, in the [³⁵S]-GTPγS binding assay, Ponesimod showed some activity at the S1P3 receptor with an EC50 of 89.52 nM, whereas Ozanimod's activity at S1P2, S1P3, and S1P4 was above the 300 nM cutoff for potency.[3][5] The selectivity for S1P1 and S1P5 over other S1P receptor subtypes is a key feature of these second-generation modulators, aimed at reducing the side effects associated with non-selective S1P modulators like fingolimod.[3]

Experimental Protocols

A summary of the key experimental protocols used to generate the comparative data is provided below.

Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the compounds for S1P receptors.

  • Methodology:

    • Chinese hamster ovary (CHO) cell membranes stably expressing recombinant human S1P1 or S1P5 were used.[3]

    • A saturation binding assay was performed using [³H]-ozanimod to determine its dissociation constant (Kd).[3]

    • For competitive binding, increasing concentrations of unlabeled competitor drugs (like Ponesimod) were incubated with the cell membranes and a fixed concentration of [³H]-ozanimod.[4]

    • The reaction was incubated to allow binding to reach equilibrium.

    • The membranes were then collected on filter plates, and the amount of bound radioligand was quantified using scintillation counting.[6]

    • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the binding affinity (Ki).

[³⁵S]-GTPγS Binding Assay

  • Objective: To measure the functional potency (EC50) of the compounds as agonists for S1P receptors.

  • Methodology:

    • CHO cell membranes expressing one of the five human S1P receptor subtypes were incubated with the test compound (Ozanimod or Ponesimod) at various concentrations.[3][7]

    • [³⁵S]-GTPγS, a non-hydrolyzable analog of GTP, was added to the reaction mixture.

    • Upon receptor activation by the agonist, the associated G-protein exchanges GDP for [³⁵S]-GTPγS.

    • The reaction was incubated for a set period.

    • The membranes were then rapidly filtered to separate the membrane-bound [³⁵S]-GTPγS from the unbound form.[6]

    • The amount of radioactivity on the filters, corresponding to the amount of activated G-protein, was measured by scintillation counting.

    • The EC50 value, the concentration of the agonist that produces 50% of the maximal response, was calculated from the concentration-response curves.[4]

Summary and Conclusion

In vitro studies demonstrate that both Ozanimod and Ponesimod are potent and selective S1P1 and S1P5 receptor modulators. Ozanimod exhibits a sub-nanomolar potency at S1P1 in functional assays, while Ponesimod's potency is in the low single-digit nanomolar range.[3][5] A notable difference in their in vitro selectivity profile is the detectable activity of Ponesimod at the S1P3 receptor at a concentration of 89.52 nM, whereas Ozanimod showed no significant activity at S1P2, S1P3, or S1P4 receptors up to 300 nM.[3][5] Both compounds have been shown to bind to the same orthosteric site on the S1P1 and S1P5 receptors.[3][8]

These in vitro data provide a fundamental basis for understanding the pharmacological properties of Ozanimod and Ponesimod. While these findings are crucial for drug development and mechanistic studies, the clinical implications of these subtle in vitro differences are complex and are further elucidated through clinical trials and real-world evidence.[9] This guide serves as a resource for researchers to objectively compare the in vitro characteristics of these two important therapeutic agents.

References

S1P1 vs S1P5 receptor selectivity of (r)-Ozanimod hcl compared to Siponimod

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of (r)-Ozanimod HCl and Siponimod: S1P1 vs. S1P5 Receptor Selectivity

This guide provides a detailed comparison of the receptor selectivity profiles of this compound and Siponimod, focusing on their interactions with the sphingosine-1-phosphate (S1P) receptor subtypes 1 and 5. Both molecules are prominent S1P receptor modulators used in the treatment of multiple sclerosis.[1][2] Their therapeutic effects and side-effect profiles are largely dictated by their specific affinities and functional activities at different S1P receptor subtypes.[1][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound (hereafter referred to as Ozanimod) and Siponimod are selective modulators of S1P receptors, showing high affinity for the S1P1 and S1P5 subtypes.[2][4] While both drugs target the same receptor subtypes, they exhibit distinct selectivity profiles. Experimental data from functional assays indicate that Siponimod is more potent at both S1P1 and S1P5 receptors compared to Ozanimod. Ozanimod demonstrates a preference for the S1P1 receptor over the S1P5 receptor.[5][6] In contrast, Siponimod shows slightly higher potency for the S1P5 receptor over the S1P1 receptor.[7][8] These differences in potency and selectivity may contribute to their unique clinical characteristics.

Data Presentation: Quantitative Comparison

The functional potency of Ozanimod and Siponimod at human S1P1 and S1P5 receptors is typically determined through [³⁵S]GTPγS binding assays, which measure the activation of G-proteins following receptor stimulation.[7][9] The half-maximal effective concentration (EC50) is a key parameter derived from these experiments, with lower values indicating higher potency.

CompoundReceptorEC50 (nM)Data Source(s)
This compound hS1P11.03[5]
hS1P58.6[5]
Siponimod hS1P1≈0.46[7][8]
hS1P5≈0.3[7][8]

Binding affinity, represented by the inhibition constant (Ki), is often measured using competitive radioligand binding assays. While direct head-to-head Ki values from a single study are not fully available in the provided context, Ozanimod's binding affinity for the human S1P5 receptor has been reported with a Ki value of 2.0 nM.[5] Both compounds are known to be high-affinity binders to both S1P1 and S1P5.[7][10]

Experimental Protocols

The quantitative data presented above are derived from established in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches used to characterize S1P receptor modulators.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[11] A common protocol involves using [³H]-ozanimod as the radioligand.[10][12]

Objective: To determine the binding affinity (Ki) of unlabeled Siponimod and Ozanimod at S1P1 and S1P5 receptors.

Materials:

  • Cell membranes prepared from cells overexpressing human S1P1 or S1P5 receptors.

  • Radioligand: [³H]-ozanimod or [³²P]S1P.[13]

  • Test compounds: Unlabeled Ozanimod, Siponimod.

  • Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.[13]

  • 96-well plates and filtration apparatus (e.g., glass fiber filters).[11][14]

  • Scintillation counter.[14]

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and diluted in the assay buffer to a final concentration of 1-2 µg of membrane protein per well.[13]

  • Incubation: In a 96-well plate, the cell membranes (e.g., 150 µL) are incubated with various concentrations of the unlabeled test compound (e.g., 50 µL) for 30 minutes at room temperature.[13][14]

  • Radioligand Addition: A fixed concentration of the radioligand (e.g., 50 µL of [³H]-ozanimod) is added to each well to initiate the competitive binding reaction.[14]

  • Equilibration: The plate is incubated for an additional 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[14]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while unbound radioligand passes through.[11][14]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[14]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the agonist-induced activation of G-proteins, providing a measure of the compound's potency (EC50) and efficacy.[9][15]

Objective: To determine the functional potency (EC50) of Ozanimod and Siponimod at S1P1 and S1P5 receptors.

Materials:

  • Cell membranes prepared from cells overexpressing human S1P1 or S1P5 receptors.

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[9]

  • Test compounds: Ozanimod, Siponimod at various concentrations.

  • Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and saponin.[15]

  • GDP (Guanosine diphosphate).

  • 96-well plates and filtration apparatus or Scintillation Proximity Assay (SPA) beads.[9][16]

Procedure:

  • Membrane and Compound Incubation: Receptor-expressing membranes are pre-incubated with varying concentrations of the test compound in a 96-well plate.[16]

  • Reaction Initiation: The G-protein activation is initiated by adding a solution containing GDP and [³⁵S]GTPγS.[15]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 27-30°C) for 60-90 minutes with shaking to allow for the binding of [³⁵S]GTPγS to activated Gα subunits.[14][16]

  • Termination and Separation (Filtration Method): The reaction is stopped by rapid filtration through glass fiber filters. Unbound [³⁵S]GTPγS is washed away.[16]

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins (and thus trapped on the filter) is quantified using a scintillation counter.[16]

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax (maximum effect) values.[9]

Mandatory Visualizations

S1P Receptor Signaling Pathway

S1P receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.[17][18] Upon activation by an agonist like Ozanimod or Siponimod, S1P1 primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and modulation of downstream pathways such as PI3K/Akt and Ras/MAPK, which regulate cell survival, proliferation, and migration.[18] S1P5 also couples to G-proteins to regulate cellular functions, including the control of natural killer cell egress and oligodendrocyte protection.[19][20]

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand S1P Modulator (Ozanimod / Siponimod) S1PR S1P1 / S1P5 Receptor Ligand->S1PR Binds G_Protein Heterotrimeric G-Protein (e.g., Gi/o) S1PR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Downstream Downstream Signaling (e.g., MAPK, Akt pathways) Effector->Downstream Regulates Response Cellular Response (e.g., Lymphocyte Egress, Neuroprotection) Downstream->Response Leads to

Caption: Generalized S1P receptor signaling pathway.

Experimental Workflow for Receptor Selectivity

The determination of receptor selectivity involves a systematic process beginning with the preparation of cellular materials and culminating in detailed data analysis. The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to compare the binding affinities of different compounds.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Membrane_Prep Prepare Membranes Expressing S1P1 or S1P5 Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand & Test Compound Dilutions Reagent_Prep->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 Values from Dose-Response Curves Counting->IC50_Calc Ki_Calc Calculate Ki Values (Cheng-Prusoff) IC50_Calc->Ki_Calc Comparison Compare Ki Values to Determine Selectivity Ki_Calc->Comparison

Caption: Workflow for competitive radioligand binding assay.

References

A Comparative Analysis of the In Vitro Activity of (r)-Ozanimod HCl and Its Major Active Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

(r)-Ozanimod hydrochloride (HCl) , a selective sphingosine 1-phosphate (S1P) receptor modulator, is a therapeutic agent approved for the treatment of relapsing multiple sclerosis and moderately to severely active ulcerative colitis.[1] Following oral administration, Ozanimod undergoes extensive metabolism, resulting in the formation of several pharmacologically active metabolites.[2] This guide provides a detailed comparison of the in vitro activity of the parent drug, (r)-Ozanimod HCl, versus its major active metabolites, CC112273 and CC1084037, with a focus on their receptor binding affinity, functional potency, and selectivity.[1][2] This analysis is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of the pharmacological profile of these compounds.

Comparative In Vitro Activity Data

The in vitro pharmacological profiles of (r)-Ozanimod and its major active metabolites have been characterized through various assays, demonstrating that the metabolites retain a similar high potency and selectivity for the S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][3] The following tables summarize the key quantitative data from these studies.

CompoundS1P₁ Receptor Binding Affinity (Ki, nM)S1P₅ Receptor Binding Affinity (Ki, nM)
(r)-Ozanimod0.44[4]11.1[4]
CC112273Data not explicitly quantified in provided resultsData not explicitly quantified in provided results
CC1084037Data not explicitly quantified in provided resultsData not explicitly quantified in provided results
RP1019880.19[4]32.8[4]
RP1010750.27[4]5.9[4]
RP1014422.6[4]171[4]
Table 1: Comparative Receptor Binding Affinities of (r)-Ozanimod and its Metabolites for S1P₁ and S1P₅ receptors.
CompoundS1P₁ Functional Potency (EC₅₀, nM) in GTPγS Assay
(r)-OzanimodSimilar to metabolites[1]
CC112273Similar to parent compound[1]
CC1084037Similar to parent compound[1]
Table 2: Functional Potency of (r)-Ozanimod and its Major Active Metabolites at the S1P₁ Receptor.

In addition to their activity at S1P receptors, the major active metabolites of Ozanimod, CC112273 and CC1084037, have been shown to be selective inhibitors of monoamine oxidase B (MAO-B) in vitro.[5]

CompoundMAO-B Inhibition (IC₅₀, nM)MAO-A Inhibition (IC₅₀, nM)
CC1122735.72[5]>10,000[5]
CC108403758[5]>10,000[5]
Table 3: In Vitro Monoamine Oxidase (MAO) Inhibition by Major Active Metabolites of Ozanimod.

Signaling and Metabolic Pathways

The therapeutic effects of Ozanimod and its active metabolites are primarily mediated through their interaction with S1P₁ receptors on lymphocytes. This interaction prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system in autoimmune conditions like multiple sclerosis.[3][6]

S1P1_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte Circulating_Lymphocyte Circulating Lymphocyte Lymphocyte->Circulating_Lymphocyte egress S1P_Gradient S1P Gradient S1P_Gradient->Lymphocyte drives egress Ozanimod_Metabolites (r)-Ozanimod & Active Metabolites S1P1_Receptor S1P1 Receptor Ozanimod_Metabolites->S1P1_Receptor binds & activates Internalization S1P1 Receptor Internalization S1P1_Receptor->Internalization leads to Egress_Blocked Lymphocyte Egress Blocked Internalization->Egress_Blocked

S1P₁ Receptor Signaling and Lymphocyte Egress.

Ozanimod is extensively metabolized in the body through a series of enzymatic reactions to form its major active metabolites, CC112273 and CC1084037.[2][7]

Ozanimod_Metabolism Ozanimod (r)-Ozanimod RP101075 RP101075 Ozanimod->RP101075 CYP3A4 Dealkylation CC112273 CC112273 (Major Active) RP101075->CC112273 MAO-B Deamination CC1084037 CC1084037 (Major Active) CC112273->CC1084037 Carbonyl Reductases RP101509 RP101509 CC112273->RP101509 CYP2C8 Oxidation CC1084037->CC112273 AKR1C1/1C2 3β- & 11β-HSD

Simplified Metabolic Pathway of (r)-Ozanimod.

Experimental Protocols

The in vitro activity of (r)-Ozanimod and its metabolites was determined using a series of established assays. The general workflows for these experiments are outlined below.

Receptor Binding Affinity Assay

This assay measures the affinity of the compounds for the S1P₁ and S1P₅ receptors.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing recombinant human S1P₁ or S1P₅ receptors Start->Prepare_Membranes Incubate Incubate membranes with [³H]-Ozanimod (radioligand) and varying concentrations of test compound (competitor) Prepare_Membranes->Incubate Separate Separate bound and free radioligand Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine Ki values Measure->Analyze End End Analyze->End

Workflow for Competitive Radioligand Binding Assay.
Functional Potency Assay ([³⁵S]-GTPγS Binding)

This assay determines the functional activity of the compounds as agonists at the S1P receptors by measuring G-protein activation.

Functional_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing recombinant human S1P₁ receptors Start->Prepare_Membranes Incubate Incubate membranes with [³⁵S]-GTPγS and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free [³⁵S]-GTPγS Incubate->Separate Measure Measure radioactivity of bound [³⁵S]-GTPγS Separate->Measure Analyze Analyze data to determine EC₅₀ values Measure->Analyze End End Analyze->End

Workflow for [³⁵S]-GTPγS Binding Assay.

Conclusion

The in vitro data demonstrate that the major active metabolites of this compound, CC112273 and CC1084037, exhibit pharmacological profiles at the S1P₁ and S1P₅ receptors that are comparable to the parent drug.[1] They retain high potency and selectivity, suggesting that these metabolites significantly contribute to the overall clinical efficacy of Ozanimod.[1] Furthermore, the in vitro inhibition of MAO-B by these metabolites is a distinct pharmacological characteristic that warrants consideration. This comprehensive comparison underscores the importance of characterizing the activity of metabolites in drug development to fully understand the therapeutic profile of a new chemical entity.

References

(r)-Ozanimod HCl in Experimental Colitis: A Comparative Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory effects of (r)-Ozanimod HCl in established preclinical models of colitis. We present supporting experimental data, detailed protocols, and a comparative look at other inflammatory bowel disease (IBD) therapeutics.

(r)-Ozanimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated therapeutic potential in treating ulcerative colitis.[1][2][3][4][5] Its mechanism of action involves targeting S1P receptors 1 and 5, which play a key role in lymphocyte trafficking.[6][7][8] By modulating these receptors, Ozanimod is thought to reduce the migration of lymphocytes to the inflamed gut, thereby mitigating the inflammatory response characteristic of colitis.[6][7][8] This guide delves into the preclinical evidence supporting the efficacy of this compound in validated animal models of colitis.

Comparative Efficacy of this compound in a TNBS-Induced Colitis Model

The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model is a widely used animal model that mimics several features of human IBD, particularly Crohn's disease. The following table summarizes the preclinical efficacy of this compound (RPC1063) in this model, alongside data for other IBD therapeutics from separate studies. It is important to note that these are not head-to-head comparisons and experimental conditions may vary between studies.

Treatment GroupDosageKey Efficacy ParametersReference
This compound (RPC1063) 0.3 and 1 mg/kg, p.o., dailyBody Weight Change: Dose-dependent reduction in weight loss.[6] Colon Weight:Length Ratio: Significant reduction compared to vehicle.[6] Macroscopic Score: Dose-dependent improvement in colon disease score.[6]Scott et al., 2016[6]
Prednisolone 1 mg/kg, p.o., dailyColon Weight:Length Ratio: Significant reduction compared to vehicle.[6]Scott et al., 2016[6]
Adalimumab 2 mg/kg, s.c., single doseHistological Score: Did not ameliorate inflammation when co-administered with iron.[9] Tissue TNF-α & MDA: Significant reduction.[9]Kapsoritakis et al., 2016[9]
Infliximab 5 mg/kg, s.c., twiceHistological Score: Did not ameliorate inflammation when co-administered with iron.[9] Tissue TNF-α & MDA: Significant reduction.[9]Kapsoritakis et al., 2016[9]

Efficacy of this compound in a T-Cell Transfer Adoptive Colitis Model

The T-cell transfer model of colitis is another well-established model that reflects the chronic and T-cell-driven nature of IBD. Below is a summary of the efficacy of this compound in this model.

Treatment GroupDosageKey Efficacy ParametersReference
This compound (RPC1063) 0.3 and 1 mg/kg, p.o., dailyHistological Score: Significant reduction in inflammation, epithelial hyperplasia, and mononuclear cell infiltration.[6] Colon Cytokine Levels (IFN-γ, TNF-α, IL-17A): Dose-dependent reduction.[6]Scott et al., 2016[6]
Anti-TNF-α Antibody Not specifiedHistological Score: Significant reduction in colitis severity.[10]Nishio et al., 2012[10]
Anti-IL-12/23p40 Antibody Not specifiedHistological Score: Significant amelioration of colitis.[10]Nishio et al., 2012[10]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the proposed signaling pathway of Ozanimod and a typical experimental workflow for a colitis model.

Ozanimod_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel / Inflamed Gut S1P_gradient S1P Gradient (Low) Lymphocyte_egress Lymphocyte Egress S1P_gradient->Lymphocyte_egress drives Lymphocyte Lymphocyte S1P1R S1P1 Receptor Lymphocyte->S1P1R expresses Internalization S1P1R Internalization & Degradation S1P1R->Internalization leads to Ozanimod This compound Ozanimod->S1P1R binds to Internalization->Lymphocyte_egress blocks S1P_gradient_high S1P Gradient (High) Reduced_inflammation Reduced Inflammation Lymphocyte_egress->Reduced_inflammation prevents

This compound Signaling Pathway

Colitis_Experimental_Workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Induction Induce Colitis (e.g., TNBS/DSS Administration) Treatment_Group Treatment Group (this compound) Induction->Treatment_Group Randomization Control_Group Control Group (Vehicle/Comparator) Induction->Control_Group Randomization Monitoring Daily Monitoring: - Body Weight - Clinical Score Treatment_Group->Monitoring Control_Group->Monitoring Endpoints Endpoint Analysis: - Colon Weight/Length - Histopathology - Cytokine Analysis Monitoring->Endpoints

Experimental Workflow for Colitis Models

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the protocols for the TNBS-induced and T-cell transfer colitis models.

TNBS-Induced Colitis Protocol (Rat)
  • Animal Model: Male Sprague-Dawley rats.

  • Acclimation: Animals are acclimated for at least one week prior to the study.

  • Induction of Colitis:

    • Rats are fasted overnight.

    • Under light anesthesia, a catheter is inserted intrarectally.

    • A solution of TNBS in ethanol (e.g., 50 mg/kg in 50% ethanol) is administered.[11][12]

  • Treatment:

    • This compound or comparator compounds are administered orally, typically starting on the day of colitis induction and continuing daily.[6]

  • Monitoring and Endpoints:

    • Body weight is recorded daily.[6]

    • At the end of the study (e.g., day 7), animals are euthanized.[6]

    • The colon is excised, and its weight and length are measured.[6]

    • A macroscopic score is assigned based on the severity of inflammation, ulceration, and adhesions.[6]

    • Colon tissue is collected for histological analysis and cytokine measurement.[6]

T-Cell Adoptive Transfer Colitis Protocol (Mouse)
  • Animal Model:

    • Donor Mice: Wild-type mice (e.g., C57BL/6).

    • Recipient Mice: Immunodeficient mice (e.g., SCID or Rag1-/-).[11][13]

  • Isolation of Naive T-Cells:

    • Spleens are harvested from donor mice.

    • CD4+ T-cells are isolated using magnetic-activated cell sorting (MACS).

    • Naive (CD45RBhigh) T-cells are further purified by fluorescence-activated cell sorting (FACS).[11][13]

  • Cell Transfer:

    • A suspension of purified naive T-cells (e.g., 0.5 x 10^6 cells per mouse) is injected intraperitoneally into recipient mice.[11]

  • Treatment:

    • Treatment with this compound or a comparator is typically initiated after the onset of clinical signs of colitis (e.g., weight loss).[6]

  • Monitoring and Endpoints:

    • Body weight and clinical signs of colitis are monitored weekly.

    • At the study endpoint (typically 6-8 weeks post-transfer), animals are euthanized.[11]

    • Colon tissue is collected for histological assessment of inflammation, epithelial hyperplasia, and cellular infiltration.[6]

    • Colon tissue is also processed for the analysis of pro-inflammatory cytokine levels.[6]

Logical Comparison Framework

The validation of this compound's anti-inflammatory effects in colitis models follows a logical progression from initial screening in acute models to confirmation in more chronic, immunologically-driven models.

Logical_Framework cluster_hypothesis Hypothesis cluster_preclinical_validation Preclinical Validation cluster_comparison Comparative Analysis Hypothesis Ozanimod's S1P1R modulation reduces lymphocyte trafficking and gut inflammation. Acute_Model Acute Colitis Model (e.g., TNBS) - Assess broad anti-inflammatory effects Hypothesis->Acute_Model informs Chronic_Model Chronic/Immunological Model (e.g., T-Cell Transfer) - Confirm mechanism in a T-cell driven disease Acute_Model->Chronic_Model provides initial evidence for Comparator_Drugs Comparison with other IBD drugs - Benchmark efficacy against  standard of care and other novel agents Chronic_Model->Comparator_Drugs allows for mechanistic comparison with

References

Comparing the safety profiles of Ozanimod and other S1P modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Safety Profiles of Ozanimod and Other S1P Modulators

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs that have become a cornerstone in the treatment of relapsing forms of multiple sclerosis (MS).[1][2] These agents act by modulating the S1P signaling pathway, which plays a crucial role in lymphocyte trafficking.[2][3] By preventing immune cells from entering the central nervous system (CNS), S1P modulators reduce the inflammation and neurodegeneration characteristic of MS.[2][4][5] The first-generation S1P modulator, fingolimod, was followed by second-generation drugs, including ozanimod, siponimod, and ponesimod, which were developed with the aim of improved selectivity and safety.[6][7]

This guide provides an objective comparison of the safety profiles of ozanimod and other prominent S1P modulators, namely fingolimod, siponimod, and ponesimod. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative safety data from clinical trials, the experimental protocols used for safety assessment, and the underlying mechanisms that dictate the safety and tolerability of these compounds.

Mechanism of Action and Receptor Selectivity

S1P modulators function as functional antagonists of the S1P receptor.[6] After binding to the S1P receptor 1 (S1PR1) on lymphocytes, they cause the receptor to be internalized and degraded.[4] This process traps lymphocytes within the lymph nodes, preventing their egress into the peripheral circulation and subsequent migration into the CNS.[2][4]

There are five subtypes of S1P receptors (S1PR1-5) distributed throughout the body.[3] The therapeutic effects in MS are primarily mediated through S1PR1.[4] However, interactions with other subtypes, particularly S1PR3, which is expressed on cardiac and vascular cells, are associated with some of the characteristic adverse effects of this drug class.[4] The key difference among the S1P modulators lies in their receptor selectivity.

  • Fingolimod: A non-selective modulator that binds to S1PR1, S1PR3, S1PR4, and S1PR5.[4][6] Its lack of selectivity contributes to a broader range of potential adverse effects.[4]

  • Ozanimod: A selective modulator that targets S1PR1 and S1PR5 with high affinity.[8][9] This selectivity is hypothesized to minimize safety concerns related to S1PR3 activation.[9]

  • Siponimod: Selective for S1PR1 and S1PR5.[6]

  • Ponesimod: A highly selective and rapidly reversible modulator of S1PR1.[10]

S1P_Signaling_Pathway cluster_lymph_node Lymph Node cluster_receptor S1P Receptors on Lymphocyte cluster_circulation Circulation / CNS Lymphocyte Lymphocyte Egress Lymphocyte Egress to Peripheral Circulation & CNS Lymphocyte->Egress Normal Path S1PR1 S1PR1 NoEgress Egress Blocked S1PR1->NoEgress Functional Antagonism S1PR3 S1PR3 S1PR5 S1PR5 S1PR5->NoEgress Functional Antagonism Ozanimod Ozanimod (Selective) Ozanimod->S1PR1 Binds & Internalizes Ozanimod->S1PR5 Binds & Internalizes Fingolimod Fingolimod (Non-selective) Fingolimod->S1PR1 Binds Fingolimod->S1PR3 Binds Fingolimod->S1PR5 Binds

Caption: S1P Modulator Mechanism and Selectivity.

Comparative Safety Profile

Indirect comparisons of data from pivotal clinical trials provide the best available evidence for comparing the safety of these agents in the absence of head-to-head studies.[8] Ozanimod has generally demonstrated a favorable safety profile, particularly concerning cardiac events and liver enzyme elevations, when compared to the first-generation modulator, fingolimod.[8][9][11] Comparisons with other second-generation modulators also suggest some safety advantages for ozanimod.[12][13]

Table 1: Comparative Safety Outcomes of S1P Modulators (from Matching-Adjusted Indirect Comparisons)

Adverse Event CategoryOzanimod vs. Fingolimod (2-Year Risk)[8][11]Ozanimod vs. Ponesimod (2-Year Risk)[12][13][14]General Profile of Siponimod[15][16]
Any Adverse Event (AE) Lower Risk with OzanimodSignificantly Lower Risk with Ozanimod (RD: -11.9%)Broadly similar to other S1P modulators
AEs Leading to Discontinuation Lower Risk with OzanimodSignificantly Lower Risk with Ozanimod (RD: -6.1%)Cardiac events reported as reasons for discontinuation
Bradycardia Lower Risk with OzanimodLower Risk with OzanimodTransient reduction in heart rate
Atrioventricular (AV) Block Lower Risk of Conduction Abnormalities with OzanimodNot significantly differentFirst-degree AV block reported; second-degree AV block is a serious AE
Abnormal Liver Enzymes Lower Risk with OzanimodLower Risk with OzanimodTransaminitis can occur
Herpetic Infections Lower Risk with OzanimodNot significantly different after matchingRisk of viral infections
Severe Lymphopenia (<0.2 K/μL) Data not directly compared in this formatSignificantly Lower Risk with Ozanimod (RD: -2.3%)Lymphopenia is a known class effect
Macular Edema Not statistically differentNot significantly differentScreening recommended

RD: Risk Difference. Data is derived from matching-adjusted indirect comparisons (MAICs) of pivotal trials (e.g., RADIANCE-B, SUNBEAM for ozanimod; FREEDOMS, TRANSFORMS for fingolimod; OPTIMUM for ponesimod). Such comparisons have inherent limitations.

Key Safety Considerations
  • Cardiac Effects: A primary safety concern with S1P modulators is a transient, dose-dependent reduction in heart rate (bradycardia) and potential atrioventricular (AV) conduction delays upon treatment initiation.[16] This is attributed to effects on S1PR1 and S1PR3 on atrial myocytes.[4][6] Ozanimod's selectivity and mandatory dose titration schedule are designed to mitigate these first-dose cardiac effects.[6][17] Consequently, ozanimod is associated with a lower risk of clinically significant bradycardia and conduction abnormalities compared to fingolimod.[8][9] While first-dose observation is not required for ozanimod, it is contraindicated in patients with recent significant cardiovascular events or pre-existing conduction abnormalities.[6]

  • Hepatic Injury: Elevations in liver enzymes (transaminases) are a known class effect.[4] The incidence of abnormal liver enzymes appears to be lower with ozanimod compared to fingolimod.[8][11] In a retrospective study of patients switching from fingolimod to ozanimod for safety reasons, hypertransaminasemia decreased from 21.6% to 9.3%.[17]

  • Infections: By sequestering lymphocytes, S1P modulators can increase the risk of infections.[4] Real-world data from the FDA Adverse Event Reporting System (FAERS) suggests ozanimod has a better safety profile and lower signal intensity for adverse events compared to fingolimod and siponimod.[15][18] However, rare cases of serious opportunistic infections, including progressive multifocal leukoencephalopathy (PML), have been reported with the drug class.[4][19]

  • Macular Edema: Though rare, macular edema is a potential adverse event for this class.[4][20] The risk was not found to be statistically different between ozanimod and fingolimod in an indirect comparison.[6]

  • Lymphopenia: A reduction in peripheral lymphocyte count is the intended pharmacodynamic effect. However, severe lymphopenia can be a concern. Studies suggest ozanimod may be associated with a lower risk of severe lymphopenia compared to fingolimod and ponesimod.[14][21]

Experimental Protocols for Safety Assessment

The safety of S1P modulators is rigorously evaluated in clinical trials through standardized monitoring protocols.[22][23]

Methodologies for Key Safety Monitoring:
  • Cardiac Safety Assessment:

    • Pre-treatment: A baseline electrocardiogram (ECG) is required to rule out pre-existing cardiac abnormalities such as significant AV block or QTc prolongation.[4]

    • Treatment Initiation: For drugs like fingolimod, first-dose monitoring for at least 6 hours with hourly pulse and blood pressure measurements is mandatory. For newer agents with dose titration like ozanimod, this intensive monitoring is not required for most patients, but caution and specialist advice are recommended for those with certain pre-existing cardiac conditions.[6] The titration schedule for ozanimod involves a 7-day period with increasing doses (0.23 mg on days 1-4, 0.46 mg on days 5-7) before reaching the maintenance dose.[17]

    • Follow-up: Regular monitoring of heart rate and blood pressure, and repeat ECGs as clinically indicated.

  • Hepatic Function Monitoring:

    • Pre-treatment: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin, are measured at baseline.[4]

    • During Treatment: LFTs are monitored periodically during therapy. The timing of peak transaminitis varies by drug, with the mean for ozanimod being around 6 months.[4] Discontinuation is recommended if ALT exceeds 3 times the upper limit of normal.[4]

  • Ophthalmologic Assessment:

    • Pre-treatment: A baseline ophthalmologic examination is recommended, particularly for patients with a history of uveitis or diabetes.[4]

    • During Treatment: Patients are advised to report any visual disturbances. Follow-up eye exams are performed if symptoms occur to screen for macular edema.

  • Hematologic Monitoring:

    • Pre-treatment: A complete blood count (CBC) with differential is obtained before initiating therapy.[4]

    • During Treatment: CBC is monitored periodically to assess lymphocyte counts.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Treatment Initiation & Monitoring cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessments Baseline Assessments - ECG - LFTs - CBC - Ophthalmic Exam - VZV Serology Informed_Consent->Baseline_Assessments Titration Dose Titration (e.g., Ozanimod Days 1-7) Baseline_Assessments->Titration First_Dose First-Dose Monitoring (If required, e.g., Fingolimod) - Vitals & ECG for ≥6 hrs Titration->First_Dose Determines need for Maintenance Maintenance Dosing Titration->Maintenance Ongoing_Monitoring Ongoing Safety Monitoring - Regular LFTs & CBC - AE Reporting - Vitals Maintenance->Ongoing_Monitoring EOS_Visit End-of-Study Visit Ongoing_Monitoring->EOS_Visit At study completion Safety_Followup Post-Treatment Safety Follow-up EOS_Visit->Safety_Followup Data_Analysis Data Analysis (Incidence of AEs, SAEs, etc.) Safety_Followup->Data_Analysis

Caption: General Workflow for S1P Modulator Safety Assessment in Clinical Trials.

Conclusion

The development of second-generation S1P modulators has offered therapeutic alternatives with potentially improved safety and tolerability compared to the first-in-class agent, fingolimod. Ozanimod's selectivity for S1PR1 and S1PR5 appears to translate into a favorable safety profile, particularly with reduced risks of cardiac and hepatic adverse events.[8][9][11] Matching-adjusted indirect comparisons suggest ozanimod is associated with a lower risk of treatment discontinuation and overall adverse events compared to both fingolimod and ponesimod.[8][12][14]

While these findings are encouraging, it is crucial for researchers and clinicians to recognize the limitations of indirect comparisons and the importance of continued long-term safety monitoring and real-world evidence.[12] All S1P modulators carry class-wide risks, including infections and rare but serious adverse events, necessitating careful patient selection and adherence to recommended safety monitoring protocols.[4][16] Overall, ozanimod presents a valuable option in the MS treatment landscape, with a benefit-risk profile that appears favorable when compared to other S1P modulators.[11][13]

References

A Comparative Analysis of (r)-Ozanimod HCl and Teriflunomide in Preclinical Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (r)-Ozanimod HCl and teriflunomide, two prominent oral therapies for relapsing forms of multiple sclerosis, in preclinical models of neuroinflammation. The following sections present a detailed examination of their mechanisms of action, supporting experimental data from animal models, and comprehensive experimental protocols to aid in the design and interpretation of related research.

Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). A key pathological feature of MS is the infiltration of autoreactive lymphocytes into the CNS, leading to demyelination and axonal damage. Both this compound (a sphingosine-1-phosphate receptor modulator) and teriflunomide (a pyrimidine synthesis inhibitor) have demonstrated efficacy in treating relapsing MS, primarily by modulating the immune response. This guide delves into the preclinical evidence that forms the basis of their therapeutic application, with a focus on experimental autoimmune encephalomyelitis (EAE), the most widely used animal model for MS.

Mechanism of Action

The therapeutic effects of this compound and teriflunomide stem from their distinct mechanisms of action, which ultimately reduce the inflammatory cascade within the CNS.

This compound is a selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3][4][5] Its primary mechanism involves acting as a functional antagonist of the S1P1 receptor on lymphocytes.[2][4] By binding to and internalizing S1P1 receptors, ozanimod prevents lymphocytes from egressing from the lymph nodes into the peripheral circulation.[2][4] This sequestration of lymphocytes, particularly autoreactive T and B cells, reduces their infiltration into the CNS, thereby mitigating inflammation and subsequent neuronal damage.[1][2][3][4][5]

Teriflunomide is the active metabolite of leflunomide and a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[6] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[7][8] Rapidly proliferating cells, such as activated T and B lymphocytes, are highly dependent on this pathway for their expansion.[6] By inhibiting DHODH, teriflunomide exerts a cytostatic effect on these activated lymphocytes, limiting their proliferation and subsequent involvement in the inflammatory processes within the CNS.[6]

Signaling Pathways

The distinct mechanisms of this compound and teriflunomide are rooted in their modulation of specific signaling pathways.

This compound: S1P Receptor Signaling

This compound modulates the sphingosine-1-phosphate (S1P) signaling pathway. S1P is a signaling sphingolipid that, upon binding to its G protein-coupled receptors (S1PRs), activates various downstream signaling cascades. These pathways, including PLC, AKT, ERK, and JNK, are involved in regulating cell proliferation, migration, differentiation, and survival.[9] Ozanimod's agonistic binding to S1P1 and S1P5 receptors on lymphocytes leads to receptor internalization, effectively rendering the cells unresponsive to the S1P gradient that guides their exit from lymph nodes.

S1P_Signaling cluster_cell Lymphocyte Ozanimod This compound S1PR S1P1/S1P5 Receptor Ozanimod->S1PR Lymphocyte_Egress Lymphocyte Egress from Lymph Node S1PR->Lymphocyte_Egress blocks Downstream_Signaling Downstream Signaling (e.g., PLC, AKT, ERK, JNK)

S1P Receptor Signaling Pathway Modulation by this compound.
Teriflunomide: DHODH Inhibition Pathway

Teriflunomide targets the de novo pyrimidine synthesis pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the production of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides. By blocking this step, teriflunomide depletes the pyrimidine pool necessary for DNA and RNA synthesis in rapidly dividing cells like activated lymphocytes, leading to cell cycle arrest.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Synthesis Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate CAD enzyme Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Teriflunomide Teriflunomide Teriflunomide->Dihydroorotate inhibits

DHODH Inhibition Pathway by Teriflunomide.

Quantitative Data from Neuroinflammation Models

The following tables summarize quantitative data from preclinical studies in EAE models for both this compound and teriflunomide. It is important to note that these data are compiled from separate studies and are not from a direct head-to-head comparison. Variations in experimental protocols, animal strains, and disease induction methods may influence the results.

Table 1: Efficacy of this compound in EAE Models
ParameterAnimal ModelDoseKey FindingsReference
Clinical Score C57BL/6 Mice0.6 mg/kg/day (oral)Significant reduction in clinical severity of EAE.[1][2][3][4][5]
Immune Cell Infiltration C57BL/6 Mice0.6 mg/kg/day (oral)Significant inhibition of lymphocyte infiltration into the spinal cord.[1][2][3]
Circulating Lymphocytes C57BL/6 Mice0.6 mg/kg/day (oral)Significant reduction in the percentage of circulating CD4+ and CD8+ T cells.[1][2]
Demyelination C57BL/6 Mice0.6 mg/kg/day (oral)Reversed demyelination in the spinal cord.[1][2][3]
Table 2: Efficacy of Teriflunomide in EAE Models
ParameterAnimal ModelDoseKey FindingsReference
Clinical Score Dark Agouti Rats10 mg/kg/day (oral)Delayed disease onset and reduced maximal and cumulative disease scores.[6]
Immune Cell Infiltration Dark Agouti Rats10 mg/kg/day (oral)Attenuated levels of spinal cord-infiltrating T cells, NK cells, macrophages, and neutrophils.[6][10][11]
Inflammation Dark Agouti RatsNot SpecifiedDecrease in inflammation of up to 70%.[6]
Demyelination & Axonal Loss Dark Agouti RatsNot SpecifiedReduction in demyelination and axonal loss of up to 90%.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the EAE models cited in this guide.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

EAE is typically induced in susceptible rodent strains to model the inflammatory and demyelinating aspects of MS.

Workflow for EAE Induction:

EAE_Induction_Workflow cluster_induction EAE Induction Protocol Immunization Immunization with Myelin Antigen (e.g., MOG35-55 in CFA) PTX_Injection1 Pertussis Toxin (PTX) Injection (Day 0) Immunization->PTX_Injection1 Day 0 PTX_Injection2 Pertussis Toxin (PTX) Injection (Day 2) PTX_Injection1->PTX_Injection2 Day 2 Monitoring Daily Monitoring for Clinical Signs (e.g., tail limpness, paralysis) PTX_Injection2->Monitoring From Day 7 Scoring Clinical Scoring (0-5 scale) Monitoring->Scoring Treatment Initiation of Treatment (at disease onset or prophylactically) Scoring->Treatment

Generalized Workflow for EAE Induction and Treatment.

Detailed Protocol for EAE in C57BL/6 Mice: [12][13][14]

  • Animals: Female C57BL/6 mice, 9-13 weeks old.

  • Immunization (Day 0):

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously at two sites on the flank (0.1 mL per site).

  • Pertussis Toxin (PTX) Administration:

    • On Day 0, administer PTX intraperitoneally.

    • Administer a second dose of PTX on Day 2.

  • Clinical Scoring:

    • Monitor mice daily from day 7 post-immunization.

    • Score clinical signs on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

Detailed Protocol for EAE in Dark Agouti Rats: [6]

  • Animals: Dark Agouti rats.

  • Immunization:

    • Immunize with a syngeneic spinal cord homogenate emulsified in Freund's adjuvant.

  • Treatment Administration:

    • Administer teriflunomide or vehicle orally on a once-daily basis, either prophylactically or therapeutically after disease onset.

  • Monitoring and Analysis:

    • Monitor for neurological symptoms and score disease severity.

    • At different disease stages (acute attack, remission, relapse), collect tissues (spinal cord, blood, spleen) for histological and flow cytometric analysis.

Histological and Immunophenotypic Analysis

Histology:

  • Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • Dissect the spinal cord and post-fix in paraformaldehyde.

  • Process the tissue for paraffin embedding.

  • Section the spinal cord and stain with Luxol Fast Blue for demyelination and Hematoxylin and Eosin (H&E) for inflammation.

  • Quantify the degree of inflammation and demyelination using a scoring system or image analysis software.

Flow Cytometry:

  • Isolate mononuclear cells from the blood, spleen, and CNS.

  • Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3, CD4, CD8, CD19, CD161a).

  • Acquire data on a flow cytometer.

  • Analyze the data to determine the frequency and absolute numbers of different immune cell populations.

Conclusion

Preclinical studies in neuroinflammation models, particularly EAE, have been instrumental in elucidating the efficacy and mechanisms of action of this compound and teriflunomide. This compound effectively reduces neuroinflammation by sequestering lymphocytes in the lymph nodes, thereby preventing their entry into the CNS. Teriflunomide exerts its anti-inflammatory effects by inhibiting the proliferation of activated lymphocytes.

While both agents demonstrate significant efficacy in ameliorating EAE, the available preclinical data, derived from separate studies, do not permit a direct quantitative comparison of their potency. Matching-adjusted indirect comparisons of clinical trial data in patients with relapsing MS have suggested that ozanimod may have a favorable efficacy and safety profile compared to teriflunomide.[15][16][17] However, head-to-head preclinical studies under standardized conditions would be necessary to definitively compare their efficacy in neuroinflammation models. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of neuroimmunology and drug development for designing and interpreting studies aimed at further understanding and comparing these and other immunomodulatory therapies.

References

The Untapped Potential: Investigating Synergistic Effects of (r)-Ozanimod HCl with Other Multiple Sclerosis Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(r)-Ozanimod hydrochloride (HCl), a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated significant efficacy as a monotherapy in relapsing forms of multiple sclerosis (MS).[1][2][3] Its mechanism, which involves preventing the egress of lymphocytes from lymph nodes, reduces the inflammatory cascades that drive MS pathology.[1] However, the complexity of MS, with its dual inflammatory and neurodegenerative components, raises a critical question: could the therapeutic ceiling of Ozanimod be lifted through synergistic combinations with other MS therapies?

Currently, direct preclinical and clinical evidence for such synergistic combinations is lacking. Clinical trials have primarily focused on comparing Ozanimod to existing therapies, such as interferon beta-1a and dimethyl fumarate, rather than in combination.[1][2][3][4][5][6] The COAST trial, for instance, is evaluating Ozanimod as a de-escalation therapy for patients stable on anti-CD20 therapies, not as a concurrent synergistic treatment.[7] This guide, therefore, aims to bridge this knowledge gap by providing a comprehensive overview of the theoretical frameworks for potential synergies, supported by comparative monotherapy data and detailed experimental protocols to facilitate future research in this promising area.

Comparative Efficacy of Ozanimod Monotherapy

Clinical trials have established the efficacy of Ozanimod in reducing annualized relapse rates (ARR) and mitigating MRI lesion activity compared to placebo and active comparators like interferon beta-1a.[1][2][3][4][6]

Table 1: Key Efficacy Outcomes from Phase 3 Clinical Trials of Ozanimod

TrialTreatment ArmsDurationAnnualized Relapse Rate (ARR)New or Enlarging T2 LesionsGadolinium-Enhancing (GdE) Lesions
SUNBEAM Ozanimod 1 mg12 months0.18Significantly lower vs IFNSignificantly lower vs IFN
Ozanimod 0.5 mg0.24Significantly lower vs IFNSignificantly lower vs IFN
Interferon beta-1a0.35--
RADIANCE Ozanimod 1 mg24 months0.17Significantly lower vs IFNSignificantly lower vs IFN
Ozanimod 0.5 mg0.22Significantly lower vs IFNSignificantly lower vs IFN
Interferon beta-1a0.28--

Source: Data compiled from the SUNBEAM and RADIANCE Phase 3 clinical trials.[1][2][3][4][6]

Theoretical Basis for Synergistic Combinations

The distinct mechanisms of action of various MS therapies provide a strong rationale for exploring combination strategies. A multi-pronged attack on the disease's inflammatory and neurodegenerative pathways could lead to enhanced efficacy and potentially a more profound impact on disability progression.

Potential Synergies with Ozanimod:

  • With Anti-CD20 Monoclonal Antibodies (e.g., Ocrelizumab, Rituximab): Ozanimod primarily targets T and B lymphocyte trafficking, while anti-CD20 therapies deplete circulating B cells. A combination could offer a more comprehensive suppression of the adaptive immune response.

  • With Dimethyl Fumarate (DMF): DMF is thought to exert its effects through the activation of the Nrf2 antioxidant pathway, in addition to its immunomodulatory properties. Combining this with Ozanimod's lymphocyte sequestration could address both inflammation and oxidative stress, a key driver of neurodegeneration.

  • With Glatiramer Acetate (GA): GA is believed to induce a shift from a pro-inflammatory to an anti-inflammatory T-cell profile. This immunomodulatory effect could complement the reduction in CNS-infiltrating lymphocytes mediated by Ozanimod.

Signaling Pathways and Experimental Workflows

To investigate these potential synergies, a thorough understanding of the underlying signaling pathways and robust experimental designs are crucial.

Ozanimod's Mechanism of Action: S1P Receptor Modulation

Ozanimod is a selective modulator of S1P receptor subtypes 1 and 5 (S1P1 and S1P5).[8][9] Its binding to S1P1 on lymphocytes leads to receptor internalization, rendering the cells unresponsive to the S1P gradient that governs their egress from lymph nodes. This effectively traps lymphocytes, preventing their entry into the central nervous system (CNS).[8][9]

Ozanimod_Mechanism_of_Action Ozanimod Signaling Pathway cluster_lymph_node Lymph Node cluster_bloodstream Bloodstream & CNS Ozanimod (r)-Ozanimod HCl S1P1 S1P1 Receptor on Lymphocyte Ozanimod->S1P1 Binds to Internalization S1P1 Internalization S1P1->Internalization Induces Lymphocyte Lymphocyte Internalization->Lymphocyte Traps in Lymph Node Reduced_Infiltration Reduced Lymphocyte Infiltration into CNS Lymphocyte->Reduced_Infiltration Egress Blocked Inflammation Neuroinflammation Reduced_Infiltration->Inflammation Reduces

Ozanimod's mechanism of action.
Experimental Workflow for Assessing Synergy in a Preclinical Model

The Experimental Autoimmune Encephalomyelitis (EAE) model in mice is the most widely used preclinical model for MS.[10][11][12][13][14] A typical workflow to assess the synergistic effects of Ozanimod with another MS therapy would involve the following steps:

EAE_Synergy_Workflow EAE Synergy Study Workflow EAE_Induction EAE Induction in Mice (e.g., MOG35-55 peptide) Treatment_Groups Randomization into Treatment Groups EAE_Induction->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle Ozanimod_Mono Ozanimod Monotherapy Treatment_Groups->Ozanimod_Mono Therapy_B_Mono Other MS Therapy Monotherapy Treatment_Groups->Therapy_B_Mono Combination Ozanimod + Other MS Therapy Combination Treatment_Groups->Combination Monitoring Daily Clinical Scoring (Paralysis, Weight Loss) Vehicle->Monitoring Ozanimod_Mono->Monitoring Therapy_B_Mono->Monitoring Combination->Monitoring Endpoint Endpoint Analysis (Histology, Cytokine Profiling, Flow Cytometry) Monitoring->Endpoint

Workflow for an EAE synergy study.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To induce a T-cell mediated autoimmune disease in mice that mimics many of the clinical and pathological features of MS.

Materials:

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Immunization: On day 0, mice are subcutaneously immunized with an emulsion of MOG35-55 in CFA.[10][12][13]

  • Pertussis Toxin Administration: Mice receive intraperitoneal injections of PTX on day 0 and day 2 post-immunization. PTX acts as an adjuvant to enhance the immune response and facilitate the entry of pathogenic T-cells into the CNS.[10][12][13]

  • Monitoring: Mice are monitored daily for clinical signs of EAE, typically starting around day 7-9 post-immunization. Clinical scoring is based on a scale of 0 to 5, assessing the degree of tail and limb paralysis.[11][13]

Assessment of Therapeutic Synergy

Objective: To determine if the combination of this compound and another MS therapy results in a greater therapeutic effect than either agent alone.

Procedure:

  • Treatment Initiation: Following EAE induction, mice are randomized into four treatment groups: vehicle control, Ozanimod monotherapy, other MS therapy monotherapy, and combination therapy. Treatment can be initiated either prophylactically (at the time of immunization) or therapeutically (at the onset of clinical signs).

  • Data Collection: Daily clinical scores and body weights are recorded for each mouse.

    • Histology: Spinal cords are examined for inflammatory infiltrates and demyelination.

    • Flow Cytometry: Immune cells from the spleen, lymph nodes, and CNS are analyzed to quantify the effects of the treatments on different lymphocyte populations.

    • Cytokine Profiling: Levels of pro- and anti-inflammatory cytokines are measured in serum and CNS tissue.

Synergy Analysis: Statistical methods, such as the Bliss independence or Loewe additivity models, can be used to determine if the observed effect of the combination therapy is greater than the expected additive effect of the individual therapies.

Future Directions

The investigation into the synergistic effects of this compound with other MS therapies is a critical next step in optimizing treatment strategies for this complex disease. While direct evidence is currently absent, the distinct and potentially complementary mechanisms of action of existing therapies provide a strong rationale for pursuing this line of research. The experimental protocols outlined in this guide offer a framework for preclinical studies that could uncover novel combination therapies with the potential to significantly improve patient outcomes. Further research is warranted to translate these theoretical synergies into tangible clinical benefits.

References

Unraveling the Stereospecificity of Ozanimod: A Comparative Guide to the Biological Activity of its (R) and (S) Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Ozanimod, a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5, is a cornerstone in the treatment of relapsing multiple sclerosis and ulcerative colitis. As a chiral molecule, Ozanimod exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Emerging research conclusively demonstrates that the therapeutic efficacy of Ozanimod is overwhelmingly attributed to the (S)-enantiomer, which exhibits potent and selective activity at its target receptors. This guide provides a detailed comparison of the biological activities of the (R)- and (S)-enantiomers of Ozanimod, supported by experimental data, to elucidate the critical role of stereochemistry in its pharmacological profile.

Executive Summary of Comparative Biological Activity

The biological activity of Ozanimod resides almost exclusively in its (S)-enantiomer. This stereoisomer demonstrates high potency and selectivity for the S1P1 and S1P5 receptors, which are crucial for regulating lymphocyte trafficking and neuro-inflammation. In contrast, available data suggests the (R)-enantiomer is pharmacologically inactive.

EnantiomerTarget(s)Potency (EC50)Assay Type
(S)-Ozanimod S1P10.41 nM[35S]-GTPγS Binding
S1P511 nM[35S]-GTPγS Binding
S1P11.03 nMcAMP Assay
S1P58.6 nMcAMP Assay
(R)-Ozanimod S1P1, S1P5Not Reported (Considered Inactive)-

Detailed Biological Activity and Mechanism of Action

Ozanimod is a prodrug that is metabolized in the body to its active moieties, primarily CC112273 and CC1084037. These active metabolites, like the parent (S)-Ozanimod, are potent and selective agonists of S1P1 and S1P5 receptors.[1] The therapeutic effects of Ozanimod are mediated through its action on these receptors.

Activation of S1P1 receptors on lymphocytes prevents their egress from lymph nodes. This sequestration of lymphocytes in the periphery reduces the infiltration of autoreactive immune cells into the central nervous system and the gut, thereby mitigating the inflammatory processes that drive multiple sclerosis and ulcerative colitis.[2] The function of S1P5 receptor modulation in the therapeutic efficacy of Ozanimod is still under investigation but is thought to contribute to its effects within the central nervous system.

The enantioselective synthesis of Ozanimod is designed to produce the pharmacologically active (S)-enantiomer, highlighting the critical importance of stereochemistry for its biological function.[3]

Signaling Pathway of (S)-Ozanimod at the S1P1 Receptor

The binding of (S)-Ozanimod to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the internalization of the receptor, rendering the lymphocyte unresponsive to the natural S1P gradient that guides its exit from the lymph node.

S1P1_Signaling S_Ozanimod (S)-Ozanimod S1P1 S1P1 Receptor S_Ozanimod->S1P1 Binds G_protein Gi/o Protein S1P1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Lymphocyte_Egress Lymphocyte Egress cAMP->Lymphocyte_Egress Inhibits Lymph_Node Lymph Node Lymphocyte_Egress->Lymph_Node

S1P1 Receptor Signaling Pathway

Experimental Protocols

The quantitative data presented in this guide were obtained from standard in vitro pharmacological assays designed to assess the potency and selectivity of compounds at G protein-coupled receptors.

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 or S1P5 receptors were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.[4]

  • Assay Conditions: Membranes were incubated with varying concentrations of the test compound (e.g., (S)-Ozanimod), GDP, and the non-hydrolyzable GTP analog, [35S]-GTPγS.

  • Detection: The amount of [35S]-GTPγS bound to the G proteins was quantified using a scintillation counter.

  • Data Analysis: The concentration-response curves were generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) were calculated using non-linear regression.[5]

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of S1P1 receptor activation.

  • Cell Culture: Cells expressing the S1P1 receptor were cultured in appropriate media.

  • Assay Procedure: Cells were pre-treated with forskolin (an activator of adenylyl cyclase) and then incubated with different concentrations of the test compound.

  • Detection: The intracellular levels of cyclic AMP (cAMP) were measured using a competitive immunoassay or other detection methods.

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production was determined, and EC50 values were calculated.

Experimental Workflow for Determining Enantiomer Activity

The following diagram illustrates a typical workflow for comparing the biological activity of chiral molecules like Ozanimod.

Enantiomer_Activity_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assays cluster_data Data Analysis Racemic Racemic Ozanimod Chiral_Sep Chiral Chromatography Racemic->Chiral_Sep S_Enantiomer (S)-Ozanimod Chiral_Sep->S_Enantiomer R_Enantiomer (R)-Ozanimod Chiral_Sep->R_Enantiomer S1P1_Assay S1P1 Receptor Assay S_Enantiomer->S1P1_Assay S1P5_Assay S1P5 Receptor Assay S_Enantiomer->S1P5_Assay Other_S1P_Assays S1P2, S1P3, S1P4 Assays S_Enantiomer->Other_S1P_Assays R_Enantiomer->S1P1_Assay R_Enantiomer->S1P5_Assay R_Enantiomer->Other_S1P_Assays Potency Potency (EC50, Ki) S1P1_Assay->Potency S1P5_Assay->Potency Selectivity Selectivity Profile Other_S1P_Assays->Selectivity Comparison Comparative Analysis Potency->Comparison Selectivity->Comparison

Enantiomer Activity Workflow

Conclusion

The pharmacological activity of Ozanimod is stereospecific, with the (S)-enantiomer being the active component responsible for its therapeutic effects as a selective S1P1 and S1P5 receptor modulator. The high potency and selectivity of (S)-Ozanimod underscore the importance of chiral chemistry in drug design and development. For researchers and drug development professionals, this clear distinction between the enantiomers is fundamental to understanding the structure-activity relationship of Ozanimod and for the development of future S1P receptor modulators.

References

Cross-study comparison of Ozanimod clinical trial data for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

Ozanimod, an oral sphingosine-1-phosphate (S1P) receptor modulator, has undergone rigorous clinical evaluation for the treatment of relapsing multiple sclerosis (RMS) and moderately to severely active ulcerative colitis (UC). This guide provides a comprehensive comparison of pivotal Phase 3 clinical trial data for Ozanimod against other approved therapies for these conditions, offering researchers, scientists, and drug development professionals a detailed overview of its performance and the methodologies employed in these key studies.

Multiple Sclerosis: Ozanimod in the Context of Oral and Infusion Therapies

Ozanimod's efficacy and safety in RMS have been primarily established in the RADIANCE and SUNBEAM trials, where it was compared against interferon beta-1a. To provide a broader perspective, this comparison includes data from pivotal trials of other widely used oral and high-efficacy infusion therapies for MS.

Quantitative Data Comparison for Multiple Sclerosis Therapies

The following tables summarize key efficacy and safety outcomes from the pivotal clinical trials of Ozanimod and selected comparator drugs for the treatment of relapsing multiple sclerosis.

Table 1: Efficacy Outcomes in Relapsing Multiple Sclerosis Clinical Trials

Drug (Trial)Annualized Relapse Rate (ARR)Risk Reduction in Confirmed Disability Progression (3 months)New or Enlarging T2 LesionsGadolinium-Enhancing (Gd+) Lesions
Ozanimod 0.92 mg (RADIANCE Part B) 0.17 vs 0.28 with IFN β-1aNot statistically significant vs IFN β-1a48% reduction vs IFN β-1a63% reduction vs IFN β-1a
Ozanimod 0.92 mg (SUNBEAM) 0.18 vs 0.35 with IFN β-1a[1]Not statistically significant vs IFN β-1a (pooled analysis)[2]48% reduction vs IFN β-1a[1]63% reduction vs IFN β-1a[1]
Fingolimod 0.5 mg (FREEDOMS) 0.18 vs 0.40 with Placebo30% risk reduction vs Placebo74% reduction in new/enlarging T2 lesions vs Placebo82% reduction in Gd+ lesions vs Placebo
Siponimod 2 mg (EXPAND - SPMS) 0.10 vs 0.22 with Placebo21% risk reduction vs Placebo[3]79% reduction in T2 lesion volume vs Placebo85% reduction in Gd+ lesions vs Placebo
Natalizumab 300 mg (AFFIRM) 0.23 vs 0.73 with Placebo42% risk reduction vs Placebo[2][4]83% reduction in new/enlarging T2 lesions vs Placebo[4]92% reduction in Gd+ lesions vs Placebo[4]
Ocrelizumab 600 mg (OPERA I & II) 0.16 vs 0.29 with IFN β-1a40% risk reduction vs IFN β-1a[5]77-83% reduction in new/enlarging T2 lesions vs IFN β-1a[5]94-95% reduction in Gd+ lesions vs IFN β-1a[5]

Table 2: Safety Outcomes in Relapsing Multiple Sclerosis Clinical Trials

Drug (Trial)Common Adverse EventsSerious Adverse EventsDiscontinuation due to Adverse Events
Ozanimod (RADIANCE & SUNBEAM) Nasopharyngitis, headache, upper respiratory infection.[1]Similar rates to IFN β-1a.[1]Lower rates than IFN β-1a.
Fingolimod (FREEDOMS) Headache, influenza, diarrhea, back pain, liver enzyme elevation.Bradycardia, atrioventricular block, macular edema, serious infections.~8%
Siponimod (EXPAND - SPMS) Headache, nasopharyngitis, falls.[6]Lymphopenia, macular edema, bradycardia at treatment initiation.[7]~9%
Natalizumab (AFFIRM) Headache, fatigue, urinary tract infection, arthralgia.[4]Progressive Multifocal Leukoencephalopathy (PML), infusion-related reactions.[4]~6%
Ocrelizumab (OPERA I & II) Infusion-related reactions, upper respiratory tract infections.[5]Infusion-related reactions, infections.~4%
Experimental Protocols for Multiple Sclerosis Trials

A detailed understanding of the trial methodologies is crucial for interpreting the results. Below are summaries of the pivotal trial protocols.

Ozanimod (RADIANCE Part B and SUNBEAM) [7][8]

  • Objective: To assess the efficacy and safety of two doses of oral ozanimod compared with intramuscular interferon beta-1a in patients with RMS.

  • Design: These were Phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled trials.[7]

  • Patient Population: Adults aged 18-55 years with a diagnosis of RMS and evidence of recent clinical or MRI activity.[7]

  • Intervention: Patients were randomized to receive oral ozanimod (0.5 mg or 1 mg daily) or intramuscular interferon beta-1a (30 µg weekly).[9]

  • Primary Endpoint: Annualized relapse rate (ARR) at 24 months for RADIANCE Part B and at least 12 months for SUNBEAM.[7][9]

  • Key Secondary Endpoints: Number of new or enlarging T2 lesions, number of gadolinium-enhancing lesions, and time to confirmed disability progression.[7]

Fingolimod (FREEDOMS) [10]

  • Objective: To evaluate the efficacy and safety of two doses of oral fingolimod compared with placebo in patients with relapsing-remitting multiple sclerosis (RRMS).

  • Design: A 24-month, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 trial.[10]

  • Patient Population: Adults aged 18-55 years with RRMS and a history of relapses.[10]

  • Intervention: Patients were randomized to receive oral fingolimod (0.5 mg or 1.25 mg daily) or placebo.

  • Primary Endpoint: Annualized relapse rate (ARR).[10]

  • Key Secondary Endpoints: Time to disability progression and MRI-related outcomes.

Siponimod (EXPAND) [11][12]

  • Objective: To assess the efficacy and safety of siponimod versus placebo in patients with secondary progressive multiple sclerosis (SPMS).

  • Design: A randomized, double-blind, placebo-controlled, event-driven, Phase 3 trial.[11][12]

  • Patient Population: Adults aged 18-60 years with SPMS and an Expanded Disability Status Scale (EDSS) score of 3.0–6.5.[13]

  • Intervention: Patients were randomized (2:1) to receive oral siponimod 2 mg daily or placebo.[13]

  • Primary Endpoint: Time to 3-month confirmed disability progression.[13]

  • Key Secondary Endpoints: Time to 6-month confirmed disability progression, change in T2 lesion volume, and annualized relapse rate.[14]

Natalizumab (AFFIRM)

  • Objective: To evaluate the efficacy and safety of natalizumab monotherapy in patients with RRMS.

  • Design: A 2-year, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 trial.

  • Patient Population: Adults aged 18-50 years with RRMS and evidence of disease activity.

  • Intervention: Patients received intravenous natalizumab 300 mg or placebo every 4 weeks.

  • Primary Endpoint: Annualized relapse rate at 1 year.

  • Key Secondary Endpoints: Sustained progression of disability and MRI lesion activity at 2 years.

Ocrelizumab (OPERA I & II) [15]

  • Objective: To compare the efficacy and safety of ocrelizumab with interferon beta-1a in patients with RRMS.

  • Design: Two identical, randomized, double-blind, double-dummy, active-controlled, Phase 3 trials.[15]

  • Patient Population: Adults aged 18-55 years with RRMS and evidence of disease activity.

  • Intervention: Patients were randomized to receive intravenous ocrelizumab 600 mg every 24 weeks or subcutaneous interferon beta-1a 44 mcg three times weekly for 96 weeks.[15]

  • Primary Endpoint: Annualized relapse rate.[15]

  • Key Secondary Endpoints: Time to confirmed disability progression and MRI lesion activity.

Ulcerative Colitis: Ozanimod Compared to Biologic and Small Molecule Therapies

In the realm of moderate to severe ulcerative colitis, Ozanimod's performance in the True North trial is benchmarked against established biologic therapies, Adalimumab and Vedolizumab, and another oral small molecule, Tofacitinib.

Quantitative Data Comparison for Ulcerative Colitis Therapies

The tables below summarize key efficacy and safety outcomes from the pivotal clinical trials of Ozanimod and selected comparator drugs for the treatment of moderately to severely active ulcerative colitis.

Table 3: Efficacy Outcomes in Ulcerative Colitis Clinical Trials (Induction Phase)

Drug (Trial)Clinical RemissionClinical ResponseMucosal Healing
Ozanimod 0.92 mg (True North) 18.4% vs 6.0% with Placebo (Week 10)[16]47.8% vs 25.9% with Placebo (Week 10)[17]27.3% vs 11.6% with Placebo (Week 10)
Adalimumab (ULTRA 2) 16.5% vs 9.3% with Placebo (Week 8)[11]50.4% vs 34.6% with Placebo (Week 8)41% vs 32% with Placebo (Week 8)[4]
Vedolizumab (GEMINI 1) 16.9% vs 5.4% with Placebo (Week 6)47.1% vs 25.5% with Placebo (Week 6)40.9% vs 24.8% with Placebo (Week 6)
Tofacitinib 10 mg BID (OCTAVE Induction 1 & 2) 16.6-18.5% vs 3.6-8.2% with Placebo (Week 8)[18]55-60% vs 29-33% with Placebo (Week 8)28.4-31.3% vs 11.6-15.6% with Placebo (Week 8)[19]

Table 4: Efficacy Outcomes in Ulcerative Colitis Clinical Trials (Maintenance Phase)

Drug (Trial)Clinical RemissionCorticosteroid-Free Remission
Ozanimod 0.92 mg (True North) 37.0% vs 18.5% with Placebo (Week 52)[16]32% vs 17% with Placebo (Week 52)
Adalimumab (ULTRA 2) 17.3% vs 8.5% with Placebo (Week 52)[11]11.4% vs 4.5% with Placebo (Week 52)
Vedolizumab (GEMINI 1) 41.8% (q8w) / 44.8% (q4w) vs 15.9% with Placebo (Week 52)31.4% (q8w) / 45.2% (q4w) vs 13.9% with Placebo (Week 52)
Tofacitinib 5 mg / 10 mg BID (OCTAVE Sustain) 34.3% / 40.6% vs 11.1% with Placebo (Week 52)[18]35.4% / 47.3% vs 10.3% with Placebo (Week 52)

Table 5: Safety Outcomes in Ulcerative Colitis Clinical Trials

Drug (Trial)Common Adverse EventsSerious Adverse Events
Ozanimod (True North) Anemia, nasopharyngitis, headacheOverall incidence similar to placebo
Adalimumab (ULTRA 2) Worsening ulcerative colitis, headache, nasopharyngitisSimilar rates to placebo[4]
Vedolizumab (GEMINI 1) Nasopharyngitis, headache, upper respiratory tract infectionSimilar rates to placebo
Tofacitinib (OCTAVE) Nasopharyngitis, headache, arthralgia, increased cholesterol[19]Increased risk of serious infections, herpes zoster, and thrombosis
Experimental Protocols for Ulcerative Colitis Trials

Ozanimod (True North) [16][20]

  • Objective: To evaluate the efficacy and safety of ozanimod as induction and maintenance therapy in patients with moderately to severely active UC.

  • Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[20]

  • Patient Population: Adults with moderately to severely active UC who had an inadequate response or were intolerant to prior therapies.[20]

  • Intervention: Patients received oral ozanimod 0.92 mg once daily or placebo. Responders to ozanimod induction were re-randomized to ozanimod or placebo for maintenance.[16]

  • Primary Endpoints: Clinical remission at week 10 (induction) and week 52 (maintenance).[16]

  • Key Secondary Endpoints: Clinical response, mucosal healing, and corticosteroid-free remission.[21]

Adalimumab (ULTRA 2) [4][22]

  • Objective: To evaluate the efficacy and safety of adalimumab for induction and maintenance of remission in patients with moderately to severely active UC.

  • Design: A 52-week, randomized, double-blind, placebo-controlled, Phase 3 trial.[22]

  • Patient Population: Adults with moderately to severely active UC despite concurrent or prior treatment with corticosteroids or immunosuppressants.[22]

  • Intervention: Patients were randomized to receive subcutaneous adalimumab (160 mg at week 0, 80 mg at week 2, then 40 mg every other week) or placebo.[22]

  • Primary Endpoints: Clinical remission at week 8 and week 52.[4]

  • Key Secondary Endpoints: Clinical response and mucosal healing.[4]

Vedolizumab (GEMINI 1) [23]

  • Objective: To assess the efficacy and safety of vedolizumab for induction and maintenance of remission in patients with moderately to severely active UC.

  • Design: A Phase 3, randomized, double-blind, placebo-controlled trial with separate induction and maintenance phases.[23]

  • Patient Population: Adults with moderately to severely active UC who had failed at least one conventional therapy.

  • Intervention: In the induction phase, patients received intravenous vedolizumab 300 mg or placebo. Responders were then randomized in the maintenance phase to receive vedolizumab every 8 or 4 weeks, or placebo.

  • Primary Endpoints: Clinical response at week 6 and clinical remission at week 52.

  • Key Secondary Endpoints: Mucosal healing and corticosteroid-free remission.

Tofacitinib (OCTAVE Induction 1 & 2, OCTAVE Sustain) [3][18]

  • Objective: To evaluate the efficacy and safety of tofacitinib for induction and maintenance of remission in patients with moderately to severely active UC.

  • Design: Two identical 8-week induction trials (OCTAVE Induction 1 & 2) and a 52-week maintenance trial (OCTAVE Sustain), all randomized, double-blind, and placebo-controlled.[3]

  • Patient Population: Adults with moderately to severely active UC who had an inadequate response or were intolerant to prior therapies.[18]

  • Intervention: In the induction trials, patients received oral tofacitinib 10 mg twice daily or placebo.[18] In the maintenance trial, responders to induction therapy were re-randomized to tofacitinib 5 mg or 10 mg twice daily, or placebo.[18]

  • Primary Endpoints: Remission at week 8 for the induction trials and remission at week 52 for the maintenance trial.[18]

  • Key Secondary Endpoints: Clinical response and mucosal healing.

Signaling Pathways and Experimental Workflows

To further aid in the understanding of the mechanisms and study designs, the following diagrams illustrate the S1P receptor signaling pathway targeted by Ozanimod and a generalized workflow for the Phase 3 clinical trials discussed.

S1P_Signaling_Pathway cluster_membrane Cell Membrane S1PR1 S1PR1 G_protein G-protein S1PR1->G_protein Activates S1PR5 S1PR5 S1PR5->G_protein Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream_Signaling Initiates Ozanimod Ozanimod Ozanimod->S1PR1 Binds & Activates Ozanimod->S1PR5 Binds & Activates S1P S1P S1P->S1PR1 Endogenous Ligand S1P->S1PR5 Lymphocyte_Egress Lymphocyte Egress from Lymph Nodes Downstream_Signaling->Lymphocyte_Egress Inhibits Inflammation Neuroinflammation (MS) or Gut Inflammation (UC) Lymphocyte_Egress->Inflammation Reduces

Caption: S1P Receptor Signaling Pathway Modulation by Ozanimod.

Clinical_Trial_Workflow cluster_treatment Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Ozanimod Randomization->Treatment_A Treatment_B Comparator (e.g., IFN β-1a, Placebo) Randomization->Treatment_B Induction_Phase Induction Phase (e.g., 8-12 weeks) Treatment_A->Induction_Phase Treatment_B->Induction_Phase Maintenance_Phase Maintenance Phase (e.g., up to 2 years) Induction_Phase->Maintenance_Phase For Responders Follow_up Follow-up (Safety & Efficacy Assessment) Maintenance_Phase->Follow_up

References

Safety Operating Guide

Personal protective equipment for handling (r)-Ozanimod hcl

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (r)-Ozanimod HCl

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound in a laboratory setting.

(r)-Ozanimod hydrochloride is a potent small molecule modulator of the sphingosine 1-phosphate (S1P) receptors 1 and 5.[1] As with any biologically active compound, proper handling procedures are essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and disposal plans to minimize exposure and mitigate risks.

Hazard Identification and Health Effects

While some Safety Data Sheets (SDS) may classify this compound as not a hazardous substance or mixture, it is crucial to handle it as a potent compound due to its biological activity.[2] The formulated drug product, Zeposia™, carries warnings of reproductive toxicity and potential damage to the bone marrow and lymphoid tissue through prolonged or repeated exposure.[3] It can also increase susceptibility to infections.[4][5] Therefore, minimizing direct contact and airborne exposure is paramount.

Key Hazards:

  • May cause damage to the unborn child.[3]

  • Causes damage to bone marrow and lymphoid tissue through prolonged or repeated exposure.[3]

  • May increase susceptibility to infections.[4]

Personal Protective Equipment (PPE)

A thorough hazard assessment is required to determine the appropriate PPE for the specific tasks being performed.[6] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Protection Type Recommended Equipment Purpose Additional Guidance
Eye and Face Protection Safety glasses with side-shields or safety goggles.[2][6][7]To protect against splashes, dust, and flying particles.[7][8]A face shield may be necessary for tasks with a high risk of splashing.[8]
Hand Protection Disposable nitrile gloves.[6][7]To prevent skin contact with the compound.Double gloving is recommended for added protection.[6] Gloves should be changed immediately after contact with the chemical.[6]
Body Protection A buttoned lab coat.[6][7][8]To protect skin and clothing from spills and contamination.Fire-resistant lab coats are recommended when working with flammable materials.[8]
Respiratory Protection A suitable respirator (e.g., N95 or higher).[2][8]To be used when handling the powder outside of a containment system or when there is a risk of aerosolization.The type of respirator should be selected based on a risk assessment of the specific procedure.
Foot Protection Closed-toe shoes.[6][8]To protect feet from spills and falling objects.---

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure risk. Engineering controls, such as fume hoods or glove boxes, should be the primary means of containment.

1. Preparation and Weighing:

  • Location: All handling of powdered this compound should be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure.[7]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: When weighing the compound, use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the compound to minimize handling time.

2. Solution Preparation:

  • Solvent Selection: this compound is soluble in DMSO.[1]

  • Procedure:

    • In the containment enclosure, slowly add the desired solvent to the pre-weighed this compound powder.

    • Cap the container securely.

    • Gently agitate or vortex the solution until the compound is fully dissolved. Avoid vigorous shaking that could create aerosols.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • Containment: Whenever possible, perform all experimental procedures involving this compound within a fume hood or biosafety cabinet.

  • Aseptic Technique: If working with cell cultures, maintain sterile techniques to prevent contamination of your experiment and the laboratory environment.

  • Spill Management: Have a spill kit readily available. In case of a spill, follow the established laboratory protocol for potent compound cleanup.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure Key Considerations
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, sealed hazardous waste container.Do not mix with general laboratory waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated, sealed hazardous waste bag or container immediately after use.---
Liquid Waste (e.g., unused solutions, cell culture media) Collect in a sealed, labeled hazardous waste container.Do not pour down the drain.[2]

Emergency Procedures

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][9] Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][10] Seek medical attention if irritation develops.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[2][10] Seek immediate medical attention.

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Required PPE prep_containment 2. Prepare Containment Area (Fume Hood/Glove Box) prep_ppe->prep_containment Proceed weigh 3. Weigh Powder prep_containment->weigh Proceed dissolve 4. Prepare Solution weigh->dissolve Proceed experiment 5. Conduct Experiment dissolve->experiment Proceed decontaminate 6. Decontaminate Work Area experiment->decontaminate Experiment Complete dispose 7. Dispose of Waste decontaminate->dispose Proceed remove_ppe 8. Doff PPE dispose->remove_ppe Proceed

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.